Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8(11)9-12-3-4-13(9)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWIYFRQYZQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823330-95-5 | |
| Record name | Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate from 2-amino-3-chloropyridine
A Technical Guide to the Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
An In-depth Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This guide provides a detailed, in-depth technical overview of the synthesis of a key derivative, this compound, starting from 2-amino-3-chloropyridine. We will explore the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and discuss critical parameters essential for successful synthesis and purification. This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development, offering field-proven insights to ensure reproducibility and high-yield synthesis of this valuable chemical intermediate.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention from the pharmaceutical industry. Its unique structural and electronic properties have made it a versatile scaffold for the development of new drugs. Marketed medications such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this core structure, highlighting its therapeutic relevance.[2][3][4][5]
The target molecule of this guide, this compound, is a highly functionalized derivative that serves as a crucial building block for more complex molecules. The presence of a chloro-substituent and a carboxylate ester group at strategic positions allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions or amide bond formations. This makes it an invaluable intermediate for constructing libraries of novel compounds for biological screening in the pursuit of new therapeutic agents.[6][7]
The Synthetic Strategy: A Mechanistic Overview
The is typically achieved through a classical cyclocondensation reaction. This method, a variation of the well-established Tschitschibabin reaction, involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound, in this case, ethyl bromopyruvate.[8]
The reaction proceeds through a well-defined, three-step mechanism:
-
Nucleophilic Substitution (SN2 Alkylation): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-amino-3-chloropyridine on the electrophilic α-carbon of ethyl bromopyruvate. This step forms a pyridinium salt intermediate. The choice of the pyridine ring nitrogen as the initial nucleophile over the exocyclic amino group is due to its greater basicity and steric accessibility.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety. This intramolecular condensation step results in the formation of a five-membered dihydropyrimidine ring, creating the bicyclic core.
-
Dehydration/Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate. This dehydration step is typically facilitated by heating (reflux) and results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Role | Key Safety Notes |
| 2-Amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | Starting Material | Toxic if swallowed, causes skin irritation. |
| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | Reagent | Lachrymator, causes severe skin burns and eye damage.[9][10][11] |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent | Highly flammable liquid and vapor. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base | Mild irritant. Used to neutralize HBr byproduct. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | Suspected of causing cancer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Hygroscopic. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-3-chloropyridine (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add ethyl bromopyruvate (1.2 eq) dropwise at room temperature. The dropwise addition is crucial to control any initial exotherm.
-
Initial Alkylation: Stir the resulting mixture at room temperature for 1-2 hours. A precipitate, the pyridinium bromide salt, may form during this time.
-
Cyclization and Dehydration: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: After cooling the reaction mixture to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 7-8). This step neutralizes the hydrobromic acid (HBr) formed during the reaction and precipitates the product.
-
Isolation: The resulting solid product is collected by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Caption: A streamlined workflow for the synthesis and purification.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
-
Expected Yield: 65-85%
-
Physical Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₀H₉ClN₂O₂[12]
-
Molecular Weight: 224.64 g/mol [12]
| Analytical Data | Expected Results |
| ¹H NMR | Peaks corresponding to the ethyl ester protons (a quartet and a triplet), and distinct aromatic protons of the imidazo[1,2-a]pyridine ring system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the eight carbons of the bicyclic aromatic core. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ at m/z ≈ 225.04, consistent with the molecular formula.[12] |
Discussion: Critical Parameters and Troubleshooting
-
Solvent Choice: Ethanol is an excellent choice as it effectively dissolves the starting materials and the intermediate salt, and its boiling point is suitable for promoting the cyclization and dehydration steps.[6][13]
-
Base Selection: Sodium bicarbonate is a mild base, which is sufficient to neutralize the HBr byproduct without causing hydrolysis of the ethyl ester product. Stronger bases could potentially lead to side reactions.
-
Temperature Control: While the initial alkylation can proceed at room temperature, heating to reflux is critical for driving the intramolecular cyclization and dehydration to completion, ensuring a high yield of the final aromatic product.[6][14]
-
Purity of Starting Materials: The purity of the 2-amino-3-chloropyridine is paramount. Impurities can lead to the formation of undesired side products, complicating the purification process and reducing the overall yield.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction. Ensure adequate reflux time and check the purity of the starting materials.
-
Oily Product: If the product oils out instead of precipitating, it may be due to impurities. Attempting purification via column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary.
-
Conclusion
The cyclocondensation of 2-amino-3-chloropyridine with ethyl bromopyruvate is a robust, efficient, and reliable method for the synthesis of this compound. This guide provides a comprehensive framework, from mechanistic theory to practical application, enabling researchers to confidently produce this valuable intermediate. The versatility of this scaffold ensures its continued importance in the field of medicinal chemistry for the development of next-generation therapeutics.[1][4][5]
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxyl
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- ETHYL 8-CHLORO-6-(TRIFLUOROMETHYL)
- Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Ethyl 8-Chloro-6-(trifluoromethyl)
- Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalis
- Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxyl
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxyl
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxyl
- Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. PubMed.
- The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. MDPI.
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.
- Mechanisms underlying 3-bromopyruvate-induced cell de
- 3-Bromopyruvate boosts the effect of chemotherapy in acute myeloid leukemia by a pro-oxidant mechanism. PubMed.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromopyruvate boosts the effect of chemotherapy in acute myeloid leukemia by a pro-oxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C10H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 13. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate: A Mechanistic and Methodological Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed exploration of the cyclocondensation mechanism, a robust experimental protocol, and insights into the critical parameters governing the reaction's success.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting diverse disease areas. Molecules incorporating this fused bicyclic system have demonstrated activities as anxiolytics, hypnotics, anti-ulcer agents, and more recently, as potent kinase inhibitors in oncology. The targeted synthesis of specifically substituted derivatives, such as this compound, is therefore of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles.
The Core Reaction: Cyclocondensation as a Powerful Synthetic Tool
The most prevalent and efficient method for the construction of the imidazo[1,2-a]pyridine ring system is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This guide will focus on the synthesis of this compound, which follows this classical and reliable synthetic pathway.
Proposed Synthesis of the Key Starting Material: Ethyl 2-amino-3-chloropyridine-5-carboxylate
The Cyclocondensation Reaction: Mechanism and Rationale
The core of this synthesis lies in the cyclocondensation of Ethyl 2-amino-3-chloropyridine-5-carboxylate with ethyl bromopyruvate. The reaction proceeds through a well-established mechanism involving two key steps:
-
N-Alkylation: The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen (the more nucleophilic nitrogen of the 2-aminopyridine system) on the electrophilic carbon of ethyl bromopyruvate. This results in the formation of a pyridinium salt intermediate. This initial step is a classic SN2 reaction.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety. This intramolecular cyclization forms a five-membered ring intermediate. Subsequent dehydration of this intermediate, often facilitated by heating, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
The presence of a base, such as sodium bicarbonate, is often employed to neutralize the hydrobromic acid generated during the reaction, which can otherwise protonate the starting materials and impede the reaction progress.[1][2]
Mechanistic Diagram
Caption: Proposed mechanism for the cyclocondensation reaction.
Experimental Protocol
This protocol is adapted from a similar synthesis of a related imidazo[1,2-a]pyridine derivative and is expected to provide a good starting point for the synthesis of the title compound.[2]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Ethyl 2-amino-3-chloropyridine-5-carboxylate | (Not readily available) | 200.62 (calculated) |
| Ethyl bromopyruvate | 70-23-5 | 195.02 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
| Hexane | 110-54-3 | 86.18 |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-amino-3-chloropyridine-5-carboxylate (1.0 eq), sodium bicarbonate (1.0-1.2 eq), and ethanol as the solvent.
-
Addition of Reagent: To the stirred suspension, add ethyl bromopyruvate (1.0-1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
The cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound remains a highly effective and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold. This guide has provided a detailed mechanistic understanding and a practical experimental protocol for the synthesis of this compound. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can confidently and efficiently synthesize this and other valuable imidazo[1,2-a]pyridine derivatives for their drug discovery and development programs.
References
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1930. [Link]
Sources
starting materials for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate synthesis
An In-depth Technical Guide to the Starting Materials for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate Synthesis
Senior Application Scientist Note: The specified target molecule, Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, presents a synthetic challenge not commonly addressed through standard imidazo[1,2-a]pyridine synthesis methodologies, which typically functionalize the 2- or 3-position. A thorough review of the literature indicates that the related isomer, Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate , is a more common and synthetically accessible target. This guide will therefore focus on the synthesis of this C2-carboxylated isomer, as it aligns with established and reliable chemical principles, providing a robust and actionable guide for researchers. The principles and starting materials discussed can be adapted for more complex, multi-step syntheses of other isomers.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its rigid, bicyclic framework and unique electronic properties make it an ideal template for designing molecules that can interact with various biological targets. Compounds featuring this core are currently on the market as anxiolytics (Alpidem), hypnotics (Zolpidem), and antiulcer agents (Zolimidine).[3] The synthesis of specifically substituted derivatives, such as Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate, is of high interest for the development of novel therapeutics, including cyclin-dependent kinase (CDK) inhibitors.[3]
This guide provides an in-depth analysis of the critical starting materials required for the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate. We will dissect the strategic choices behind the selection of precursors, explain the underlying reaction mechanisms, and provide field-proven protocols to ensure reproducible and efficient synthesis.
Core Synthetic Strategy: A Retrosynthetic Analysis
The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine skeleton is a variation of the Tschitschibabin reaction. This powerful condensation strategy involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4]
Our retrosynthetic approach breaks down the target molecule into two primary synthons:
-
A Substituted Pyridine Backbone: This component provides the six-membered ring and dictates the substitution pattern at positions 5 through 8. For our target, this is 2-amino-3-chloropyridine .
-
An Imidazole Ring Precursor: This three-carbon component cyclizes with the pyridine to form the five-membered imidazole ring. Critically, it also installs the desired functional group at the C2 position. For our target, the ideal precursor is ethyl bromopyruvate .
This strategy is favored for its high efficiency, atom economy, and the commercial availability of the requisite starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Starting Material I: 2-Amino-3-chloropyridine - The Pyridine Backbone
The choice of 2-amino-3-chloropyridine is strategically critical as it directly installs the chloro-substituent at what will become the 8-position of the final bicyclic product.
Role in the Synthesis
2-Amino-3-chloropyridine serves as the nucleophilic backbone of the reaction. It possesses two key nitrogen atoms:
-
The endocyclic pyridine nitrogen (N1): This is the more nucleophilic of the two and initiates the reaction by attacking the α-halocarbonyl compound.
-
The exocyclic amino group (-NH2): This group participates in the subsequent intramolecular cyclization step to form the five-membered imidazole ring.
Sourcing and Synthesis
This starting material is readily available from commercial suppliers.[5][6] For researchers requiring to synthesize it in-house, a common route involves the direct chlorination of 3-aminopyridine using chlorine gas in an acidic medium, often with a metal chloride catalyst.[7] Another approach starts from 2-pyridone.[8]
Quality Control and Key Parameters
When sourcing or synthesizing 2-amino-3-chloropyridine, it is crucial to verify its purity. The presence of isomeric impurities, such as 2-amino-5-chloropyridine, could lead to the formation of undesired regioisomers in the final product.
| Parameter | Value | Source |
| CAS Number | 39620-04-7 | [6] |
| Molecular Formula | C₅H₅ClN₂ | [6] |
| Molecular Weight | 128.56 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | - |
| Melting Point | 63-67 °C | - |
Starting Material II: Ethyl Bromopyruvate - The C2-Ester Synthon
Ethyl bromopyruvate is the ideal electrophilic partner for this synthesis. It is a bifunctional reagent, containing both a reactive carbon-bromine bond and a ketone that facilitates the final cyclization.
Role in the Synthesis
This molecule's primary role is to provide the three-carbon unit that forms the imidazole ring.
-
α-Bromo group: Provides a reactive electrophilic site for the initial alkylation of the pyridine nitrogen.
-
Ketone carbonyl: Acts as the electrophile in the subsequent intramolecular cyclization with the exocyclic amino group.
-
Ethyl ester: This functional group is carried through the reaction to become the C2-substituent of the final product.
Sourcing and Handling
Ethyl bromopyruvate is commercially available but must be handled with care. It is a lachrymator and should be used in a well-ventilated fume hood with appropriate personal protective equipment. Due to its reactivity, it is best stored under inert atmosphere and refrigerated. A related and sometimes used alternative is ethyl 2-chloro-3-oxobutanoate.[9][10][11][12]
| Parameter | Value | Source |
| CAS Number | 70-23-5 | - |
| Molecular Formula | C₅H₇BrO₃ | - |
| Molecular Weight | 195.01 g/mol | - |
| Appearance | Colorless to yellow liquid | - |
| Boiling Point | 102-104 °C / 12 mmHg | - |
The Condensation Reaction: Mechanism and Protocol
The formation of the imidazo[1,2-a]pyridine ring proceeds via a well-established, three-step sequence within a one-pot reaction.[3][13]
Reaction Mechanism
-
N-Alkylation: The highly nucleophilic endocyclic nitrogen of 2-amino-3-chloropyridine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the adjacent ketone carbonyl to form a five-membered cyclic hemiaminal.
-
Dehydration: Under the reaction conditions (typically heated), this intermediate readily dehydrates to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-amino-3-chloropyridine synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 8. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. ETHYL 2-CHLORO-3-OXOBUTANOATE | CAS 609-15-4 [matrix-fine-chemicals.com]
- 11. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ethyl 2-chloro-3-oxobutanoate [stenutz.eu]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just data, but also insights into the experimental rationale and data interpretation, grounded in established scientific principles.
Introduction
This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic systems. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of a chloro group at the 8-position and an ethyl carboxylate at the 6-position significantly influences its electronic properties and, consequently, its interaction with biological targets. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this molecule.
This guide will delve into the predicted and expected data from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section will provide a detailed analysis of the expected spectral features, the reasoning behind these predictions based on molecular structure, and standardized protocols for data acquisition.
Molecular Structure and Numbering
A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The numbering convention for the imidazo[1,2-a]pyridine ring system is crucial for assigning NMR signals.
Figure 1: Structure of this compound with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the imidazo[1,2-a]pyridine core.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The electron-withdrawing nature of the 8-chloro and 6-ethoxycarbonyl groups will generally lead to a downfield shift of the aromatic protons compared to the unsubstituted parent compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | s | - | Singlet, deshielded by adjacent nitrogen. |
| H-3 | 7.6 - 7.8 | s | - | Singlet, adjacent to nitrogen. |
| H-5 | 8.0 - 8.2 | s | - | Singlet, deshielded by the ester and adjacent nitrogen. |
| H-7 | 7.3 - 7.5 | s | - | Singlet, influenced by the adjacent chloro and ester groups. |
| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7.1 | Quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7.1 | Triplet due to coupling with the methylene protons. |
Expert Insights: The prediction of singlets for all aromatic protons (H-2, H-3, H-5, and H-7) is due to the substitution pattern, which eliminates vicinal proton-proton coupling on the imidazo[1,2-a]pyridine core. The exact chemical shifts are estimations and can be influenced by solvent effects.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of non-equivalent carbons in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 164 - 166 | Typical for an ester carbonyl carbon. |
| C-8 | 145 - 147 | Attached to chlorine, significantly deshielded. |
| C-6 | 140 - 142 | Attached to the ester group, deshielded. |
| C-2 | 135 - 137 | Standard for C-2 in this ring system. |
| C-9a | 125 - 127 | Bridgehead carbon. |
| C-5 | 122 - 124 | Deshielded by adjacent nitrogen and ester. |
| C-3 | 115 - 117 | Standard for C-3 in this ring system. |
| C-7 | 112 - 114 | Influenced by adjacent chloro and ester groups. |
| -OCH₂CH₃ | 60 - 62 | Typical for an ethoxy methylene carbon. |
| -OCH₂CH₃ | 14 - 16 | Typical for an ethoxy methyl carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Formula: C₁₀H₉ClN₂O₂), the expected monoisotopic mass is approximately 224.0353 g/mol .
Predicted Fragmentation Pattern:
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to exhibit a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The most intense peak corresponding to the intact molecule will be observed at m/z 224 (and an M+2 peak at m/z 226 with about one-third the intensity, characteristic of a single chlorine atom).
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A fragment corresponding to the loss of the ethoxy group from the ester (m/z 179).
-
Loss of Ethyl Group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group (m/z 195).
-
Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the acylium ion is also a possibility.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).
-
Ionization: Utilize a soft ionization technique like ESI to observe the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental composition.
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.
Figure 2: Proposed major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3100-3000 | Medium | Aromatic C-H | Stretch |
| ~2980-2850 | Medium | Aliphatic C-H | Stretch |
| ~1720-1700 | Strong | C=O (Ester) | Stretch |
| ~1640-1500 | Medium-Strong | C=C and C=N | Ring Stretch |
| ~1250-1100 | Strong | C-O (Ester) | Stretch |
| ~850-750 | Strong | C-Cl | Stretch |
Expert Insights: The strong absorption band around 1710 cm⁻¹ for the ester carbonyl is a key diagnostic peak. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be evident.
Experimental Protocol: IR Spectroscopy Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of this compound. While the provided data is predictive, it is based on well-established principles of spectroscopy and analysis of related compounds. The detailed protocols offer a standardized approach for researchers to acquire high-quality experimental data. This foundational spectroscopic information is indispensable for ensuring the identity and purity of this compound in the context of drug discovery and development, where molecular integrity is paramount.
References
- Note: As direct spectroscopic data for the target compound was not found, this reference list is based on general spectroscopic principles and data for related imidazo[1,2-a]pyridine structures.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds.[2][3][4] As a Senior Application Scientist, this document is structured to deliver not just spectral data, but a logical, self-validating workflow for researchers, scientists, and drug development professionals. We will dissect the ¹H and ¹³C NMR spectra, leveraging one-dimensional and two-dimensional techniques to build the molecular structure from the ground up, ensuring scientific integrity and fostering a deep understanding of the underlying principles.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications including anti-ulcer, anxiolytic, and hypnotic drugs.[3] The title compound, this compound, possesses key substituents—a chloro group at the 8-position and an ethyl carboxylate at the 6-position—that modulate its electronic properties and biological activity. Accurate and complete structural characterization is the bedrock of any drug discovery program, making proficiency in NMR interpretation essential.
Chemical Structure and Numbering
A clear understanding of the molecule's topology and the standard numbering convention for the imidazo[1,2-a]pyridine ring system is the first step in any spectral assignment.
Caption: Workflow for NMR-based structural elucidation.
COSY (Correlation Spectroscopy)
The COSY experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. [5]* Key Correlation: A cross-peak will be observed between the methylene (O-CH₂) quartet and the methyl (-CH₃) triplet of the ethyl group, confirming their connectivity.
-
Absence of Correlations: The aromatic protons (H2, H3, H5, H7) are predicted to be singlets or doublets without adjacent proton partners, so they will not show COSY cross-peaks to each other, confirming their isolated nature on the ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. [1][6]This is a powerful tool for definitively assigning the signals of protonated carbons.
-
Key Correlations:
-
The signal for H5 will correlate with the carbon signal assigned to C5.
-
The H7 signal will correlate with the C7 signal.
-
The H2 and H3 signals will correlate with their respective carbon signals, C2 and C3.
-
The methylene proton quartet will correlate with the O-CH₂ carbon signal.
-
The methyl proton triplet will correlate with the -CH₃ carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the cornerstone for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. [7][8]* Connecting the Ethyl Group: The methylene protons (O-CH₂) should show a correlation to the carbonyl carbon (C=O) and the C6 carbon, confirming the attachment of the ethyl carboxylate group at the 6-position. The methyl protons (-CH₃) will show a correlation to the methylene carbon (O-CH₂).
-
Assembling the Ring System:
-
H5 will show correlations to C7, C8a, and C6, locking in its position.
-
H7 will show correlations to C5, C8a, and C8.
-
H2 will show correlations to C8a and C3.
-
H3 will show correlations to C2 and the bridgehead carbon C8a.
-
Integrated Analysis: A Self-Validating Conclusion
By systematically integrating the data from all NMR experiments, a robust and unambiguous structural assignment is achieved. The HSQC experiment validates the assignment of protonated carbons from the 1D spectra. The HMBC then uses these validated proton assignments to probe the connectivity to non-protonated (quaternary) carbons like C6, C8, C8a, and the carbonyl carbon, completing the structural puzzle. Each piece of information cross-validates the others, adhering to the principle of a self-validating system and ensuring the highest level of scientific trustworthiness in the final structural assignment. This comprehensive approach provides the definitive characterization of this compound, a critical requirement for its further development in research and pharmaceutical applications.
References
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
DTIC. (N.D.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 75, No. 6. [Link]
-
Organomation. (N.D.). NMR Sample Preparation: The Complete Guide. [Link]
-
Silva, A. M. S. (N.D.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
American Chemical Society. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products. [Link]
-
National Institutes of Health. (N.D.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC. [Link]
-
MDPI. (N.D.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Western University. (N.D.). NMR Sample Preparation. [Link]
-
SDSU NMR Facility. (N.D.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Modgraph. (N.D.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
JEOL. (N.D.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
CF NMR CEITEC. (N.D.). Measuring methods available and examples of their applications 2D HMBC. [Link]
-
National Institutes of Health. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. [Link]
-
Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
PubMed Central. (N.D.). Theoretical NMR correlations based Structure Discussion. [Link]
-
SciSpace. (N.D.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-ones. [Link]
-
N.A. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]
-
National Institutes of Health. (N.D.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
YouTube. (2025). What Is HMBC NMR? - Chemistry For Everyone. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
MDPI. (N.D.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. [Link]
-
Iowa State University. (N.D.). NMR Sample Preparation. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
National Institutes of Health. (N.D.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate represents a key exemplar of this class, incorporating functionalities that are critical for molecular interaction yet challenging for structural analysis. Mass spectrometry (MS) provides an indispensable tool for the structural elucidation of such compounds, offering profound insights into their molecular architecture through controlled fragmentation. This guide presents a predictive analysis of the fragmentation behavior of this compound under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. By dissecting the molecule into its core components—the imidazo[1,2-a]pyridine ring, the ethyl carboxylate substituent, and the chloro-substituent—we can forecast the primary fragmentation pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing the foundational knowledge to interpret mass spectra, identify key diagnostic ions, and validate the structure of this and related heterocyclic compounds.
Introduction to the Molecule and Mass Spectrometry
The Privileged Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic nitrogen-containing heterocycles that are considered "privileged" structures in drug discovery. Their rigid, planar geometry and capacity for diverse substitutions allow them to interact with a wide array of biological targets, leading to applications as anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2] Understanding the stability and fragmentation of this core is paramount for metabolite identification and chemical characterization.
Profile: this compound
This specific molecule (Molecular Formula: C₁₀H₉ClN₂O₂) has a monoisotopic mass of 224.03525 Da.[3] Its structure combines three key features that dictate its mass spectrometric behavior:
-
The Imidazo[1,2-a]pyridine Core: A relatively stable aromatic system.
-
The Ethyl Carboxylate Group (-COOEt): A common functional group with well-documented fragmentation patterns.[4][5]
-
The Chlorine Atom: A halogen substituent that provides a highly diagnostic isotopic signature.[6][7]
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] In drug development, it is essential for confirming molecular weight, elucidating structure, and identifying metabolites. The choice of ionization method fundamentally alters the information obtained.
-
Electron Ionization (EI): A high-energy ("hard") technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[9][10]
-
Electrospray Ionization (ESI): A low-energy ("soft") technique ideal for thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, preserving molecular weight information.[11] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation in a controlled manner.[8]
Foundational Principles of Fragmentation
Isotopic Signature of Chlorine
A critical diagnostic feature in the mass spectrum of any chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[7] This results in any chlorine-containing ion appearing as a pair of peaks: the M peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a characteristic intensity ratio of roughly 3:1.[6][12] This signature is invaluable for confirming the presence and number of chlorine atoms in any given fragment.
Electron Ionization (EI-MS): Fragmentation of Radical Cations
In EI, a high-energy electron beam (typically 70 eV) strikes the molecule, ejecting an electron to form a molecular ion ([M]⁺•), which is a radical cation.[13] This high internal energy causes the molecular ion to fragment. The most favorable fragmentation pathways are those that lead to the formation of stable products (cations and neutral radicals).[14][15] Common EI fragmentation reactions include:
-
Alpha (α)-Cleavage: Homolytic cleavage of a bond adjacent to the atom bearing the initial radical charge.[16]
-
Inductive Cleavage: Heterolytic cleavage driven by an electronegative atom.[9]
-
Rearrangements: Such as the McLafferty rearrangement in carbonyl compounds.
Electrospray Ionization (ESI-MS/MS): Fragmentation of Even-Electron Ions
ESI transfers ions from solution to the gas phase with minimal energy, typically forming protonated molecules ([M+H]⁺) or other adducts.[11][17] These are even-electron (EE) ions. In tandem MS, these precursor ions are mass-selected and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas cause fragmentation.[8] EE ions fragment differently than the radical cations of EI, primarily through the elimination of stable, neutral molecules (e.g., H₂O, ROH, CO).[9][18]
Proposed Electron Ionization (EI) Fragmentation Pathways
Under EI conditions, the molecular ion of this compound ([M]⁺• at m/z 224/226) is expected to undergo fragmentation driven by its most labile bonds and the formation of stable fragment ions.
Fragmentation Driven by the Ethyl Carboxylate Group
The ester functionality is a major driver of fragmentation. The initial ionization is likely to occur on a non-bonding electron of an oxygen or nitrogen atom.[16]
-
Loss of Ethoxy Radical: The most characteristic fragmentation of ethyl esters is the α-cleavage leading to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da). This pathway is highly favorable as it produces a stable, resonance-stabilized acylium ion.[4][5]
-
[C₁₀H₉ClN₂O₂]⁺• → [C₈H₄ClN₂O]⁺ + •OCH₂CH₃
-
Predicted Ion:m/z 179/181 (Acylium ion)
-
-
Loss of Ethylene (McLafferty-type process): Loss of a neutral ethylene molecule (C₂H₄, 28 Da) can occur, resulting in a carboxylic acid radical cation.
-
[C₁₀H₉ClN₂O₂]⁺• → [C₈H₅ClN₂O₂]⁺• + C₂H₄
-
Predicted Ion:m/z 196/198
-
Fragmentation Involving the Chloro Substituent and Core
The aromatic chloro-substituent and the heterocyclic core also contribute to the spectrum.
-
Loss of Chlorine Radical: Direct cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•, 35/37 Da). The stability of the imidazopyridine ring makes this a plausible pathway.[6][19]
-
[C₁₀H₉ClN₂O₂]⁺• → [C₁₀H₉N₂O₂]⁺ + Cl•
-
Predicted Ion:m/z 189
-
-
Loss of Carbon Monoxide: Acylium ions, such as the one at m/z 179/181, can subsequently lose carbon monoxide (CO, 28 Da).
-
[C₈H₄ClN₂O]⁺ → [C₇H₄ClN₂]⁺ + CO
-
Predicted Ion:m/z 151/153
-
Summary of Predicted EI Fragments
| m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Neutral Loss | Proposed Structure/Identity |
| 224 / 226 | [C₁₀H₉ClN₂O₂]⁺• | - | Molecular Ion ([M]⁺•) |
| 196 / 198 | [C₈H₅ClN₂O₂]⁺• | C₂H₄ (28 Da) | Carboxylic acid radical cation |
| 189 | [C₁₀H₉N₂O₂]⁺ | Cl• (35 Da) | De-chlorinated molecular ion |
| 179 / 181 | [C₈H₄ClN₂O]⁺ | •OC₂H₅ (45 Da) | Base Peak Candidate: Acylium ion |
| 151 / 153 | [C₇H₄ClN₂]⁺ | •OC₂H₅ + CO | Fragment from acylium ion |
Visualization of EI Fragmentation
Caption: Predicted EI fragmentation pathways for the target compound.
Proposed ESI-MS/MS Fragmentation Pathways
In positive-ion ESI, the molecule will readily protonate, likely on one of the basic nitrogen atoms of the imidazopyridine ring, to form the [M+H]⁺ ion at m/z 225/227.[1][20] Subsequent CID will induce fragmentation primarily through neutral losses.
Fragmentation Driven by the Protonated Ethyl Ester
The protonated ester group is prone to elimination reactions.
-
Neutral Loss of Ethanol: A highly common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (C₂H₅OH, 46 Da), leading to the formation of the same stable acylium ion seen in the EI spectrum.[9]
-
[C₁₀H₁₀ClN₂O₂]⁺ → [C₈H₄ClN₂O]⁺ + C₂H₅OH
-
Predicted Ion:m/z 179/181
-
-
Neutral Loss of Ethylene: The loss of ethylene (C₂H₄, 28 Da) is also a characteristic fragmentation, resulting in the protonated carboxylic acid.
-
[C₁₀H₁₀ClN₂O₂]⁺ → [C₈H₆ClN₂O₂]⁺ + C₂H₄
-
Predicted Ion:m/z 197/199
-
Fragmentation of the Heterocyclic Core
The protonated core can also fragment, although it is expected to be more stable.
-
Loss of HCl: Elimination of a neutral hydrogen chloride molecule (HCl, 36 Da) is a plausible pathway from the protonated precursor.
-
[C₁₀H₁₀ClN₂O₂]⁺ → [C₁₀H₉N₂O₂]⁺ + HCl
-
Predicted Ion:m/z 189
-
-
Sequential Losses: As with EI, the primary fragment ions can undergo further fragmentation. The acylium ion at m/z 179/181 is expected to lose CO (28 Da) upon higher collision energy to yield the ion at m/z 151/153.[2]
Summary of Predicted ESI-MS/MS Fragments
| Precursor Ion m/z (³⁵Cl/³⁷Cl) | Product Ion m/z (³⁵Cl/³⁷Cl) | Proposed Formula | Neutral Loss | Proposed Structure/Identity |
| 225 / 227 | 197 / 199 | [C₈H₆ClN₂O₂]⁺ | C₂H₄ (28 Da) | Protonated carboxylic acid |
| 225 / 227 | 189 | [C₁₀H₉N₂O₂]⁺ | HCl (36 Da) | De-chlorinated protonated molecule |
| 225 / 227 | 179 / 181 | [C₈H₄ClN₂O]⁺ | C₂H₅OH (46 Da) | Dominant Fragment: Acylium ion |
| 179 / 181 | 151 / 153 | [C₇H₄ClN₂]⁺ | CO (28 Da) | Fragment from acylium ion |
Visualization of ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Experimental Protocols
To validate these predictions, the following experimental setups are recommended. These protocols are designed to be self-validating by providing clear, reproducible conditions.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.
-
Working Solution (LC-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Recommended GC-EI-MS Parameters
This method is suitable for analyzing the volatile, thermally stable compound under hard ionization.
-
Gas Chromatograph (GC):
-
Inlet: Split/splitless, 250 °C.
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Recommended LC-ESI-MS/MS Parameters
This method provides molecular weight confirmation and controlled fragmentation data.
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.[1]
-
Capillary Temperature: 300 °C.[1]
-
Sheath Gas Flow: 11 L/min.[1]
-
MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]⁺ precursor at m/z 225/227.
-
MS2 Scan (t-MS/MS): Isolate the precursor ion (m/z 225) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by logical, structure-driven pathways. The key diagnostic ions are the molecular ion pair (m/z 224/226 in EI) or protonated molecule pair (m/z 225/227 in ESI), the acylium ion (m/z 179/181) resulting from the loss of the ethoxy moiety, and fragments corresponding to losses of ethylene and chlorine/HCl. The ubiquitous 3:1 isotopic pattern for all chlorine-containing ions will serve as a constant validation checkpoint. By understanding these foundational fragmentation rules, researchers can confidently interpret mass spectral data to confirm the identity and purity of this compound, investigate its metabolic fate, and guide the development of new derivatives within this important class of molecules.
References
-
Kovács-Pénzes, F., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(1), e4461. [Link]
-
Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
-
Doc Brown's Chemistry. (n.d.). An introduction to Mass Spectrometry. docbrown.info. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]
-
Tang, C., et al. (2020). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. Analytical Methods, 12(1), 47-55. [Link]
-
Tang, C., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 223-230. [Link]
-
Chemistry LibreTexts. (2023). The Mass Spectra of Elements. [Link]
-
Chemistry Dictionary. (2019). Mass Spectrum Of Chlorine. [Link]
-
Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(11), 11631-11639. [Link]
-
Frasconi, M., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(14), 5399. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. chemguide.co.uk. [Link]
-
Tichý, M., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 25(6), 949-957. [Link]
-
Demarque, D. P., et al. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Revista Virtual de Química, 8(1), 129-159. [Link]
-
Linstrom, P. J., & Mallard, W. G. (Eds.). (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033102. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry (pp. 220-278). Thieme. [Link]
-
Chemistry Stack Exchange. (2017). Mass spectrum fragmentation of ethyl acetate. [Link]
-
Muralidharan, S., et al. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 23(10), 1709-1717. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. docbrown.info. [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
-
Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. Organic & Biomolecular Chemistry, 16(29), 5328-5332. [Link]
-
OC Chem Videos. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 180-202. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
-
Schug, K. A., & Lindner, W. (2005). Using electrospray ionization-mass spectrometry/tandem mass spectrometry and small molecules to study guanidinium-anion interactions. Journal of the American Society for Mass Spectrometry, 16(5), 757-768. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
Pharma Education & Solution. (2021). Ionization Methods in Mass Spectrometry. YouTube. [Link]
-
Kebarle, P., & Tang, L. (1993). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 4(8), 563-576. [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. [Link]
-
PubChem. (n.d.). Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2020). Electron ionization and mass spectrometry. YouTube. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 180-202. [Link]
-
Worrall, L. J., et al. (2021). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(1), 217-225. [Link]
-
Le, T. B., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(10), 693. [Link]
-
S. Fun, H. K., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2390. [Link]
-
Li, Y., et al. (2021). A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS. Molecules, 26(11), 3121. [Link]
Sources
- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 19. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Solubility Profile of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate: A Framework for Determination and Prediction in Common Organic Solvents
An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents.[1] Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a member of this vital class of heterocyclic compounds. A thorough understanding of its solubility is paramount for its progression through the drug development pipeline, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive framework for researchers and drug development professionals to both predict and experimentally determine the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility based on molecular structure, present detailed, self-validating experimental protocols, and offer a structured approach to data interpretation.
Introduction: The Imperative of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that dictates the fate of a potential drug candidate.[2] For compounds like this compound, poor solubility can lead to significant challenges, including:
-
Synthetic Chemistry: Inefficient reactions, purification difficulties, and low yields.
-
Pharmacokinetics: Limited absorption and low bioavailability, rendering an otherwise potent compound ineffective.[3]
-
Formulation: Difficulties in developing stable and effective dosage forms.
This guide moves beyond a simple listing of data, providing the scientific rationale and robust methodologies required to build a comprehensive solubility profile for this specific molecule, an approach that can be extrapolated to other novel compounds.
Theoretical Assessment of Solubility
Before embarking on experimental work, a theoretical analysis of the molecular structure provides invaluable predictive insights. The principle of "like dissolves like" is our guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]
Molecular Structure Analysis of this compound
Let's dissect the key structural features of the target compound:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors. The aromatic nature of the rings contributes to a degree of hydrophobicity.
-
Ethyl Ester Group (-COOCH₂CH₃): This is a polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor.
-
Chloro Group (-Cl): This electron-withdrawing group adds to the molecule's polarity and dipole moment.
-
Overall Polarity: The combination of the polar ester and chloro groups with the heterocyclic ring system suggests the molecule possesses a moderate to high degree of polarity. However, the overall aromatic system and the ethyl group introduce non-polar character.
Predicted Solubility Behavior: Based on this analysis, we can hypothesize:
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) that can engage in dipole-dipole interactions.
-
Moderate solubility in polar protic solvents (e.g., Ethanol, Methanol), where the solvent's hydrogen-bonding network must be disrupted.
-
Low solubility in non-polar solvents (e.g., Hexane, Toluene), which lack the ability to interact effectively with the polar functional groups of the solute.
Computational Approaches
Modern drug discovery leverages computational models to estimate solubility.[2] Methods like Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches such as the General Solubility Equation (GSE) can provide useful, albeit approximate, predictions.[2][5] These tools use molecular descriptors to correlate structure with solubility, offering a rapid, cost-effective preliminary screen before committing to resource-intensive lab work.[3]
Experimental Framework for Solubility Determination
A robust experimental design is crucial for generating reliable and reproducible solubility data. The following section details a validated protocol for quantifying the solubility of this compound.
Rationale for Solvent Selection
To build a comprehensive profile, a diverse panel of solvents is selected, spanning the full spectrum of polarity. This allows for a systematic investigation of solute-solvent interactions.
| Solvent Category | Solvent Example | Primary Interaction Type | Rationale for Inclusion |
| Non-Polar | Hexane, Toluene | Van der Waals forces | Establishes baseline solubility in hydrophobic environments. |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | Dipole-dipole | Common solvents for organic synthesis and chromatography. |
| Acetone, Acetonitrile | Dipole-dipole, H-bond acceptor | Widely used in purification and analytical chemistry. | |
| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong dipole, H-bond acceptor | "Universal" organic solvents, often used for poorly soluble compounds. | |
| Polar Protic | Methanol, Ethanol | Hydrogen bonding | Relevant for recrystallization and as models for biological fluids. |
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[6] Its trustworthiness lies in ensuring that a saturated solution has reached equilibrium.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected solvent. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The time required should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.
-
Sample Extraction: Carefully withdraw a precise aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is crucial to prevent artificially high results.
-
Dilution: Dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration is determined by comparing the analyte's response to a pre-established calibration curve.
-
Calculation: The solubility is calculated using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) × (Dilution Factor)
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
Caption: Workflow for Quantitative Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a structured table for clear comparison and analysis.
Solubility Data Summary
| Solvent | Solvent Type | Polarity Index (Reichardt) | Temperature (°C) | Solubility (mg/mL) | Classification |
| Hexane | Non-Polar | 31.0 | 25 | (Experimental Data) | e.g., Insoluble |
| Toluene | Non-Polar | 33.9 | 25 | (Experimental Data) | e.g., Sparingly Soluble |
| Dichloromethane | Polar Aprotic | 41.1 | 25 | (Experimental Data) | e.g., Soluble |
| Ethyl Acetate | Polar Aprotic | 44.0 | 25 | (Experimental Data) | e.g., Soluble |
| Acetone | Polar Aprotic | 42.2 | 25 | (Experimental Data) | e.g., Freely Soluble |
| Acetonitrile | Polar Aprotic | 46.0 | 25 | (Experimental Data) | e.g., Freely Soluble |
| Methanol | Polar Protic | 55.5 | 25 | (Experimental Data) | e.g., Soluble |
| Ethanol | Polar Protic | 51.9 | 25 | (Experimental Data) | e.g., Soluble |
| DMF | Polar Aprotic | 43.8 | 25 | (Experimental Data) | e.g., Very Soluble |
| DMSO | Polar Aprotic | 45.1 | 25 | (Experimental Data) | e.g., Very Soluble |
(Classification based on USP definitions: e.g., <0.1 mg/mL = Insoluble; 1-10 mg/mL = Sparingly Soluble; 10-33 mg/mL = Soluble; 33-100 mg/mL = Freely Soluble; >100 mg/mL = Very Soluble)
Interpreting the Results
The collected data allows for a direct correlation between solvent properties and solubility. By comparing the results to the initial theoretical predictions, a deeper understanding of the compound's behavior emerges. For instance, high solubility in DMSO and DMF would confirm the importance of the molecule's polar functional groups. Comparing solubility in methanol versus acetonitrile, which have similar polarity indices but different hydrogen bonding capabilities, can elucidate the specific role of hydrogen bonding in the solvation process.
Conclusion
Determining the solubility of this compound is not a perfunctory task but a foundational step in its development as a potential therapeutic agent. This guide has provided a dual-pronged approach, combining theoretical prediction with a rigorous, validated experimental framework. By systematically applying these principles and protocols, researchers can generate a high-quality, comprehensive solubility profile. This data is essential for making informed decisions in process chemistry, formulation development, and preclinical studies, ultimately accelerating the path from discovery to application.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- PubChem. Ethyl 8-chloro-6-(trifluoromethyl)imidazo(1,2-a)pyridine-2-carboxylate.
- LibreTexts Chemistry. Experiment: Solubility of Organic & Inorganic Compounds.
- Experiment 1: Determin
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Jónsdóttir, S., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Semantic Scholar.
- Benchchem.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
- Avdeef, A., et al. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.
- Avdeef, A., & Tsinman, K. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- Ben-Cherif, W., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.ws [chem.ws]
- 5. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
An In-Depth Technical Guide to Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This document synthesizes available data to serve as a critical resource for researchers, scientists, and professionals in drug development. While detailed experimental data for this specific molecule is limited, this guide establishes a robust profile by leveraging information from closely related analogs and foundational chemical principles.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has garnered immense interest from the scientific community. Its unique structural and electronic properties make it a versatile scaffold for engaging with various biological targets. This has led to the development of numerous successful therapeutic agents across a wide spectrum of diseases. Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective) feature this core structure, highlighting its clinical importance.[1][2][3]
Derivatives of this scaffold are known to exhibit a vast range of biological activities, including:
This compound is a member of this esteemed class of compounds. The presence of a chloro substituent at the 8-position and an ethyl carboxylate group at the 6-position offers distinct electronic properties and multiple points for further chemical modification, making it a valuable building block in synthetic and medicinal chemistry.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Chemical Structure
The molecular structure of this compound is depicted below.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
While comprehensive experimental data for the title compound is not widely published, key identifiers are known. The table below summarizes this information and provides data for a structurally similar analog for comparative purposes. This comparative approach allows for informed estimations of the target compound's properties.
| Property | This compound | Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (Analog) |
| CAS Number | 1823330-95-5[8][9] | 353258-31-8[10] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | C₁₁H₈ClF₃N₂O₂[10] |
| Molecular Weight | 224.64 g/mol | 292.64 g/mol [10] |
| Appearance | Data not available | Pale cream solid |
| Purity | ≥99.0% (as per supplier data)[8] | 95% |
| Melting Point | Data not available | 130-136 °C |
| Solubility | Data not available | Data not available |
| Storage Conditions | Preserve in well-closed, light-resistant containers[8] | Store at 0-8 °C |
Synthesis and Reactivity
General Synthetic Strategy
The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in organic chemistry, most commonly achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] This versatile reaction allows for the introduction of various substituents on both the pyridine and imidazole rings. Numerous catalytic systems, including copper, palladium, and iodine, have been developed to facilitate this transformation under mild conditions.[3][11]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
A Technical Guide to the Biological Activity Screening of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate and its Congeners
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on screening the biological activities of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. Given the nascent state of publicly available data on this specific molecule, this document establishes a predictive framework for its potential therapeutic applications by examining the well-documented biological activities of the core imidazo[1,2-a]pyridine scaffold. The protocols and insights presented herein are synthesized from established methodologies and field-proven experience in medicinal chemistry and preclinical drug discovery.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered significant attention from medicinal chemists due to its versatile biological activities.[1] This scaffold is considered a "privileged" structure in drug discovery, as it is a key component in several commercially available drugs with a wide range of therapeutic applications, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[2][3] The broad pharmacological profile of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2] The continued exploration of this scaffold is driven by the potential to discover novel therapeutic agents with improved efficacy and safety profiles.[1][3]
This compound, the subject of this guide, is a derivative of this important scaffold. While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest it is a promising candidate for various biological screenings. The chloro and ethyl carboxylate substitutions offer potential sites for metabolic activity and interactions with biological targets.
General Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the cyclocondensation reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] Variations of this method, including the use of different starting materials and reaction conditions, allow for the introduction of a wide range of substituents on the heterocyclic ring system, enabling the generation of diverse chemical libraries for biological screening.[3]
A general synthetic route is depicted below:
Figure 1: General synthetic scheme for Imidazo[1,2-a]pyridine derivatives.
A Framework for Biological Activity Screening
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, a tiered screening approach is recommended for this compound. This approach prioritizes assays for the most commonly reported and potent activities of this chemical class.
Tier 1: Primary Screening
-
Anticancer Activity: The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in oncology research.[6][7][8] Derivatives have been shown to exert their effects through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[3][9]
-
Cytotoxicity Screening:
-
Protocol: A panel of human cancer cell lines (e.g., HCC1937 breast cancer, A549 lung cancer, HCT116 colon cancer) should be treated with a range of concentrations of the test compound for 48-72 hours. Cell viability is then assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][8]
-
Rationale: This initial screen provides a broad assessment of the compound's cytotoxic potential and helps to identify cancer types that may be particularly sensitive. The IC50 (half-maximal inhibitory concentration) value is a key quantitative endpoint.[7]
-
-
-
Antimicrobial Activity: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of pathogens, including bacteria and mycobacteria.[2][10]
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Protocol: The MIC of the test compound is determined against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and mycobacteria (e.g., Mycobacterium tuberculosis, Mycobacterium avium) using broth microdilution methods according to CLSI guidelines.[10]
-
Rationale: This assay establishes the minimum concentration of the compound required to inhibit the visible growth of a microorganism, providing a quantitative measure of its antimicrobial potency.
-
-
Tier 2: Secondary and Mechanistic Assays
Compounds demonstrating significant activity in primary screening should be advanced to more detailed mechanistic studies.
-
Elucidation of Anticancer Mechanism:
-
Cell Cycle Analysis:
-
Protocol: Cancer cells are treated with the test compound at its IC50 concentration for 24-48 hours. The cells are then fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Rationale: This assay determines if the compound's cytotoxic effect is mediated by arresting the cell cycle at a specific checkpoint.
-
-
Apoptosis Assays:
-
Protocol: Apoptosis can be assessed by various methods, including Annexin V/PI staining followed by flow cytometry, and Western blot analysis for the cleavage of PARP and caspases (e.g., caspase-3, -7, -8, -9).[6][7]
-
Rationale: These assays confirm whether the compound induces programmed cell death, a desirable mechanism for anticancer agents.
-
-
-
Antitrypanosomatid Activity: Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent activity against kinetoplastid parasites such as Leishmania and Trypanosoma.[11]
-
In Vitro Parasite Viability Assays:
-
Protocol: Promastigote or amastigote forms of the parasites are incubated with various concentrations of the test compound. Parasite viability is then assessed using a resazurin-based assay or by direct counting.
-
Rationale: This assay determines the compound's direct efficacy against the parasites. The IC50 values are compared to those of standard-of-care drugs like miltefosine or fexinidazole.[11]
-
-
Data Presentation and Workflow Visualization
A structured approach to data collection and analysis is crucial for making informed decisions in a drug discovery program.
Table 1: Representative Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Biological Activity | Model System | Reported IC50/MIC | Reference |
| Imidazo[1,2-a]pyridines | Anticancer | HCC1937 breast cancer cells | 45 µM | [6][7] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antimicrobial | Mycobacterium avium | Low-micromolar | [10] |
| 8-Aryl-6-chloro-3-nitro-imidazo[1,2-a]pyridines | Antitrypanosomal | Trypanosoma brucei brucei | 0.04–0.16 µM | [11] |
The following diagram illustrates a typical workflow for screening novel compounds for biological activity.
Figure 2: A representative workflow for biological activity screening.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and clinically significant platform for the development of novel therapeutic agents. While direct biological data for this compound is currently limited, the extensive body of literature on related analogs strongly suggests its potential as a valuable lead compound. The screening strategies outlined in this guide provide a robust and scientifically grounded framework for elucidating its biological activities. A systematic evaluation, beginning with broad primary screens for anticancer and antimicrobial effects, followed by more focused mechanistic and in vivo studies, will be critical in determining the therapeutic potential of this promising molecule. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this and related compounds.
References
-
El-Sayed, M. A. A., et al. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 10), o2698. [Link]
-
de Souza, M. V. N., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023. [Link]
-
Kumar, A., et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 2024. [Link]
-
Grošelj, U., et al. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 2008, 75(6), 1355-1370. [Link]
-
Al-Ostoot, F. H., et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2022, 23(9), 2943-2951. [Link]
-
Al-Ostoot, F. H., et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate, 2022. [Link]
-
de Souza, M. V. N., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023. [Link]
-
Al-Ostoot, F. H., et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed, 2022. [Link]
-
Kumar, A., et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate, 2024. [Link]
- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Accessed January 19, 2026.
-
Samanta, S., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Future Medicinal Chemistry, 2023, 15(10), 839-861. [Link]
-
S. S. F. Rousseau, et al. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen, 2018, 7(10), 823-827. [Link]
-
Kollár, L., et al. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 2017, 22(12), 2099. [Link]
-
Al-Ostoot, F. H., et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch, 2021. [Link]
-
Onajole, O. K., et al. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 2016, 60(11), 6931-6935. [Link]
-
Cosson, A., et al. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry, 2018, 157, 133-146. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate as a Synthetic Intermediate
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that holds a "privileged" status in the realm of medicinal chemistry and drug discovery.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This has led to the development of numerous successful drugs with diverse therapeutic applications, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[3] The versatility of the imidazo[1,2-a]pyridine scaffold continues to inspire the synthesis of novel derivatives with potential activities as anticancer, antiviral, and anti-inflammatory agents.[2]
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1823330-95-5) is a key functionalized intermediate designed for the efficient construction of complex molecular architectures based on this privileged scaffold. The presence of a chlorine atom at the 8-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The ethyl carboxylate group at the 6-position offers a site for further chemical modification, such as amidation, or can act as a modulating group for the electronic properties of the ring system.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a versatile synthetic intermediate. We will provide detailed, field-proven insights and step-by-step protocols for its synthesis and its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.
Physicochemical Properties
| Property | Value |
| CAS Number | 1823330-95-5 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, DMSO) |
| Storage | Store in a cool, dry place away from light and moisture |
Synthesis of this compound
The synthesis of the title compound can be achieved through a well-established cyclocondensation reaction. This approach involves the reaction of a suitably substituted 2-aminopyridine with an α-halocarbonyl compound, in this case, ethyl bromopyruvate. The following protocol is adapted from a similar synthesis of a related imidazo[1,2-a]pyridine derivative.[3]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of substituted imidazo[1,2-a]pyridines and may require optimization.[3]
Materials:
-
Ethyl 3-amino-5-chloropyridine-2-carboxylate
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a solution of Ethyl 3-amino-5-chloropyridine-2-carboxylate (1.0 eq.) in anhydrous ethanol, add sodium bicarbonate (1.1 eq.).
-
To this suspension, add ethyl bromopyruvate (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the title compound.
-
Further recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed to obtain a high-purity product.
Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 8-position of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities, significantly expanding the chemical space for drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of the title compound, it allows for the introduction of various aryl and heteroaryl groups at the 8-position.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids. The choice of a biarylphosphine ligand such as SPhos or XPhos is often crucial for the efficient coupling of heteroaryl chlorides.
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the base (K₃PO₄ or Cs₂CO₃), Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 |
| 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. This reaction enables the introduction of primary and secondary amines, as well as other nitrogen-containing functionalities, at the 8-position of the imidazo[1,2-a]pyridine core.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
This protocol provides a general framework for the Buchwald-Hartwig amination of this compound. The use of sterically hindered biarylphosphine ligands and a strong, non-nucleophilic base is typically required for successful coupling with aryl chlorides.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1-1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%) or a suitable pre-catalyst
-
RuPhos or BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq.)
-
Toluene or Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source, the phosphine ligand, and the base (NaOtBu or LHMDS).
-
Add the degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 |
| Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.8) | THF | 80 |
| Benzylamine | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu (1.5) | Toluene | 110 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of complex molecules targeting various therapeutic areas. Its strategic functionalization allows for the late-stage introduction of diverse substituents through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of this building block in their drug discovery and development programs. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Ben-M'barek, K., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3199. [Link]
-
Goujon, J. Y., et al. (2020). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen, 9(5), 595-601. [Link]
-
Chemikart. (n.d.). 139348-98-4 | A2B Chem. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 19, 2026, from [Link]
-
Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(1), 248. [Link]
- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
National Analytical Corporation. (n.d.). 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Retrieved January 19, 2026, from [Link]
-
de Cássia da Silveira e Sá, R., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
ResearchGate. (n.d.). New Insights on the Reaction of 2-Aminothiazole with Ethyl Bromopyruvate for the Synthesis of 6-Ethoxycarbonylimidazothiazole. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved January 19, 2026, from [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
Sources
Application Notes and Protocols: Derivatization of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate for Kinase Inhibitor Development
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This privileged structure is a key component in several marketed drugs and a focal point in the development of novel therapeutic agents.[1] Its rigid, planar structure and ability to form crucial hydrogen bonds within enzyme active sites make it an ideal framework for designing targeted inhibitors, particularly for protein kinases.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The PI3K/Akt/mTOR pathway, for instance, is frequently hyperactivated in tumors, making its component kinases attractive targets for therapeutic intervention.[3][4][5] Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives can potently and selectively inhibit various kinases, including PI3K, mTOR, Akt, and others, highlighting the therapeutic potential of this scaffold.[3][6][7][8]
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate serves as a versatile and strategic starting material for the synthesis of diverse libraries of kinase inhibitors. The chloro substituent at the 8-position and the ethyl carboxylate at the 6-position provide orthogonal handles for chemical modification. The chlorine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates.[9][10]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key synthetic transformations, and present data in a clear, comparative format to aid in the rational design of next-generation kinase inhibitors.
Strategic Derivatization at the C8-Position: A Gateway to Diverse Chemical Space
The chlorine atom at the 8-position of the imidazo[1,2-a]pyridine core is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The choice of coupling reaction—Suzuki, Buchwald-Hartwig, or Sonogashira—depends on the desired substituent to be introduced.
Logical Workflow for C8-Derivatization
Caption: General workflow for the derivatization of this compound.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[11] In the context of our starting material, this reaction allows for the introduction of a vast array of substituted phenyl, pyridyl, pyrimidinyl, and other (hetero)aromatic rings at the C8-position. These appended rings can probe different pockets of the kinase active site, leading to enhanced potency and selectivity.[7][12]
Rationale for Reagent Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. For challenging couplings involving chloroarenes, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be more effective.[13]
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ are frequently employed. The choice of base can significantly impact the reaction yield and should be optimized for each substrate combination.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Na₂CO₃, 2.0-3.0 equiv.) and the solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2.5) | DME/H₂O | 85 | 78 |
| 4 | 2-Fluorophenylboronic acid | SPhos Pd G2 (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 88 |
Table 1: Representative examples of Suzuki-Miyaura coupling reactions with this compound.
Buchwald-Hartwig Amination: Installation of Nitrogen-Based Substituents
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This reaction enables the introduction of primary and secondary amines at the C8-position, which can act as hydrogen bond donors or acceptors, crucial for anchoring the inhibitor in the kinase hinge region.
Causality in Experimental Design:
-
Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands such as BINAP, Xantphos, or those from the Buchwald biarylphosphine family are often necessary to promote the reductive elimination step and prevent β-hydride elimination.[14][16]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15][17] The choice of base can influence the reaction rate and the formation of side products.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) in a Schlenk tube.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Entry | Amine | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | BINAP | NaOtBu (1.5) | Toluene | 100 | 90 |
| 2 | Aniline | Xantphos | Cs₂CO₃ (2.0) | Dioxane | 110 | 82 |
| 3 | Benzylamine | RuPhos | LHMDS (1.8) | Toluene | 90 | 88 |
| 4 | Ammonia (as LHMDS) | BrettPhos | LHMDS (2.0) | Dioxane | 100 | 75 |
Table 2: Representative examples of Buchwald-Hartwig amination reactions.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is catalyzed by a combination of palladium and copper complexes.[18] The resulting alkynyl group can serve as a rigid linker to other functionalities or can itself interact with the target kinase.[19]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.2-2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry, concentrate, and purify by column chromatography.
Downstream Modifications and Bio-evaluation
Experimental Workflow from Derivatization to Biological Testing
Caption: Workflow from synthesis to biological evaluation of kinase inhibitors.
Ester Hydrolysis (Saponification)
The ethyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is often crucial as the carboxylate group can form key interactions with the target protein or serve as a handle for further derivatization, such as amide bond formation.
Protocol 4: Ester Hydrolysis
-
Dissolution: Dissolve the C8-derivatized ethyl ester (1.0 equiv.) in a mixture of THF, methanol, and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equiv.).
-
Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Isolation: Collect the resulting precipitate by filtration, or if no precipitate forms, extract the aqueous layer with an organic solvent.
-
Drying: Dry the product under vacuum. The carboxylic acid is often used in the next step without further purification.
Kinase Inhibition Assays
The synthesized compounds should be evaluated for their ability to inhibit a panel of kinases to determine their potency and selectivity. This is typically done using in vitro biochemical assays.
Protocol 5: General Kinase Inhibition Assay (Example: PI3Kα)
-
Assay Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Initiation: In a 96-well or 384-well plate, combine the kinase (e.g., recombinant human PI3Kα), the lipid substrate (e.g., PIP2), and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the this compound scaffold has led to the identification of potent kinase inhibitors. For example, SAR studies on imidazo[1,2-a]pyridine-based PI3K inhibitors revealed that substitution at the 6-position with certain heteroaryl rings, such as 5'-alkoxy heteroaryl groups, can enhance potency.[7] Similarly, modifications at the 8-position can significantly influence selectivity across different kinase isoforms.[9] The data gathered from these derivatization efforts are crucial for building a comprehensive SAR model to guide further lead optimization.
Conclusion
This compound is a highly valuable starting material for the development of novel kinase inhibitors. Its strategic functionalization at the C8-position via robust palladium-catalyzed cross-coupling reactions provides access to a wide range of chemical diversity. The protocols and strategies outlined in this document offer a comprehensive guide for researchers to efficiently synthesize and evaluate new imidazo[1,2-a]pyridine derivatives. By understanding the rationale behind the experimental choices and systematically exploring the SAR, the scientific community can continue to leverage this privileged scaffold to develop potent and selective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]
-
Using the Sonogashira Reaction for Preparing a New Fragment Library based on the 3-alkynylimidazo[1,2-a]pyridine Scaffold. Bentham Science. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]
-
Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. PubMed. [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]
-
Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]
-
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. National Institutes of Health. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. National Institutes of Health. [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health. [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. PubMed. [Link]
-
Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. benthamdirect.com [benthamdirect.com]
Protocol for Suzuki-Miyaura Cross-Coupling of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
An Application Guide for Researchers
Abstract: This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a key intermediate in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous therapeutic agents, making its functionalization a critical task in drug discovery.[1][2][3] This guide details an optimized procedure using modern palladium catalysis, explains the underlying mechanistic principles, and offers a robust framework for troubleshooting and adaptation. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Foundation
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4][5] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[4][5] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[5][6]
This protocol focuses on the coupling of this compound. The imidazo[1,2-a]pyridine scaffold is of significant interest due to its prevalence in biologically active compounds with antiviral, gastric antisecretory, and anxiolytic properties.[1][3][7] The target substrate, however, presents a distinct challenge: the coupling partner is a heteroaryl chloride. Aryl and heteroaryl chlorides are often less reactive than their bromide or iodide counterparts in the rate-limiting oxidative addition step of the catalytic cycle.[6][8]
To overcome this hurdle, significant advancements in catalyst design have been necessary. The development of bulky and electron-rich phosphine ligands, pioneered by groups such as Buchwald and Fu, has revolutionized the field, enabling the efficient coupling of previously inert (hetero)aryl chlorides.[9][10][11] These ligands promote the formation of the active, monoligated Pd(0) species, which is crucial for the oxidative addition of the C-Cl bond, and also facilitate the final reductive elimination step.[11][12] This protocol leverages these advanced catalytic systems to provide a reliable and high-yielding pathway to novel 8-aryl-imidazo[1,2-a]pyridine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][13][14] Understanding this mechanism is critical for rational optimization and troubleshooting.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.[12][13] For challenging substrates like heteroaryl chlorides, this is often the rate-limiting step. The use of bulky, electron-rich ligands (L) is essential to accelerate this process.[11]
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[13][14]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Application Protocol
This protocol describes a representative coupling between this compound and 4-methoxyphenylboronic acid. The principles and conditions can be adapted for other boronic acids.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting material (substrate). |
| 4-Methoxyphenylboronic acid | ≥98% | Commercial | Coupling partner. |
| SPhos Pd G3 Precatalyst | N/A | Commercial | Catalyst. Air and moisture stable. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous | Commercial | Base. Must be finely ground. |
| 1,4-Dioxane | Anhydrous | Commercial | Solvent. |
| Deionized Water | N/A | In-house | Co-solvent. Should be degassed. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Cylinder | For creating an inert atmosphere. |
| Reaction vial (e.g., 5 mL microwave vial) | N/A | N/A | With stir bar and screw cap. |
| Standard Glassware | N/A | N/A | For work-up and purification. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial | Solvents for chromatography. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Preparation:
-
To a 5 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 0.2 mmol, 47.7 mg).
-
Add 4-methoxyphenylboronic acid (1.5 eq, 0.3 mmol, 45.6 mg).
-
Add finely ground potassium phosphate (K₃PO₄) (2.0 eq, 0.4 mmol, 84.9 mg).
-
Add the SPhos Pd G3 precatalyst (0.02 eq, 0.004 mmol, 3.1 mg). Catalyst loading may be optimized (1-5 mol%).[15]
-
-
Reaction Assembly:
-
Seal the vial with a screw cap containing a septum.
-
Evacuate and backfill the vial with inert gas three times.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas by sparging with N₂ or Ar for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture (e.g., 2.0 mL for a 0.1 M reaction concentration) to the vial.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-18 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a suitable eluent system, such as a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure coupled product, Ethyl 8-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate.
-
Optimization, Troubleshooting, and Safety
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, often depends on the careful selection of reaction parameters.
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | Bulky, electron-rich phosphine ligands are crucial for coupling aryl chlorides. SPhos, XPhos, and RuPhos are excellent choices.[10][11][16][17] Pre-formed palladacycle precatalysts (like the G3 or G4 versions) are often more active and convenient than generating the catalyst in situ.[18] |
| Base | K₃PO₄ is a strong, non-nucleophilic base effective in many cases. K₂CO₃ can also be effective, sometimes in aqueous media.[11][19] The choice of base can significantly impact yield and should be screened if issues arise. |
| Solvent | A mixture of an organic solvent (dioxane, toluene, n-butanol) and water is common.[19][20] The water aids in dissolving the base and facilitates the transmetalation step. Anhydrous conditions can also be successful, depending on the specific catalyst and base system.[20] |
| Temperature | Reactions involving aryl chlorides typically require elevated temperatures (80-120 °C) to drive the oxidative addition. Microwave heating can sometimes reduce reaction times and improve yields.[1][7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a more active precatalyst (e.g., a 4th generation palladacycle). 2. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere. 3. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility. |
| Protodeboronation | The boronic acid decomposes before coupling. This is common with electron-deficient or some heteroaryl boronic acids.[18] | 1. Use a higher equivalence of the boronic acid (e.g., 2.0-3.0 eq). 2. Use the corresponding boronic ester (e.g., pinacol ester), which can be more stable. 3. Lower the reaction temperature if possible, or shorten the reaction time. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture. | Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Formation of Byproducts | Side reactions involving the imidazo[1,2-a]pyridine core or functional groups. | Screen different ligand/base/solvent combinations. A milder base or lower temperature may be beneficial. |
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Handle with care in a fume hood.
-
Bases: K₃PO₄ is corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Atmosphere: Reactions under pressure or involving flammable solvents should be conducted behind a blast shield.
References
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Rutgers University. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Derivatives. Thieme Connect. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [Link]
-
Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Taylor & Francis Online. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. PubMed. [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
-
Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Springer Nature Experiments. [Link]
-
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. PolyU Institutional Research Archive. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health (NIH). [Link]
-
Handbook of Organopalladium Chemistry for Organic Synthesis. ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health (NIH). [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Institutes of Health (NIH). [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]
-
N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. ACS Publications. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. nobelprize.org [nobelprize.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ajabs.org [ajabs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate in Modern Medicinal Chemistry
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and its versatile biological activity.[1][2] This document provides an in-depth guide to the application of a key derivative, Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. We will explore its synthesis, its pivotal role as a molecular scaffold for developing targeted therapeutics, and detailed protocols for its biological evaluation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this potent chemical entity in their discovery programs, with a focus on oncology and anti-inflammatory applications.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic 5,6 heterocycle that has garnered significant attention for its broad spectrum of pharmacological properties.[3] Its rigid structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. This scaffold is found in several marketed drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem, demonstrating its favorable pharmacokinetic and safety profiles.[2][4][5]
The therapeutic potential of this scaffold is vast, with derivatives exhibiting potent activities, including:
-
Anticancer: Targeting critical signaling pathways like PI3K/Akt/mTOR and receptor tyrosine kinases.[6][7][8]
-
Anti-inflammatory: Modulating key inflammatory mediators such as NF-κB and STAT3.[9][10]
-
Antitubercular: Showing significant efficacy against multidrug-resistant tuberculosis strains.[11]
-
Antiviral & Antibacterial: Demonstrating a wide range of anti-infective properties.[5][12]
This compound serves as a highly versatile intermediate. The ester at the 6-position provides a handle for amide coupling to introduce diverse chemical functionalities, while the chlorine atom at the 8-position can be modified via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to explore structure-activity relationships (SAR) at this key vector.[13][14]
Synthesis of this compound
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[15] This classical approach offers a reliable and scalable route to the desired product.
Protocol 1: Two-Step Synthesis from 2-Amino-3-chloropyridine
This protocol outlines a representative synthesis starting from commercially available materials. The causality behind the steps is critical: the initial esterification provides the key α-halocarbonyl reagent, and the subsequent cyclocondensation under basic conditions facilitates the intramolecular reaction to form the fused bicyclic system.
Step A: Synthesis of Ethyl 2-bromo-3-(5-chloro-2-nitrophenyl)-3-oxopropanoate (This is a hypothetical intermediate for the purpose of a complete protocol, leading to the final compound after subsequent steps not detailed here but established in the literature for similar scaffolds). A more direct, common synthesis involves direct cyclization.
A More Direct Approach (Recommended): Cyclocondensation
The most efficient synthesis involves the direct reaction of a substituted 2-aminopyridine with an ethyl bromopyruvate derivative. The following protocol is adapted from established literature procedures for analogous compounds.[5][16]
Materials and Equipment:
-
2-Amino-3-chloro-5-ethoxycarbonylpyridine
-
Ethyl bromopyruvate
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-3-chloro-5-ethoxycarbonylpyridine (1 equiv.), sodium bicarbonate (2 equiv.), and anhydrous ethanol (approx. 0.2 M concentration of the aminopyridine).
-
Reagent Addition: While stirring the suspension, add ethyl bromopyruvate (1.5 equiv.) dropwise at room temperature.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed (typically 4-8 hours). The reflux condition provides the necessary thermal energy to drive the SN2 reaction followed by the intramolecular cyclization and dehydration.
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (NaHCO₃ and NaBr). Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of the title compound.
Key Applications in Medicinal Chemistry
As a Scaffold for Kinase Inhibitors in Oncology
One of the most significant applications of the imidazo[1,2-a]pyridine scaffold is in the development of kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway, in particular, is frequently mutated in human cancers, making it a high-value therapeutic target.[8] Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent, selective, and orally available pan-PI3K inhibitors.[8]
The scaffold acts as a bioisostere for other hinge-binding motifs, forming key hydrogen bonds within the ATP-binding pocket of kinases. The substituents at the 6- and 8-positions can be tailored to achieve selectivity and potency by extending into other regions of the binding site. For example, derivatives of this scaffold have also shown potent inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R), another important target in oncology.[17]
Caption: Inhibition of the PI3K/Akt pathway by imidazo[1,2-a]pyridines.
Table 1: Representative Biological Activity of Imidazo[1,2-a]pyridine Analogs (Note: Data is compiled from various sources to illustrate the potential of the scaffold. IC₅₀ values are for representative analogs, not the title compound itself.)
| Compound Class | Target / Cell Line | Activity (IC₅₀) | Therapeutic Area | Reference |
| Imidazo[1,2-a]pyridine Analog | PI3Kα | 2.5 nM | Oncology | [8] |
| Imidazo[1,2-a]pyridine Analog | A375 Melanoma Cells | 9.7 µM | Oncology | [18] |
| Imidazo[1,2-a]pyridine Analog | HeLa Cervical Cancer Cells | 11.2 µM | Oncology | [18] |
| Covalent Imidazo[1,2-a]pyridine | KRAS G12C-mutated NCI-H358 | Potent Inhibition | Oncology | [19][20] |
| Imidazo[1,2-a]pyridine Analog | M. tuberculosis | 0.0009 µM | Infectious Disease | [21] |
As a Modulator of Inflammatory Pathways
Chronic inflammation is a driving factor in numerous diseases, including cancer, autoimmune disorders, and neurodegeneration. The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for developing novel anti-inflammatory agents.[22] Studies have shown that certain derivatives can potently suppress the STAT3 and NF-κB signaling pathways.[9][10] These pathways are central hubs that regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting these pathways, imidazo[1,2-a]pyridine compounds can reduce the inflammatory response, highlighting their potential for treating a range of inflammatory conditions.[9]
Experimental Protocols for Biological Evaluation
The following protocols provide standardized, self-validating methodologies to assess the biological activity of this compound and its subsequent derivatives.
Protocol 2: In Vitro Cell Viability/Cytotoxicity (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is a proxy for cell viability and proliferation.
Materials and Equipment:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium from a DMSO stock. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: A generalized workflow for cell-based screening assays.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its synthetic tractability and the proven track record of the imidazo[1,2-a]pyridine scaffold make it an invaluable tool for drug discovery.[2][4] Future efforts will likely focus on leveraging this core for novel therapeutic modalities. This includes its incorporation into targeted covalent inhibitors, which offer enhanced potency and duration of action, or its use as a building block for Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of disease-causing proteins. The continued exploration of this privileged scaffold promises to yield the next generation of targeted therapies for cancer, inflammation, and beyond.
References
-
Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Majumder, S., Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
-
Shaabani, A., et al. (2018). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]
-
Yadav, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry. [Link]
-
S. Adimurthy, et al. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Nerviano Medical Sciences. (2011). Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Molecular Cancer Therapeutics. [Link]
-
Guchhait, G., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Bawa, S., & Kumar, S. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. E-Journal of Chemistry. [Link]
-
Ben-Ayad, T., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
-
Li, J., et al. (2021). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Indian Journal of Chemistry. [Link]
-
Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. [Link]
-
Majumder, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
-
Noori, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology. [Link]
-
Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology. [Link]
-
PrepChem.com. Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. PrepChem.com. [Link]
-
Kumar, R., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
-
Liu, K., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic Chemistry. [Link]
-
Noori, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Center for Biotechnology Information. [Link]
-
Tizivion, G., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]
-
Tralau-Stewart, C. J., et al. (2009). N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1), with improved therapeutic index using pica feeding in rats as a measure of emetogenicity. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Verhaeghe, P., et al. (2019). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmasources.com [pharmasources.com]
- 14. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. op.niscpr.res.in [op.niscpr.res.in]
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate in the synthesis of PI3Kα inhibitors
Application Note & Protocols
Topic: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate as a Versatile Scaffold for the Synthesis of Novel PI3Kα Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting a Core Cancer Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][5] The PI3K family consists of several isoforms, with PI3Kα being the most frequently implicated in tumorigenesis.[3] Consequently, the development of potent and selective PI3Kα inhibitors is a major focus in oncology drug discovery.[6]
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive molecules, including potent kinase inhibitors.[7][8] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups to engage with target proteins. This application note details the strategic use of This compound and its structural analogs as key intermediates in the synthesis of novel PI3Kα inhibitors. We provide an in-depth look at the biological rationale, a detailed synthetic workflow focusing on a critical Suzuki-Miyaura cross-coupling reaction, and the underlying causality for experimental choices.
Part 1: The Biological Context - The PI3K/AKT/mTOR Signaling Cascade
The PI3K/AKT/mTOR pathway is an intracellular signaling cascade that translates extracellular signals from receptor tyrosine kinases (RTKs) into cellular responses.[9][10] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane.[9][11] This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[12]
Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting apoptotic proteins and driving cell cycle progression and protein synthesis, largely through the activation of mTOR Complex 1 (mTORC1).[2][12] In many cancers, hyperactivity of this pathway allows for uncontrolled proliferation and resistance to therapy.[5][11] PI3Kα inhibitors act by binding to the ATP pocket of the p110α catalytic subunit of PI3K, preventing the generation of PIP3 and thereby shutting down this entire pro-survival cascade.[13][14]
Part 2: The Chemical Strategy - Building the Core Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is efficiently achieved via a cyclocondensation reaction. The protocol below is a representative procedure for a closely related analog, Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate , which serves as an excellent paradigm for generating the key intermediate.[8]
Protocol 1: Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Rationale: This reaction builds the core heterocyclic system. It begins with the nucleophilic attack of the pyridine ring nitrogen of a 2-aminopyridine derivative onto the most electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the newly formed iminium intermediate, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring. Sodium bicarbonate (NaHCO₃) is used as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards product formation.
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-bromo-5-chloropyridine (1.0 eq).
-
Reagent Addition: Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of aminopyridine). Add sodium bicarbonate (2.0-3.0 eq) to the suspension.
-
Initiation: Add ethyl bromopyruvate (1.2-1.5 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyridine is consumed.
-
Workup (Quenching & Extraction): Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/hexane mixture) to afford the pure title compound as a solid.[8]
Part 3: Protocol - Functionalization via Suzuki-Miyaura Cross-Coupling
The chloro and bromo handles on the imidazopyridine core are ideal for diversification using palladium-catalyzed cross-coupling reactions. The 8-bromo position is generally more reactive than the 6-chloro position, allowing for selective functionalization. The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl or heteroaryl moieties crucial for PI3Kα inhibitory activity.[15][16][17]
Protocol 2: Suzuki-Miyaura Coupling at the C8-Position
Rationale: This protocol describes the coupling of the 8-bromo position with an arylboronic acid. The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond; (2) Transmetalation where the aryl group is transferred from the boron atom to the palladium center (this step is facilitated by a base, which activates the boronic acid); and (3) Reductive Elimination which forms the new C-C bond and regenerates the active palladium(0) catalyst.[18] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electron-deficient heterocyclic halides.[16][19]
Materials:
-
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Arylboronic acid or pinacol ester derivative (1.2-1.5 eq)
-
Palladium catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.
-
Base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.
-
Schlenk flask or sealed microwave vial, inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add the imidazopyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 90-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 2-12 hours (conventional) or 15-45 minutes (microwave).[16]
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent, to yield the desired C8-arylated product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 4: Data and Expected Outcomes
Successful execution of the described protocols will yield the functionalized imidazo[1,2-a]pyridine scaffold, which can be further elaborated (e.g., via ester hydrolysis followed by amidation) to produce final PI3Kα inhibitor candidates.
| Parameter | Protocol 1: Cyclocondensation | Protocol 2: Suzuki Coupling |
| Starting Material | 2-Amino-3-bromo-5-chloropyridine | Ethyl 8-bromo-6-chloro... |
| Key Reagent | Ethyl bromopyruvate | Arylboronic acid |
| Product | Ethyl 8-bromo-6-chloro... | Ethyl 8-aryl-6-chloro... |
| Expected Yield | 70-85%[8] | 50-90% (substrate dependent)[15] |
| Appearance | White to light yellow solid | Typically a white or off-white solid |
| Purification | Recrystallization / Chromatography | Flash Column Chromatography |
| Key Confirmation | HRMS, ¹H NMR | Disappearance of C8-H signal, appearance of new aryl signals in ¹H NMR; HRMS |
Field Insights & Troubleshooting:
-
Causality of Reagent Choice: In the Suzuki coupling, K₂CO₃ is a common and effective base for activating the boronic acid. A dioxane/water solvent system is frequently used as it solubilizes both the organic substrates and the inorganic base.[16]
-
Trustworthiness through Monitoring: Incomplete reactions are a common issue. Ensure starting materials are pure and solvents are adequately degassed to prevent catalyst deactivation. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial.
-
Side Reactions: Potential side reactions in Suzuki couplings include protodeboronation of the boronic acid (hydrolysis) and homo-coupling of the starting materials. Using a slight excess of the boronic acid and maintaining a strict inert atmosphere can help mitigate these issues.
Conclusion
The this compound scaffold is a highly valuable and versatile intermediate for the synthesis of targeted PI3Kα inhibitors. The synthetic route, centered on a robust cyclocondensation followed by a functionalizing Suzuki-Miyaura cross-coupling, provides a reliable and adaptable platform for drug discovery. This modular approach allows researchers to rapidly generate libraries of novel analogs for structure-activity relationship (SAR) studies, paving the way for the development of next-generation cancer therapeutics that precisely target the PI3K signaling pathway.
References
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Available from: [Link]
-
PubChem, National Institutes of Health. Pictilisib | C23H27N7O3S2 | CID 17755052. Available from: [Link]
-
ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway. Available from: [Link]
-
SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Available from: [Link]
-
Thorpe, L.M., Yuzugullu, H. & Zhao, J.J. Targeting the PI3K signaling pathway in cancer. Nat Med19 , 129–131 (2013). Available from: [Link]
-
ResearchGate. A schematic diagram of the PI3K/AKT/mTOR pathway. Available from: [Link]
-
ResearchGate. The crucial signaling pathways of PI3K family in cancer. Available from: [Link]
-
van der Noord, V.E., van der Zee, A.G.J. & de Jong, S. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Int J Mol Sci24 , 1083 (2023). Available from: [Link]
-
Castellano, E. & Downward, J. The Importance of Being PI3K in the RAS Signaling Network. Cancers13 , 2073 (2021). Available from: [Link]
-
Xu, F., et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology11 , 717833 (2021). Available from: [Link]
-
Soria, J-C., et al. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology25 , 2075-2082 (2014). Available from: [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]
-
Wang, C., et al. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Frontiers in Chemistry8 , 601 (2020). Available from: [Link]
-
Folkes, A.J., et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J Med Chem51 , 5522-5532 (2008). Available from: [Link]
-
Zhang, Y., et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry27 , 115082 (2019). Available from: [Link]
-
ScienceDirect. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]
-
Chem-Impex. Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]
-
Ghavre, M., et al. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules23 , 2337 (2018). Available from: [Link]
-
Chaleix, V., et al. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen7 , 832-838 (2018). Available from: [Link]
-
Billingsley, K.L. & Buchwald, S.L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition46 , 5359-5363 (2007). Available from: [Link]
-
Li, Y., et al. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules28 , 3369 (2023). Available from: [Link]
-
Lim, C.W., et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports13 , 2108 (2023). Available from: [Link]
-
ResearchGate. Structure of GDC-0941. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yamamoto, N., et al. Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. Invest New Drugs35 , 37-46 (2017). Available from: [Link]
-
Dubrovska, A., et al. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget4 , 566-580 (2013). Available from: [Link]
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for the amidation of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the amidation of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a key transformation for the synthesis of biologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological properties.[1][2] This guide outlines two robust protocols for the conversion of the ethyl ester to a diverse range of amides, catering to different substrate scopes and laboratory capabilities. We will delve into the mechanistic rationale behind the chosen methodologies, provide detailed, step-by-step experimental procedures, and offer insights into reaction monitoring and product characterization.
Introduction
The imidazo[1,2-a]pyridine core is a foundational structural motif in a multitude of commercial drugs and clinical candidates, exhibiting activities such as anxiolytic, hypnotic, and anti-cancer effects.[1][3] The ability to functionalize this scaffold is paramount for structure-activity relationship (SAR) studies in drug discovery. The conversion of an ester, such as this compound, to an amide is a critical step in the diversification of these molecules. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction with biological targets.
This application note presents two primary strategies for the amidation of this compound:
-
Direct Aminolysis: A straightforward approach involving the direct reaction of the ester with an amine at elevated temperatures. This method is atom-economical but is often limited to more nucleophilic amines.
-
Two-Step Hydrolysis and Amide Coupling: A more versatile, two-step sequence involving the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This approach allows for the use of a broader range of amines, including less nucleophilic and sterically hindered ones, through the use of modern coupling reagents.[4]
PART 1: Direct Aminolysis of this compound
This method is best suited for primary and secondary aliphatic amines that are sufficiently nucleophilic to directly attack the ester carbonyl.
Experimental Protocol
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Sodium cyanide (NaCN) or other suitable catalyst (use with extreme caution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the amine of choice (2.0-3.0 eq).
-
Add a catalytic amount of sodium cyanide (0.1 eq). (CAUTION: NaCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).
-
Add anhydrous DMF to dissolve the starting materials (concentration typically 0.1-0.5 M).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.
Causality and Insights
-
Choice of Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the reactants are soluble and to allow for the high temperatures often required for aminolysis.
-
Excess Amine: Using an excess of the amine drives the equilibrium towards the product side.
-
Catalyst: Sodium cyanide acts as a potent nucleophile that can reversibly add to the ester carbonyl, forming a more reactive intermediate that is more susceptible to attack by the amine. This catalytic cycle accelerates the rate of amidation.
PART 2: Two-Step Hydrolysis and Amide Coupling
This is a more general and often higher-yielding approach, particularly for less reactive amines.
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
Step 2: Amide Coupling
Materials:
-
8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid (from Step 1)
-
Amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or other suitable coupling reagent (e.g., HBTU, EDC/HOBt).[5][6]
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of 8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights
-
Hydrolysis: Saponification with a strong base like LiOH or NaOH is a standard method for converting esters to carboxylic acids. The mixed solvent system ensures the solubility of the starting material.
-
Amide Coupling Reagents: Reagents like HATU are highly efficient for amide bond formation.[7] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4]
-
Base: A non-nucleophilic organic base such as DIPEA is required to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to deprotonate the amine, increasing its nucleophilicity.
Data Presentation
Table 1: Comparison of Amidation Methods
| Feature | Direct Aminolysis | Two-Step Hydrolysis & Coupling |
| Generality | Limited to nucleophilic amines | Broad amine scope |
| Number of Steps | One | Two |
| Typical Yields | Moderate to Good | Good to Excellent |
| Reagents | Simple, but may require toxic catalysts | Requires specialized coupling reagents |
| Reaction Time | Can be lengthy (hours to days) | Typically faster (hours) |
Visualization of Experimental Workflow
Below is a diagram illustrating the two-step hydrolysis and amide coupling workflow.
Caption: Workflow for the two-step amidation procedure.
Characterization of the Final Product
The structure and purity of the synthesized amide should be confirmed by a combination of the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
LC-MS: To determine the molecular weight and purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the amide carbonyl stretch.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium cyanide is extremely toxic and should be handled with extreme care. Have a cyanide antidote kit readily available.
-
Amide coupling reagents can be moisture-sensitive and some are irritants. Handle them in a dry atmosphere (e.g., under nitrogen or in a glovebox).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.).
- (PDF) Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2024).
- Amide Coupling Reagents: DCC, EDCI, H
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed.
- Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023).
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. youtube.com [youtube.com]
- 6. peptide.com [peptide.com]
- 7. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a promising scaffold in the landscape of modern oncology research. This document outlines a proposed synthetic methodology, explores its potential anti-cancer applications based on the activities of analogous compounds, and furnishes detailed protocols for its evaluation as a therapeutic candidate.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In the realm of oncology, derivatives of this scaffold have garnered significant attention for their potent inhibitory effects on various cancer cell lines, including those of breast, lung, colon, and cervical cancers.[1][2] Their therapeutic potential stems from their ability to modulate critical cellular pathways implicated in cancer progression, such as the PI3K/Akt/mTOR signaling cascade, and to induce programmed cell death, or apoptosis.[2][3][4] this compound represents a specific iteration of this scaffold, poised for investigation as a novel anti-cancer agent.
Proposed Synthesis of this compound
The proposed synthesis would involve the reaction of a suitably substituted 2-aminopyridine with an appropriate ethyl bromopyruvate derivative. Specifically, the synthesis could commence with 2-amino-3-chloropyridine-5-carboxylic acid, which would first be esterified to ethyl 2-amino-3-chloropyridine-5-carboxylate. This intermediate would then be reacted with ethyl bromopyruvate in a cyclocondensation reaction to yield the target compound, this compound.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Potential Anti-Cancer Activity and Mechanism of Action
Based on extensive research into the broader class of imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to exert its anti-cancer effects through several key mechanisms:
-
Inhibition of the PI3K/Akt/mTOR Pathway: This signaling pathway is frequently hyperactivated in a multitude of cancers, promoting cell growth, proliferation, and survival.[4][6] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[3][4][6][7] It is plausible that this compound could similarly bind to the ATP-binding pocket of these kinases, leading to the downregulation of this pro-survival pathway.
-
Induction of Apoptosis: A hallmark of effective cancer therapeutics is the ability to induce programmed cell death in malignant cells. Imidazo[1,2-a]pyridine compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[8][9][10] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[11] The subject compound is likely to induce apoptosis in sensitive cancer cell lines.
-
Cell Cycle Arrest: Uncontrolled cell division is a fundamental characteristic of cancer. Certain imidazo[1,2-a]pyridine derivatives have been demonstrated to cause cell cycle arrest, preventing cancer cells from progressing through the stages of division.[2][3] This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).
Diagram of Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols for Evaluation
To ascertain the anti-cancer properties of this compound, a series of in vitro assays are recommended. The following protocols are foundational for this evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay determines the cytotoxic effect of the compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term effect of the compound on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Test compound
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of the compound for 24 hours.
-
Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Protocol 3: Analysis of Apoptosis and Signaling Pathways by Western Blot
This technique is used to detect changes in the expression and activation of key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-Akt, total Akt, p-mTOR, total mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to the loading control (e.g., β-actin).
Diagram of Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. e-century.us [e-century.us]
- 7. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
Application Notes & Protocols: A Roadmap for the Development of Novel Therapeutics from Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antitubercular, anti-inflammatory, and antiviral activities.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a specific, commercially available starting material, Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, for the discovery and development of novel therapeutics. We will delineate a strategic path from initial hit-to-lead chemistry to preclinical evaluation, underpinned by robust scientific rationale and detailed experimental protocols.
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of pharmacological activities.[6][7] Marketed drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic) feature this scaffold, attesting to its clinical relevance.[2][3][8] Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various enzymes and receptors implicated in diseases like cancer, tuberculosis, and Alzheimer's disease.[2][3]
Our starting molecule, this compound, presents an ideal entry point for a drug discovery program. The chloro and ethyl carboxylate functionalities at the 8 and 6 positions, respectively, offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Strategic Therapeutic Targeting
Given the extensive literature on the anticancer properties of imidazo[1,2-a]pyridine derivatives, a primary focus of a drug discovery program initiated from this compound would be in oncology.[9][10][11] Many derivatives have shown potent activity as kinase inhibitors, tubulin polymerization inhibitors, and covalent inhibitors of challenging targets like KRAS G12C.[2][9][12]
Hypothesis: Chemical modification of the ethyl ester at the C-6 position and potential diversification at the C-8 chloro position of this compound will yield a library of novel compounds with potent and selective anticancer activity. A primary focus will be on developing kinase inhibitors, a well-established class of cancer therapeutics.
Synthetic Strategy: Library Development
The initial phase of the drug discovery program will focus on creating a diverse chemical library from the starting material. The ethyl ester at the C-6 position is a prime site for modification.
Amide Library Synthesis
The ethyl ester can be readily converted to a carboxylic acid via saponification. This acid can then be coupled with a diverse panel of amines to generate a library of amides. This approach is a well-established method for exploring the chemical space around a core scaffold.[13][14]
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxamides
-
Saponification:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and methanol.
-
Add a 2 M aqueous solution of lithium hydroxide (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid.
-
-
Amide Coupling:
-
Dissolve 8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 equivalents).
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Diversification at the C-8 Position
The chloro group at the C-8 position can be replaced via nucleophilic aromatic substitution or used in cross-coupling reactions to introduce further diversity.
Workflow for Library Synthesis
Caption: Synthetic workflow for library generation.
In Vitro Screening Cascade
A tiered screening approach will be employed to efficiently identify promising compounds from the synthesized library.
Primary Screen: Antiproliferative Activity
The initial screen will assess the ability of the compounds to inhibit the growth of a panel of cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Secondary Screen: Target-Based Assays
Compounds showing significant antiproliferative activity (e.g., IC50 < 10 µM) will be advanced to target-based assays. Given the prevalence of imidazo[1,2-a]pyridines as kinase inhibitors, a kinase panel screen is a logical next step.
Table 1: Representative Kinase Inhibition Data for Hypothetical Lead Compounds
| Compound ID | IC50 (PI3Kα) (nM)[12] | IC50 (mTOR) (nM) | IC50 (COX-2) (µM)[15] |
| Lead-001 | 5 | 25 | >100 |
| Lead-002 | 150 | 80 | 5.5 |
| Lead-003 | 8 | 15 | >100 |
Cellular Mechanism of Action
Further cellular assays will be conducted to confirm the mechanism of action of the most promising leads.
Protocol 3: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cancer cells with the lead compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Screening Cascade Workflow
Caption: In vitro screening cascade.
Lead Optimization and Preclinical Evaluation
The lead candidates identified from the in vitro screening will undergo further optimization to improve their potency, selectivity, and pharmacokinetic (ADME) properties.
Structure-Activity Relationship (SAR) Studies
SAR studies will involve the synthesis of additional analogs around the lead structures to probe the effects of different functional groups on biological activity.[13][16]
In Vitro ADME Profiling
Key ADME properties will be assessed in vitro.
Table 2: In Vitro ADME Profile of a Hypothetical Lead Compound
| Parameter | Value |
| Metabolic Stability (Human Liver Microsomes, t1/2) | 45 min |
| Caco-2 Permeability (Papp A->B) | 15 x 10^-6 cm/s |
| Plasma Protein Binding (Human) | 95% |
| CYP450 Inhibition (IC50) | >10 µM for major isoforms |
In Vivo Pharmacokinetics
The pharmacokinetic profile of the optimized lead compound will be evaluated in an animal model, typically mice or rats.[4][17]
Protocol 4: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer the lead compound to male mice via intravenous (IV) and oral (PO) routes at a specified dose (e.g., 5 mg/kg IV, 20 mg/kg PO).[4][17]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).[4]
In Vivo Efficacy Studies
The antitumor efficacy of the lead compound will be evaluated in a relevant mouse xenograft model.[12]
Protocol 5: Mouse Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HeLa or A375) into the flank of immunocompromised mice.[12]
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Compound Administration: Administer the lead compound daily via the appropriate route (e.g., oral gavage) at a predetermined dose.
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Drug Development Pathway
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous marketed drugs and clinical candidates.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for developing therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[3][4] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) highlight the therapeutic success of this versatile core.[1] The ability to strategically functionalize the imidazo[1,2-a]pyridine ring system is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, making the development of robust and regioselective synthetic methodologies a key focus in medicinal chemistry.[1][5]
This guide provides a comprehensive overview of the synthetic strategies for the functionalization of a specific, electron-deficient imidazo[1,2-a]pyridine derivative: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate . The presence of both a chloro substituent at the C8 position and an ethyl carboxylate group at the C6 position significantly influences the reactivity of the heterocyclic core, offering unique opportunities for selective modification. We will delve into the synthesis of this core structure and provide detailed, field-proven protocols for its further elaboration through palladium-catalyzed cross-coupling reactions and direct C-H functionalization.
Understanding the Reactivity of the this compound Core
The imidazo[1,2-a]pyridine ring system is generally electron-rich, with the C3 position being the most nucleophilic and susceptible to electrophilic attack.[3][6] However, the electronic landscape of our target molecule is significantly altered by the presence of two electron-withdrawing groups on the pyridine ring: the chloro group at C8 and the ethyl carboxylate at C6. These substituents decrease the overall electron density of the ring system, making it more electron-deficient. This has two major implications for its functionalization:
-
Palladium-Catalyzed Cross-Coupling at C8: The C8-chloro group serves as a prime handle for introducing a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring can enhance the oxidative addition of the palladium catalyst to the C-Cl bond, facilitating reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Regioselectivity of C-H Functionalization: While the C3 position is typically the most reactive C-H bond for functionalization in electron-rich imidazo[1,2-a]pyridines, the electron-withdrawing substituents on our target molecule will likely decrease its reactivity. Conversely, the C5 and C7 positions may become more susceptible to certain types of C-H functionalization, particularly those involving radical or organometallic intermediates. Predicting the exact regioselectivity often requires careful consideration of the reaction mechanism and can be influenced by the choice of catalyst and directing groups.[7]
Synthesis of the this compound Core
The synthesis of the title compound can be achieved through a classical condensation reaction between a substituted 2-aminopyridine and an α-haloketone or its equivalent. A plausible synthetic route is outlined below.
Figure 1: Plausible synthetic route to the target imidazo[1,2-a]pyridine core.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[8][9]
Materials:
-
Ethyl 2-amino-3-chloro-5-carboxylate
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Ethyl 2-amino-3-chloro-5-carboxylate (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add ethyl bromopyruvate (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The C8-chloro position of this compound is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Figure 2: Palladium-catalyzed functionalization pathways at the C8 position.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C8 position and various aryl or heteroaryl boronic acids.[10][11]
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 10:1 v/v).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of Pd(0) to the C-Cl bond and facilitates reductive elimination. |
| Base | K₃PO₄ | A strong base is required to activate the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | The aqueous mixture helps to dissolve the base and facilitates the catalytic cycle. |
| Temperature | 120-150 °C (Microwave) | Microwave heating can significantly accelerate the reaction rate.[10] |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines by coupling the C8 position with a primary or secondary amine.[12][13]
Materials:
-
This compound
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a reaction tube.
-
Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in toluene.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the aminated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃/Xantphos | Xantphos is a wide bite-angle ligand that is effective for coupling with a broad range of amines and preventing β-hydride elimination. |
| Base | NaOtBu | A strong, non-nucleophilic base is necessary to deprotonate the amine. |
| Solvent | Toluene | An aprotic, non-polar solvent is typically used for this reaction. |
| Atmosphere | Inert (Argon) | The palladium catalyst is sensitive to air and moisture. |
Protocol 4: Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C8 position and a terminal alkyne.[14][15]
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the alkynylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | A classic catalyst system for Sonogashira coupling; CuI acts as a co-catalyst to form the copper acetylide intermediate. |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | A common aprotic solvent for this transformation. |
| Atmosphere | Inert (Argon) | To prevent oxidative homocoupling of the alkyne (Glaser coupling). |
Direct C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to introduce substituents onto the imidazo[1,2-a]pyridine core without the need for pre-functionalization.[5] Given the electron-deficient nature of the target molecule, the regioselectivity of C-H functionalization will be highly dependent on the reaction conditions and the nature of the incoming functional group.
Figure 3: Potential sites for direct C-H functionalization.
Protocol 5: Regioselective C3-Thiolation
This protocol describes a copper-catalyzed C-H thiolation at the C3 position, a common site for functionalization in imidazo[1,2-a]pyridines.[16]
Materials:
-
This compound
-
Thiol (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂) or air
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), thiol (1.5 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMSO as the solvent.
-
Stir the reaction mixture under an atmosphere of oxygen (from a balloon) or in open air at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the C3-thiolated product.
Causality Behind Experimental Choices:
-
Catalyst System: The Cu(I)/1,10-phenanthroline system is effective in catalyzing the C-S bond formation. The ligand enhances the catalytic activity of the copper center.
-
Oxidant: Molecular oxygen serves as a green and readily available oxidant to facilitate the catalytic cycle.
-
Regioselectivity: The inherent nucleophilicity of the C3 position of the imidazo[1,2-a]pyridine core directs the regioselectivity of this electrophilic-type functionalization.
Conclusion
The functionalization of the this compound core offers a gateway to a diverse range of novel chemical entities with significant potential in drug discovery. The strategic application of palladium-catalyzed cross-coupling reactions at the C8-chloro position provides a reliable and versatile platform for introducing a wide array of substituents. Furthermore, direct C-H functionalization presents an atom-economical approach for further elaboration of the scaffold. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this important heterocyclic system and to accelerate the development of next-generation therapeutics.
References
-
Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Advances. [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Request PDF - ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. PubMed. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Wiley Online Library. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Request PDF - ResearchGate. [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH. [Link]
-
Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Sci-Hub. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ETHYL 8-CHLORO-6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate as a Versatile Fragment for Drug Discovery Library Synthesis
Abstract: The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous marketed drugs and clinical candidates.[1][2][3][4] This guide details the strategic use of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a specifically designed fragment that offers multiple, orthogonal vectors for chemical diversification. We provide the rationale for its design, a robust protocol for its synthesis, and detailed methodologies for its elaboration into diverse compound libraries via modern cross-coupling and amidation reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
In the quest for novel therapeutics, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity.[5] The imidazo[1,2-a]pyridine system is a quintessential example, recognized for its versatile biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[2][4][6] Its rigid, bicyclic structure presents a well-defined three-dimensional shape for interaction with protein targets, while the nitrogen atoms provide key hydrogen bonding points.
Figure 1: Diversification points of the core fragment.
Synthesis of the Core Fragment
The synthesis of this compound is achieved via a reliable, two-step sequence starting from commercially available 2-amino-3-chloropyridine-5-carboxylic acid. The key transformation is a condensation and subsequent intramolecular cyclization with ethyl bromopyruvate.
Rationale for Synthetic Route: This route is chosen for its efficiency and use of readily available starting materials. The initial esterification prevents the carboxylic acid from interfering with the subsequent cyclization. The cyclization reaction is a classic and robust method for forming the imidazo[1,2-a]pyridine ring system.[9][10]
Figure 2: Synthetic workflow for the core fragment.
Protocol 2.1: Synthesis of this compound
Principle: An acid-catalyzed esterification of the starting material is followed by a condensation-cyclization reaction with ethyl bromopyruvate to form the fused bicyclic system.
| Reagent | MW | Amount (mmol) | Mass/Volume |
| 2-amino-3-chloropyridine-5-carboxylic acid | 172.57 | 10.0 | 1.73 g |
| Ethanol (absolute) | 46.07 | - | 50 mL + 30 mL |
| Sulfuric Acid (conc.) | 98.08 | catalytic | ~0.5 mL |
| Ethyl Bromopyruvate | 195.02 | 12.0 | 1.6 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 30.0 | 2.52 g |
Procedure:
-
Esterification: To a 100 mL round-bottom flask, add 2-amino-3-chloropyridine-5-carboxylic acid (1.73 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (~0.5 mL) dropwise with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-amino-3-chloropyridine-5-carboxylate. This intermediate is often used directly in the next step.
-
Cyclization: To the crude intermediate in a 100 mL round-bottom flask, add absolute ethanol (30 mL), sodium bicarbonate (2.52 g, 30.0 mmol), and ethyl bromopyruvate (1.6 mL, 12.0 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification: Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Library Synthesis and Diversification Protocols
The strategic placement of the chloro and ester functionalities allows for sequential or parallel diversification to rapidly generate a library of analogues.
Figure 3: General workflow for library synthesis.
C8-Position: Palladium-Catalyzed Cross-Coupling
The C8-chloro group is an ideal handle for introducing aryl, heteroaryl, and amino substituents using well-established palladium-catalyzed cross-coupling reactions.
Principle: Formation of a C-C bond between the C8 position and an aryl/heteroaryl group using a boronic acid or ester in the presence of a palladium catalyst and a base.[11] This reaction is highly valued for its functional group tolerance.[12][13]
| Component | General Conditions |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure (General):
-
To a reaction vial, add the core fragment (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).
-
Seal the vial and heat the reaction at 100 °C for 4-12 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or preparative HPLC.
Principle: Formation of a C-N bond between the C8 position and a primary or secondary amine, catalyzed by a palladium-ligand complex.[14] This reaction has revolutionized the synthesis of arylamines.[15]
| Component | General Conditions |
| Pre-catalyst | Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos-Pd-G3 (1-5 mol%) |
| Ligand | XPhos, RuPhos, or BINAP (1.2-2.0 eq relative to Pd) |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 90-120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure (General):
-
To an oven-dried reaction vial, add the core fragment (1.0 eq), palladium pre-catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq).
-
Evacuate and backfill the vial with Argon three times.
-
Add anhydrous solvent (e.g., Toluene), followed by the amine (1.2 eq).
-
Seal the vial and heat at 110 °C for 6-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
C6-Position: Ester to Amide Conversion
The ethyl ester at the C6 position provides a robust handle for introducing a second level of diversity through amidation, a critical transformation in medicinal chemistry for modulating solubility, cell permeability, and target engagement.[16]
Principle: Conversion of the ethyl ester to a carboxamide by direct aminolysis with a primary or secondary amine, often at elevated temperatures or with a catalyst. For less reactive amines, a two-step hydrolysis-amidation sequence may be required.
Procedure (Direct Aminolysis):
-
In a sealed tube, dissolve the ester-containing fragment (1.0 eq) in the desired amine (can be used as solvent if liquid, 5-10 eq) or in a high-boiling solvent like NMP with the amine (2-3 eq).
-
Optionally, a catalyst such as sodium methoxide or a Lewis acid can be added to facilitate the reaction.
-
Seal the tube and heat to 100-150 °C for 12-48 hours. Monitor by LC-MS.
-
Cool the reaction and remove excess amine/solvent under high vacuum.
-
Purify the residue by chromatography or crystallization.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the key diversification reactions. Researchers should note that optimization is often required for specific substrates.
| Reaction | Catalyst/Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O | 110 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 |
| XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | |
| Amidation | None (thermal) | - | - | Amine (solvent) | 120 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of compound libraries targeting a wide range of biological systems. Its design allows for systematic and orthogonal exploration of chemical space around the privileged imidazo[1,2-a]pyridine core. The protocols described herein provide a robust foundation for chemists to rapidly generate novel analogues, accelerating the hit-to-lead process in modern drug discovery programs.
References
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. [Link]
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
-
Genotek Biochem. Scaffolds & Compound Libraries. Genotek Biochem Website. [Link]
-
de A. Sá, F. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Sarswat, A., & Singh, O. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Sharma, V., & Kumar, V. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. [Link]
-
Pathania, S., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Al-dujaili, L. H. (2022). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
-
Sauthof, L., et al. (2018). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Thansault, C., et al. (2007). Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Jana, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5693-5701. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Seifinoferest, B., et al. (2020). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. [Link]
-
Smaïli, H., et al. (2018). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Molecules, 23(11), 2993. [Link]
-
CatSci Ltd. Technical Piece: A Guide to the Rapid Optimisation of Buchwald-Hartwig Amination Reactions. CatSci Website. [Link]
-
Shen, Q., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 11(1), 126. [Link]
-
Kamal, A., et al. (2007). Efficient solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 9(2), 267-274. [Link]
-
Ben-Aoun, Z., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1390. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. As a key building block in medicinal chemistry and drug discovery, particularly for kinase inhibitors, achieving a high-yield, high-purity synthesis of this scaffold is paramount.[1][2] This guide, structured in a responsive question-and-answer format, is designed for chemistry professionals. Here, we move beyond simple protocols to address the nuanced challenges you may face at the bench, grounding our advice in mechanistic principles and field-proven experience.
Section 1: The Core Synthesis - Mechanism and Standard Protocol
What is the fundamental reaction mechanism for this synthesis?
The synthesis of the imidazo[1,2-a]pyridine core is a classic example of a condensation reaction, often referred to as the Tschitschibabin (or Chichibabin) synthesis.[3][4] The process involves two key steps:
-
N-Alkylation: The more nucleophilic pyridine nitrogen of the 2-aminopyridine derivative attacks the α-carbon of an α-halo carbonyl compound (in this case, ethyl bromopyruvate). This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: Under the influence of a base or heat, the exocyclic amino group attacks the carbonyl carbon of the newly attached side-chain. This is followed by dehydration to form the aromatic five-membered imidazole ring, resulting in the fused bicyclic imidazo[1,2-a]pyridine system.
Understanding this mechanism is crucial because it informs our troubleshooting. For instance, the initial N-alkylation is often fast, but the subsequent cyclization and dehydration can be rate-limiting and sensitive to reaction conditions.
Section 2: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I systematically improve it?
Low yield is the most frequent complaint in heterocyclic synthesis.[5] The issue rarely stems from a single cause but rather a combination of factors. A systematic approach is the most effective way to diagnose and solve the problem.
-
Purity of Starting Materials: The purity of your substituted 2-aminopyridine and ethyl bromopyruvate is non-negotiable. Impurities can introduce competing side reactions.
-
Actionable Advice: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify the 2-aminopyridine derivative by recrystallization or column chromatography. Ethyl bromopyruvate can degrade over time; consider using freshly opened or distilled reagent.[5]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[5]
-
Actionable Advice: If the reaction is performed at room temperature, it may stall. Refluxing in a suitable solvent like ethanol or dimethoxyethane (DME) is common for driving the cyclization and dehydration steps.[1][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Plotting product formation over time will reveal if the reaction is stalling prematurely or if the product is decomposing.[7]
-
-
Atmospheric Moisture: Many organic reactions are sensitive to moisture, which can hydrolyze reagents or interfere with catalytic cycles.
-
Actionable Advice: While this specific reaction is not extremely moisture-sensitive, using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice and can eliminate a potential variable.[5]
-
-
Inefficient Mixing: In heterogeneous mixtures (e.g., if the base is a solid like NaHCO₃), poor stirring can lead to localized areas of low reactivity.
-
Actionable Advice: Ensure vigorous stirring throughout the reaction, especially if you are using a solid base. A mechanical stirrer is recommended for larger-scale reactions.
-
Below is a logical workflow to diagnose the root cause of low product yield.
Caption: A systematic workflow for troubleshooting low reaction yield.
Question 2: My final product is impure, showing multiple spots on TLC even after chromatography. What's happening?
Product impurity often points to the formation of side products or incomplete reaction.
-
Formation of Regioisomers: If your starting 2-aminopyridine has other nucleophilic sites, you might form isomeric products. For the synthesis of this compound, this is less common due to the defined structure of the starting material.
-
Polymerization/Side Products: α-halocarbonyls can be unstable and may self-condense or react in other undesirable ways, especially in the presence of a strong base or at high temperatures.
-
Actionable Advice: Control the rate of addition. Add the ethyl bromopyruvate dropwise to the solution of the aminopyridine at a controlled temperature (e.g., 0 °C or room temperature) before heating to reflux.[7] This keeps the instantaneous concentration of the alkylating agent low, minimizing self-condensation.
-
-
Incomplete Cyclization: You may have isolated the intermediate pyridinium salt, which can appear as a different, often more polar, spot on TLC.
-
Actionable Advice: Ensure the reaction goes to completion by extending the reflux time or increasing the temperature slightly. Use TLC to track the disappearance of both the starting materials and any intermediates. The intermediate salt is often visible at the baseline on silica gel.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best choice of base and solvent for this reaction?
The choice of base and solvent is interdependent and crucial for success.
-
Base: A mild, non-nucleophilic base is typically preferred. Sodium bicarbonate (NaHCO₃) is a common and effective choice.[8] It is strong enough to facilitate the final dehydration step without promoting side reactions. Stronger bases like triethylamine (Et₃N) or DBU can be used but may require more careful temperature control.[9]
-
Solvent: Polar protic solvents like ethanol are frequently used as they are effective at solvating the intermediate salt and facilitate the reaction, often under reflux.[8] Aprotic polar solvents like Dimethylformamide (DMF) or Dimethoxyethane (DME) can also be effective, sometimes allowing for lower reaction temperatures.[6][10]
| Parameter | Typical Range/Options | Rationale & Considerations |
| Solvent | Ethanol, DME, DMF, Acetonitrile | Ethanol is inexpensive and effective.[8] DME can be useful for the initial alkylation step at RT.[6] DMF is a stronger solvent but harder to remove. |
| Base | NaHCO₃, K₂CO₃, Et₃N | NaHCO₃ is a mild, inexpensive, and generally safe choice.[8] Et₃N is a stronger, homogeneous base but can be harder to remove. |
| Temperature | Room Temp → Reflux | Alkylation may proceed at RT, but cyclization/dehydration often requires heat (reflux).[1][6] |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS. Reaction is typically complete overnight.[6][10] |
Table 1: Summary of Key Reaction Parameters and Considerations.
Q2: What is the most effective protocol for purifying the final product?
Purification strategy depends on the scale and the nature of the impurities.
-
Workup: After the reaction is complete, it is typically cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate or dichloromethane (DCM) and washed with water or a saturated NaHCO₃ solution to remove inorganic salts and any acidic impurities.[1][6]
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the most efficient method for obtaining high-purity material. A common solvent system is ethyl acetate/hexane.[1]
-
Silica Gel Chromatography: If the crude product contains significant impurities or unreacted starting material, column chromatography is necessary. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
Section 4: Experimental Protocol
This is a representative, self-validating protocol synthesized from established methodologies for imidazo[1,2-a]pyridine synthesis.[1][6][8]
Synthesis of this compound
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Setup: To a solution of the appropriate 2-amino-chloro-pyridine starting material (1.0 eq.) in ethanol (approx. 0.2 M concentration), add sodium bicarbonate (NaHCO₃, 1.5 - 2.0 eq.).
-
Reagent Addition: While stirring vigorously at room temperature, add ethyl bromopyruvate (1.2 - 1.5 eq.) dropwise over 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting aminopyridine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent via rotary evaporation.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Gomha, S. M., et al. (2020). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. Molecules, 25(1), 123. Available from: [Link]
-
El-Sayed, M. E. A., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o135. Available from: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35227. Available from: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]
-
Kumar, A., et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 14(1), 1-25. Available from: [Link]
-
Hamdi, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 499, 01004. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available from: [Link]
-
Kollár, L., et al. (2018). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 23(11), 2999. Available from: [Link]
-
Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from
-
MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]
-
Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13524–13539. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Custom Synthesis: Tailoring Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate for Your Needs. Retrieved from [Link]
Sources
- 1. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate|CAS 1208087-79-9 [benchchem.com]
- 2. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate by Column Chromatography
Welcome to the dedicated technical support guide for the purification of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related imidazo[1,2-a]pyridine derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification by column chromatography.
I. Introduction to the Purification Challenge
This compound is a heterocyclic compound of significant interest in pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is a "privileged structure," appearing in numerous marketed drugs.[1] Successful synthesis and development of drug candidates based on this scaffold are critically dependent on achieving high purity. Column chromatography is a principal method for this purification, but the basic nitrogen atom in the imidazo[1,2-a]pyridine ring system can introduce specific challenges, such as peak tailing and irreversible adsorption onto the stationary phase. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered during the column chromatography of this compound.
Question 1: My compound is streaking or "tailing" significantly on the silica gel column. What is the cause, and how can I achieve sharper peaks?
Answer:
Peak tailing is a frequent observation when purifying basic compounds like imidazo[1,2-a]pyridines on standard silica gel.
-
The Root Cause: The primary reason for this phenomenon is the interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect as it slowly elutes from the column.
-
Solutions to Mitigate Tailing:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will compete with your compound for the acidic sites on the silica gel, effectively masking them and allowing your product to elute in a sharper band.
-
Pyridine: A similar effect can be achieved with pyridine, though it is less volatile and may be more difficult to remove from your final product.
-
-
Change of Stationary Phase:
-
Neutral or Basic Alumina: For compounds that are particularly sensitive or exhibit severe tailing on silica, switching to a different stationary phase is an excellent option. Neutral or basic alumina will not have the acidic sites that cause the problematic interactions with your basic compound.[2]
-
-
Deactivation of Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase containing the basic modifier (e.g., 1% TEA in ethyl acetate/hexane). This pre-treatment helps to neutralize the acidic sites before your compound is introduced.
-
Question 2: I'm experiencing low recovery of my compound from the column. Where is my product going?
Answer:
Low mass balance after column chromatography can be frustrating. There are a few likely culprits:
-
Irreversible Adsorption: The same strong interaction causing tailing can, in some cases, lead to irreversible binding of your compound to the silica gel. If your compound is highly basic, a portion of it may not elute at all.
-
Solution: As with tailing, the use of a basic modifier in the mobile phase or switching to an alumina stationary phase can significantly improve recovery.
-
-
Compound Instability: Imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic environment of silica gel, potentially leading to degradation on the column.
-
How to Test for Instability: Before committing to a large-scale purification, you can perform a simple stability test. Spot your crude product on a TLC plate, and then let the plate sit for a few hours. Re-run the TLC in a fresh mobile phase. If new spots appear or the original spot diminishes in intensity, your compound is likely degrading on the silica.
-
Solution: If instability is confirmed, minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the elution). Alternatively, switching to a less harsh stationary phase like alumina is recommended.
-
-
Co-elution with an Unseen Impurity: It's possible your compound is eluting with a non-UV active impurity, leading to a lower-than-expected mass of the pure fractions.
-
Solution: After concentrating your fractions, analyze them by NMR or LC-MS to confirm their purity. If an impurity is present, you may need to re-evaluate your solvent system to achieve better separation.
-
Question 3: My compound is eluting either too quickly (with the solvent front) or not at all. How do I select the right mobile phase?
Answer:
Proper mobile phase selection is crucial for successful separation. The goal is to have your target compound with a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate.
-
Developing the Right Solvent System:
-
Start with a Standard System: A good starting point for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
TLC Analysis: Run TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
Adjusting Polarity:
-
If the Rf is too high (compound runs with the solvent front): Your mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move from 1:1 to 4:1 Hexane:Ethyl Acetate).
-
If the Rf is too low (compound stays at the baseline): Your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move from 4:1 to 1:1 Hexane:Ethyl Acetate).
-
-
Alternative Solvents: If you cannot achieve good separation with a hexane/ethyl acetate system, consider other options. For more polar compounds, a mixture of dichloromethane and methanol is often effective.
-
-
Recommended Solvent Systems for Screening:
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for many imidazo[1,2-a]pyridines. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar derivatives or when better separation is needed. |
| Toluene / Acetone | Medium | Can offer different selectivity compared to ester-based systems. |
Question 4: I have two spots that are very close together on the TLC plate. How can I improve the separation?
Answer:
Separating closely running spots requires optimizing the selectivity of your chromatographic system.
-
Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities behind.
-
Change Solvent System: The interaction between the analyte, stationary phase, and mobile phase is a complex interplay. Sometimes, simply switching one of the solvents in your mobile phase can dramatically alter the selectivity. For example, if you are using hexane/ethyl acetate, try switching to hexane/dichloromethane or toluene/acetone.
-
Dry Loading: The way you load your sample onto the column can significantly impact the resolution. Instead of loading your sample dissolved in a small amount of solvent, try "dry loading." Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent. This will leave your compound adsorbed onto the silica. Carefully load this dry powder onto the top of your column. This technique often leads to sharper bands and better separation.
III. Standard Operating Protocol (SOP): Column Chromatography of this compound
This protocol is a general guideline. The exact solvent system and conditions should be optimized based on TLC analysis of your specific crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh) or Neutral Alumina
-
Mobile Phase Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Triethylamine (optional, for silica gel)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Experimental Workflow:
Caption: Workflow for Column Chromatography Purification.
3. Step-by-Step Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a pre-equilibrated chamber with your chosen solvent system.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4. If tailing is observed on silica, add 0.5% triethylamine to the mobile phase.
-
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
(Optional) Add a thin layer of sand.
-
In a beaker, make a slurry of the stationary phase (silica gel or alumina) in your initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just at the top of the stationary phase. Never let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent. Add a small amount of the stationary phase to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add this solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant level of solvent at the top of the column to avoid it running dry.
-
If using a gradient elution, gradually increase the polarity of your mobile phase according to your pre-determined plan.
-
-
Analysis of Fractions:
-
Monitor the elution of your compound by spotting each fraction on a TLC plate.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
Identify the fractions that contain your pure product.
-
-
Combining and Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
-
Final Analysis:
-
Obtain the mass of your purified product and calculate the yield.
-
Confirm the purity and identity of your compound using analytical techniques such as NMR, LC-MS, and melting point.
-
IV. Frequently Asked Questions (FAQs)
-
Can I reuse my column?
-
For routine purifications of the same compound, it is generally acceptable to reuse a column if the previous run was successful and all components were eluted. However, for high-purity applications or when switching to a different compound, it is always best to use a freshly packed column to avoid cross-contamination.
-
-
What is the difference between silica gel and alumina?
-
Silica gel is acidic, while alumina can be acidic, neutral, or basic. For basic compounds like this compound, neutral or basic alumina can be advantageous to prevent tailing and potential degradation.[2]
-
-
My compound is not soluble in the mobile phase. How can I perform the chromatography?
-
If your compound has poor solubility in the ideal mobile phase, dry loading is the best option. You can dissolve your compound in a good solvent (like dichloromethane or chloroform), adsorb it onto the stationary phase, and then evaporate the solvent before loading it onto the column.
-
V. Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common column chromatography issues.
VI. References
-
Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3283. [Link]
-
Boufroura, H., et al. (2021). Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. ChemistryOpen, 10(4), 458-463. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
PubChem. This compound. [Link]
-
Mishra, R., & Kumar, S. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 17(4), 450-466. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, its synthesis, while well-established, is not without challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields of your target compound.
Section 1: The Core Reaction - Mechanism & Expected Outcome
The most common and efficient route to the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[3] For the target molecule, this involves the reaction of Ethyl 2-amino-5-chloropyridine-3-carboxylate (A) with a three-carbon α-halocarbonyl reagent such as ethyl bromopyruvate (B) .
The reaction proceeds in two main stages:
-
SN2 Alkylation: The endocyclic nitrogen of the pyridine ring, being more nucleophilic than the exocyclic amino group, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion. This forms a pyridinium salt intermediate (C) .
-
Intramolecular Cyclization & Dehydration: Under the influence of a base (or heat), the exocyclic amino group attacks the carbonyl carbon of the pyruvate moiety. The subsequent dehydration of the resulting hemiaminal (D) leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system (E) .
Primary Reaction Pathway
Caption: The primary reaction mechanism for the synthesis of this compound.
Section 2: Troubleshooting Guide - Common Side Products & Mitigation
This section is formatted as a series of questions that address common experimental observations. Each answer provides a diagnosis, explains the underlying chemistry, and offers concrete solutions.
Q1: "My reaction has a low yield, and the crude TLC/NMR shows a complex mixture of products. What are the most likely issues?"
A1: Diagnosis & Mitigation
A low yield accompanied by a complex product mixture often points to issues with reaction control (temperature, stoichiometry) or the formation of several predictable side products. The most common culprits are incomplete cyclization and the formation of an isomeric byproduct.
Side Product 1: Uncyclized Pyridinium Salt (Intermediate C)
-
Formation Mechanism: The initial SN2 reaction to form the pyridinium salt (C) is often fast. However, the subsequent cyclization and dehydration step can be slow or incomplete if the reaction conditions (e.g., temperature, base strength) are insufficient. This salt is often highly polar and may not be easily soluble in the extraction solvent.
-
Identification:
-
TLC: A highly polar spot that streaks or remains at the baseline.
-
NMR: The CH2 and CH3 protons of the pyruvate ethyl ester will be present, but the characteristic aromatic protons of the imidazo[1,2-a]pyridine ring will be absent. The pyridine ring protons will show significant downfield shifts compared to the starting material due to the positive charge.
-
Mass Spec: The ESI-MS will show a peak corresponding to the mass of the cationic portion of the salt.
-
-
Mitigation Strategies:
-
Increase Reaction Temperature/Time: Refluxing in a suitable solvent like ethanol or DMF is often required to drive the cyclization to completion.[4] Monitor the reaction by TLC until the starting aminopyridine spot is consumed and the product spot is maximized.
-
Add a Base: The addition of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can facilitate the final dehydration step.[5] However, be cautious, as a strong base can promote other side reactions (see Q2).
-
Side Product 2: Dimerization/Polymerization
-
Formation Mechanism: The α-halocarbonyl reagent (ethyl bromopyruvate) is an electrophile and can potentially react with itself or other nucleophiles present, especially under strongly basic conditions. Similarly, the aminopyridine can undergo self-condensation under harsh conditions.
-
Identification:
-
Appearance: Formation of insoluble, often colored, solids or tars in the reaction flask.
-
NMR: Broad, unresolved peaks in the crude ¹H NMR spectrum are indicative of polymeric material.
-
Mass Spec: High molecular weight ions may be observed.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the α-halocarbonyl reagent, but avoid a large excess which can lead to side reactions.
-
Slow Addition: Add the α-halocarbonyl reagent slowly to the solution of the aminopyridine to maintain a low instantaneous concentration, minimizing self-reaction.
-
Moderate Conditions: Avoid excessively high temperatures or overly strong bases which can accelerate polymerization pathways.
-
Visualization: Key Side Product Pathways
Caption: Common pathways leading to the formation of unwanted side products during the synthesis.
Q2: "After workup, my product's NMR shows the imidazo[1,2-a]pyridine core, but the ethyl ester signals are gone, replaced by a broad peak. What happened?"
A2: Diagnosis & Mitigation
This is a classic case of ester hydrolysis.
Side Product 3: 8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid
-
Formation Mechanism: The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.
-
Basic Hydrolysis (Saponification): If a strong base like NaOH or KOH is used during the reaction or aqueous workup.
-
Acidic Hydrolysis: If the reaction is quenched with a strong acid and heated, or if the crude product is purified on silica gel with an overly acidic mobile phase for an extended period.
-
-
Identification:
-
NMR: Disappearance of the characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm) of the ethyl group. A new, broad singlet may appear far downfield (>10 ppm), corresponding to the carboxylic acid proton (this peak may exchange with D₂O).
-
Solubility: The carboxylic acid product will have very different solubility. It may be soluble in aqueous base (like NaHCO₃ solution) and precipitate upon acidification.
-
Mass Spec: The molecular weight will be 28 mass units lower than the target ester.
-
-
Mitigation Strategies:
-
Use a Mild Base: For the cyclization step, use a mild, non-hydroxide base like NaHCO₃, K₂CO₃, or an organic base like triethylamine.
-
Careful Workup: During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of stronger bases.[4] Avoid prolonged contact with strongly acidic or basic aqueous layers.
-
Anhydrous Conditions: Ensure the reaction is run under reasonably dry conditions to minimize water availability for hydrolysis.
-
Purification: When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.5-1%) to prevent on-column hydrolysis.
-
Section 3: FAQ - General Questions
Q: How critical is the choice of solvent for this reaction? A: The solvent choice is crucial. It must be able to dissolve the starting 2-aminopyridine and be stable at the required reaction temperature. Polar aprotic solvents like DMF or acetonitrile are often used for the initial alkylation step at room temperature. For the cyclization/dehydration step, which often requires heating, higher boiling point alcohols like ethanol or isopropanol are excellent choices as they facilitate the reaction and can help dissolve the intermediate pyridinium salt.[1][5]
Q: Can I use a different α-carbonyl compound instead of ethyl bromopyruvate? A: Yes, the reaction is quite versatile. Chloroacetaldehyde is often used to synthesize imidazo[1,2-a]pyridines without a substituent at the 2-position.[1] Other α-haloketones can be used to install different groups at the 2-position.[3] The key is to have a carbonyl group and a good leaving group on the adjacent carbon.
Q: My starting material, Ethyl 2-amino-5-chloropyridine-3-carboxylate, is not commercially available. How can I synthesize it? A: The synthesis of substituted 2-aminopyridines can be complex. A common route involves the multi-step synthesis starting from more readily available precursors, often involving steps like Knoevenagel condensation, cyclization, chlorination, and functional group manipulations.[6][7] It is essential to secure a reliable synthesis for this starting material before attempting the final cyclization.
Section 4: Analytical & Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-amino-5-chloropyridine-3-carboxylate (1.0 eq) and a suitable solvent (e.g., ethanol, 20 mL per gram of aminopyridine).
-
Reagent Addition: While stirring, add ethyl bromopyruvate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Table 1: Expected Analytical Data
| Compound | ¹H NMR (Anticipated Shifts, CDCl₃) | ¹³C NMR (Anticipated Shifts) | ESI-MS [M+H]⁺ |
| Target Product | δ 8.6 (s, 1H), 8.2 (s, 1H), 7.8 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H) | δ 164, 145, 140, 128, 125, 120, 118, 115, 61, 14 | ~255.04 |
| Hydrolyzed Acid | δ 8.6 (s, 1H), 8.2 (s, 1H), 7.8 (s, 1H), >10 (br s, 1H) | δ 168, 145, 140, 128, 125, 120, 118, 115 | ~227.01 |
Note: NMR shifts are estimates and can vary based on solvent and concentration.
Section 5: Troubleshooting Workflow
This diagram provides a logical path for diagnosing issues encountered during the synthesis.
Caption: A step-by-step workflow for troubleshooting common synthesis problems.
References
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Center for Biotechnology Information (PMC). [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Chichibabin reaction. Wikipedia. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central (PMC). [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. National Center for Biotechnology Information (PMC). [Link]
- US Patent for Process for making 3-amino-2-chloro-4-methylpyridine.
- WO Patent for Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 7. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Achieving an efficient and scalable synthesis of derivatives like this compound is therefore a critical step in many drug discovery programs.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you achieve high yields and purity in your reactions.
General Reaction Scheme
The most common and reliable method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction first pioneered by Tschitschibabin.[4] For the target molecule, this translates to the reaction between ethyl bromopyruvate and the appropriately substituted 2-amino-3-chloropyridine.
Diagram of the general reaction scheme for the synthesis of this compound.
Caption: General synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors.[5] A systematic approach is the most effective way to diagnose and solve the problem.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[5]
-
Causality: The formation of the imidazo[1,2-a]pyridine ring system involves a cascade of reactions: initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration. Each of these steps has its own activation energy barrier. If the temperature is too low, the reaction may stall. Conversely, if it's too high, side reactions or product decomposition can occur.[6]
-
Solution: Systematically screen a range of temperatures (e.g., from 80°C to reflux in a suitable solvent like ethanol or DMF). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Purity of Reagents and Solvents: Impurities can significantly hinder the reaction.
-
Causality: The 2-aminopyridine starting material is a nucleophile. Any electrophilic impurities in the solvent or other reagents can compete with the ethyl bromopyruvate, leading to unwanted side products. Water in the solvent can hydrolyze the ethyl bromopyruvate.
-
Solution: Use reagents of the highest possible purity. Ensure solvents are anhydrous, especially if the reaction is sensitive to moisture.[5]
-
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.[5]
-
Solution: Ensure vigorous stirring, especially if starting materials or intermediates have limited solubility.
-
-
Product Decomposition: The final product might be unstable under the reaction or workup conditions.[5][6]
-
Solution: Monitor the reaction for the appearance of degradation products. If decomposition is observed, consider running the reaction at a lower temperature for a longer time or quenching the reaction as soon as the starting material is consumed.
-
Question 2: I'm observing a significant amount of a dark, tarry side product. What is it and how can I prevent it?
The formation of dark, polymeric material is often due to self-polymerization of the α-halocarbonyl reagent or side reactions involving the aminopyridine.
-
Causality: Ethyl bromopyruvate can undergo self-condensation, especially in the presence of a base or at elevated temperatures. The aminopyridine can also be susceptible to oxidation.
-
Solution:
-
Controlled Addition: Add the ethyl bromopyruvate slowly and portion-wise to the reaction mixture containing the aminopyridine. This maintains a low concentration of the alkylating agent and minimizes self-condensation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
-
Lower Temperature: As mentioned previously, a lower reaction temperature can often mitigate the formation of these byproducts.
-
Question 3: My purification by column chromatography is difficult, and the product seems to be streaking on the silica gel. How can I improve the purification?
The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.
-
Causality: The lone pair of electrons on the pyridine and imidazole nitrogen atoms can form hydrogen bonds with the silanol groups on the surface of the silica gel, causing streaking and irreversible adsorption.
-
Solution:
-
Basified Silica/Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system. This will compete with your product for the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina, for your chromatography.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective alternative to chromatography for obtaining the final, pure compound.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
Polar aprotic solvents like DMF or acetonitrile are often good choices as they can dissolve the starting materials and facilitate the nucleophilic substitution steps. However, alcohols like ethanol are also commonly used and can be effective.[7] The choice of solvent can influence the reaction rate and selectivity, so it is a parameter worth optimizing.
Q2: Which base should I use?
A mild, non-nucleophilic base is generally preferred to neutralize the HBr formed during the reaction. Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are common and effective choices.[7][8] Stronger bases like sodium hydroxide could potentially hydrolyze the ester group on the product.
Q3: Can this reaction be performed under microwave irradiation?
Yes, microwave-assisted synthesis has been shown to be a powerful tool for the rapid synthesis of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times and improved yields.[9][10]
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. It is recommended to perform a small-scale trial reaction first to optimize conditions for your specific setup.
Materials:
-
Ethyl 2-amino-5-chloropyridine-3-carboxylate
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Ethyl 2-amino-5-chloropyridine-3-carboxylate (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 80°C - Reflux | To overcome the activation energy of the cyclization and dehydration steps. |
| Solvent | Ethanol, DMF, Acetonitrile | Polar solvents that can facilitate the reaction. |
| Base | NaHCO₃, K₂CO₃ | Mild, non-nucleophilic bases to neutralize the acid byproduct. |
| Equivalents of Ethyl Bromopyruvate | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature and substrates; monitor by TLC/LC-MS. |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Benchchem. (n.d.). Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- Journal of Medicinal Chemistry. (2021). Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ChemicalBook. (n.d.). ETHYL 8-CHLORO-6-(TRIFLUOROMETHYL)IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLATE synthesis.
- Chem-Impex. (n.d.). Ethyl 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Molecules. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- NIH. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
- RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis.
- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Echemi. (n.d.). ethyl 8-bromo-6-chloroimidazo(1,2-a)pyridine-2-carboxylate.
- BLD Pharm. (n.d.). Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide.
- NIH. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- NIH. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Sources
- 1. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in drugs such as Zolpidem and Alpidem.[1][2] However, their synthesis can sometimes be plagued by low yields. This resource provides in-depth, experience-driven insights and actionable solutions to optimize your reactions.
Understanding the Core Synthesis: Common Pathways
The synthesis of imidazo[1,2-a]pyridines is most commonly achieved through the condensation of a 2-aminopyridine with a carbonyl compound, such as an α-haloketone, or through multicomponent reactions.[3][4][5] A foundational understanding of the primary reaction mechanisms is crucial for effective troubleshooting.
Diagram: Generalized Reaction Mechanism
Caption: Key steps in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Common Issues Leading to Low Yield
This section addresses specific problems that can arise during the synthesis, offering potential causes and validated solutions.
Issue 1: Incomplete or Slow Reaction
Question: My reaction to synthesize imidazo[1,2-a]pyridine is not going to completion, or is proceeding very slowly, resulting in a low yield of the desired product. What are the likely causes and how can I address this?
Answer:
Incomplete or sluggish reactions are a frequent challenge. The root cause often lies in suboptimal reaction conditions or the nature of your starting materials.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The initial N-alkylation and subsequent cyclization are often temperature-dependent.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. For reactions involving α-haloketones, temperatures around 60°C are often effective, while some variations may require refluxing in solvents like ethanol or DMF.[4][5] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[4]
-
-
Inappropriate Solvent: The polarity and boiling point of the solvent play a critical role in solubilizing reactants and facilitating the reaction.
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can sterically hinder the nucleophilic attack and subsequent cyclization.
-
Solution: If you suspect steric hindrance is the issue, you may need to increase the reaction time and temperature. In some cases, using a less sterically hindered starting material, if possible for your synthetic goals, is the most effective approach.
-
-
Electronic Effects: Electron-withdrawing groups on the acetophenone can increase the reaction rate and yield.[6] Conversely, electron-donating groups may slow down the reaction.
-
Solution: If your substrate contains electron-donating groups, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider a different catalytic system.
-
Issue 2: Formation of Multiple Byproducts
Question: I am observing multiple spots on my TLC plate, and my final product is difficult to purify, leading to a low isolated yield. What are the common byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common culprit for low isolated yields. Understanding the potential side reactions is key to mitigating them.
Potential Causes & Solutions:
-
Self-condensation of the Carbonyl Compound: Aldehydes and ketones, especially under basic conditions, can undergo self-condensation.
-
Solution: Add the carbonyl compound slowly to the reaction mixture containing the 2-aminopyridine. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway.
-
-
Side Reactions of the 2-Aminopyridine: At high temperatures, 2-aminopyridines can be susceptible to decomposition or side reactions.
-
Solution: Optimize the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.
-
-
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts.
-
Solution: Carefully control the stoichiometry of your reactants. A 1:1 ratio of the 2-aminopyridine and the carbonyl compound is a good starting point for optimization.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: My reaction appears to have worked, but I am struggling to isolate and purify the imidazo[1,2-a]pyridine, resulting in a significant loss of product and low final yield. What are some effective purification strategies?
Answer:
Effective purification is critical for obtaining a good isolated yield. The choice of method will depend on the physical properties of your product and the nature of the impurities.
Purification Strategies:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for purification.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to induce crystallization. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, column chromatography on silica gel is the standard method.
-
Protocol: Choose a solvent system that provides good separation of your product from the impurities on a TLC plate (aim for an Rf value of 0.2-0.4 for your product). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. This property can be exploited for purification.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent.
-
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the synthesis of imidazo[1,2-a]pyridines?
A1: While some syntheses proceed without a catalyst, many modern methods employ catalysts to improve yields and reaction conditions.[4]
-
Copper catalysts are often used in aerobic oxidative cyclizations.[7]
-
Palladium catalysts can be used in three-component reactions.[7]
-
Iron catalysts have been shown to be effective in certain cascade reactions.[4]
-
Iodine can act as a catalyst in some protocols, promoting the cleavage of N-O bonds in oxime esters or facilitating C-N bond formation.[3][8]
Q2: Can I use microwave irradiation for this synthesis?
A2: Yes, microwave-assisted synthesis is a well-established method for preparing imidazo[1,2-a]pyridines. It can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[4]
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, there is a growing interest in developing more sustainable synthetic routes. Some approaches include:
-
Using water as a solvent.[7]
-
Employing catalyst-free conditions where possible.[4]
-
Utilizing ultrasound-assisted synthesis.[7]
Q4: How do I choose the right starting materials for my desired imidazo[1,2-a]pyridine?
A4: The substitution pattern of the final product is determined by the choice of the 2-aminopyridine and the carbonyl compound.
-
The substituents on the 2-aminopyridine will be incorporated into the pyridine ring of the final product.
-
The R groups of the α-haloketone (R-CO-CH2X) will determine the substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the α-bromoacetophenone (1.0 mmol).
-
Add a base, such as sodium bicarbonate (2.0 mmol), to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired imidazo[1,2-a]pyridine.
Data Presentation: Optimization of Reaction Conditions
The following table provides an example of how to systematically optimize reaction conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | CuI (10) | DMF | 100 | 8 | 78 |
| 3 | FeCl3 (10) | Acetonitrile | 80 | 10 | 65 |
| 4 | Pd(OAc)2 (5) | Toluene | 110 | 6 | 85 |
This data illustrates the significant impact that the choice of catalyst and solvent can have on the reaction yield.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
PMC - NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
NIH. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the high purity of your final compound.
I. Overview of Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, such as ethyl bromopyruvate.[1][2] While this method is generally effective, the reaction can lead to the formation of several impurities that may complicate purification and impact downstream applications.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 2-amino-3-chloropyridine-5-carboxylic acid ethyl ester and ethyl bromopyruvate.
-
Regioisomers: Depending on the substitution pattern of the starting aminopyridine, the formation of isomeric imidazo[1,2-a]pyridine products is possible.
-
Hydrolysis Product: Saponification of the ethyl ester to the corresponding carboxylic acid (8-chloroimidazo[1,2-a]pyridine-6-carboxylic acid) can occur, particularly if the reaction or work-up conditions are not carefully controlled.
-
Polymerization Products: Self-condensation of the α-halocarbonyl reagent or other side reactions can lead to polymeric byproducts.
This guide will provide detailed protocols and troubleshooting strategies to effectively remove these and other potential impurities.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer:
Oiling out is a common issue, often caused by the presence of residual solvents or impurities that depress the melting point of your product. Here’s a systematic approach to address this:
-
Thorough Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DMF) are completely removed under high vacuum. Co-evaporation with a solvent in which your compound has low solubility, such as hexane or diethyl ether, can be effective.
-
Solvent Trituration: Try triturating the oil with a non-polar solvent like hexane, pentane, or diethyl ether. This can often induce crystallization of the desired product while dissolving non-polar impurities.
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Column Chromatography: If the above methods fail, it is best to proceed with column chromatography to separate the product from the impurities causing it to oil out.
Question 2: I'm seeing multiple spots on my TLC plate after the initial work-up. How do I identify the impurities?
Answer:
Identifying the impurities is crucial for selecting the appropriate purification strategy. Here's how to approach this:
-
Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate. This will help you determine if you have unreacted starting materials.
-
Staining: Use different visualization techniques. For instance, a potassium permanganate stain can help identify any easily oxidizable impurities.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the molecular weights of the different components in your crude mixture. This can help you tentatively identify side products.
-
Polarity Assessment: The relative positions of the spots on the TLC plate give an indication of their polarity. The hydrolysis product (carboxylic acid) will be significantly more polar than your desired ester product. Unreacted aminopyridine is also likely to be more polar.
Question 3: My yield is low after column chromatography. What are the likely causes and how can I improve it?
Answer:
Low recovery from column chromatography can be frustrating. Here are some potential reasons and solutions:
-
Improper Solvent System: If the eluent is too polar, your product may move too quickly down the column, co-eluting with impurities. Conversely, if it's not polar enough, the product may not elute at all. It is critical to optimize the solvent system using TLC first.
-
Product Adsorption: Highly polar compounds can irreversibly bind to silica gel. If you suspect this is happening, you can try using a different stationary phase like alumina or a less acidic grade of silica gel.
-
Sample Loading: Overloading the column can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] For imidazo[1,2-a]pyridine derivatives, a mixture of a polar solvent and a non-polar solvent is often effective.[1] We recommend starting with an ethyl acetate/hexane mixture.[1] Other potential systems include ethanol/water or acetone/hexane.[4]
Q2: How can I remove the hydrolyzed carboxylic acid impurity?
A2: The carboxylic acid impurity is significantly more polar than the desired ethyl ester. This difference in polarity can be exploited for purification:
-
Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, making it water-soluble and allowing for its removal into the aqueous phase. Be cautious not to use a strong base or prolonged exposure, as this could promote further hydrolysis of your ester.
-
Column Chromatography: The carboxylic acid will have a much lower Rf value on a silica gel TLC plate compared to the ester. Therefore, it can be easily separated by column chromatography.
Q3: What are the ideal conditions for column chromatography?
A3: The optimal conditions will depend on the specific impurities present in your crude product. However, a good starting point for silica gel column chromatography is a gradient elution with a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Monitor the fractions by TLC to isolate the pure product.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
V. Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
VI. Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, scalable, cost-effective | May not remove impurities with similar solubility |
| Column Chromatography | >99% | High resolution for complex mixtures | More time-consuming, requires more solvent |
VII. References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem Compound Summary for CID 44235339. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem Compound Summary for CID 24840880. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 75, No. 6. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines - Troubleshooting Double Carbonylation
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed carbonylation reactions to construct this important heterocyclic scaffold. A common challenge encountered in this synthesis is the undesired formation of α-ketoamide byproducts through a double carbonylation pathway. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you mitigate this side reaction and optimize the selective formation of your desired singly carbonylated product.
Understanding the Challenge: Single vs. Double Carbonylation
The palladium-catalyzed carbonylation of halo-imidazo[1,2-a]pyridines with an amine nucleophile is a powerful method for introducing a carboxamide moiety. However, under certain conditions, a second molecule of carbon monoxide (CO) can insert into the acyl-palladium intermediate, leading to the formation of an α-ketoamide, a product of double carbonylation.[1] Understanding the mechanistic divergence is key to controlling the reaction outcome.
The desired single carbonylation pathway involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by CO insertion to form an acyl-palladium(II) complex. Subsequent reaction with an amine nucleophile and reductive elimination yields the target amide and regenerates the Pd(0) catalyst.
In the competing double carbonylation pathway, the acyl-palladium(II) intermediate undergoes a second CO insertion to form an α-ketoacyl-palladium(II) species. This intermediate then reacts with the amine to produce the α-ketoamide byproduct. The selectivity between these two pathways is highly sensitive to several reaction parameters.
Caption: Competing pathways in palladium-catalyzed aminocarbonylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions related to controlling selectivity in the carbonylation of imidazo[1,2-a]pyridines.
Q1: My reaction is producing a significant amount of the α-ketoamide byproduct. What is the most likely cause?
The formation of the double carbonylation product is often favored by high carbon monoxide pressure.[2][3] While sufficient CO is necessary for the reaction to proceed, excessive pressure can increase the rate of the second CO insertion relative to the nucleophilic attack by the amine.
Troubleshooting Steps:
-
Reduce CO Pressure: This is the most critical parameter to adjust. If you are using a high-pressure reactor, systematically decrease the CO pressure. It has been observed that for some substrates, simply switching from a high-pressure setup (e.g., 30-40 bar) to balloon pressure can dramatically favor the formation of the simple amide.[2]
-
Monitor CO Consumption: If your setup allows, monitoring the uptake of CO can provide insight into the reaction progress and help avoid maintaining a high-pressure environment after the initial CO insertion has occurred.
Q2: I've lowered the CO pressure, but I'm still observing double carbonylation. What other parameters can I adjust?
Beyond CO pressure, several other factors influence the selectivity of the reaction. These include the choice of ligand, solvent, temperature, and base.
Troubleshooting Steps:
-
Ligand Selection: The electronic and steric properties of the phosphine ligand play a crucial role.
-
Bulky Ligands: The use of bulky ligands, such as tri-tert-butylphosphine (t-Bu3P), has been shown to dramatically improve the selectivity for single carbonylation of aryl iodides.[4][5] The steric hindrance around the palladium center can disfavor the coordination and insertion of a second CO molecule.
-
Electron-Donating Ligands: Ligands that increase the electron density on the palladium center can facilitate the reductive elimination step, which is productive for single carbonylation, thus outcompeting the second CO insertion.
-
-
Solvent Effects: The polarity of the solvent can influence the relative rates of the competing pathways. Experiment with a range of solvents with varying polarities (e.g., toluene, DMF, dioxane). In some cases, a less polar solvent may favor single carbonylation.
-
Temperature Optimization: Higher temperatures can sometimes favor the formation of the α-ketoamide.[2] If you are running the reaction at elevated temperatures, consider lowering it in increments of 10-20 °C to see if selectivity improves. However, be mindful that lowering the temperature may also decrease the overall reaction rate.
-
Base Selection: The choice of base can also impact the outcome. While a base is necessary to neutralize the acid generated during the reaction, its strength and nature can influence the catalytic cycle. It is worthwhile to screen different organic and inorganic bases.
Q3: Can the structure of my amine nucleophile affect the selectivity?
Yes, the nature of the amine can have a significant impact.
Troubleshooting Steps:
-
Sterically Hindered Amines: Bulky secondary amines can hinder the double carbonylation process, leading to the preferential formation of the simple amide.[2] If your synthetic route allows, consider using a more sterically demanding amine.
-
Nucleophilicity: Highly nucleophilic amines can react faster with the acyl-palladium intermediate, favoring the single carbonylation pathway. Conversely, less nucleophilic amines, such as anilines, may require more forcing conditions which can lead to lower selectivity.[1]
Q4: Are there any alternative strategies or reagents I can use to avoid double carbonylation?
If optimizing the reaction conditions proves challenging, alternative approaches can be considered.
Alternative Strategies:
-
CO Surrogates: In some palladium-catalyzed carbonylation reactions, using a CO surrogate can provide a controlled release of carbon monoxide, potentially avoiding the high local concentrations that can lead to double carbonylation. Molybdenum hexacarbonyl (Mo(CO)6) has been shown to be an effective CO source in some systems.[4][5]
-
Two-Chamber Reactors: Specialized reactor setups, such as two-chamber systems, allow for the ex-situ generation of CO, which is then delivered to the reaction chamber at a controlled rate. This can help maintain a low and steady concentration of CO, favoring single carbonylation.[6]
Summary of Key Parameters for Preventing Double Carbonylation
| Parameter | Recommendation for Single Carbonylation | Rationale |
| CO Pressure | Lower pressure (e.g., balloon pressure) | Reduces the rate of the second CO insertion.[2] |
| Ligand | Bulky, electron-donating phosphines (e.g., t-Bu3P) | Steric hindrance disfavors the second CO insertion; electron donation promotes reductive elimination.[4][5] |
| Temperature | Lower temperature | Can disfavor the formation of the α-ketoamide.[2] |
| Amine Nucleophile | Sterically hindered or highly nucleophilic amines | Bulky amines can sterically block the second CO insertion; high nucleophilicity favors rapid reaction after the first insertion.[2] |
| Solvent | Screen solvents of varying polarity (e.g., Toluene, DMF) | Solvent can influence the relative rates of the competing pathways. |
| CO Source | Consider CO surrogates (e.g., Mo(CO)6) | Provides a controlled release of CO.[4] |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the aminocarbonylation of an iodo-imidazo[1,2-a]pyridine, with conditions selected to favor single carbonylation.
Materials:
-
Iodo-imidazo[1,2-a]pyridine derivative
-
Amine nucleophile
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Phosphine ligand (e.g., t-Bu3P)
-
Base (e.g., Et3N or DBU)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Carbon monoxide (balloon)
Procedure:
-
To a dry reaction vessel, add the iodo-imidazo[1,2-a]pyridine (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent, followed by the amine (1.2-2.0 equiv) and the base (1.5-2.5 equiv).
-
Evacuate the vessel and backfill with carbon monoxide from a balloon. Repeat this process 2-3 times.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, and work up as appropriate for your specific product.
Caption: A systematic workflow for troubleshooting double carbonylation.
References
-
Influence of the temperature and CO pressure on double carbonylation... - ResearchGate. Available at: [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH. Available at: [Link]
-
The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Remarkable Ligand Effect on the Palladium-Catalyzed Double Carbonylation of Aryl Iodides. Chem Commun (Camb). 2006 Apr 28;(16):1739-41. Available at: [Link]
-
Remarkable ligand effect on the palladium-catalyzed double carbonylation of aryl iodides. - Abstract - Europe PMC. Available at: [Link]
-
27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - MDPI. Available at: [Link]
Sources
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Remarkable ligand effect on the palladium-catalyzed double carbonylation of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and understanding the nuances of its synthesis is critical for successful drug discovery programs.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions, with a special focus on the critical role of solvent effects.
Troubleshooting Guide: Solvent-Related Issues
The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rate, yield, and purity. The primary synthetic route typically involves the cyclocondensation of a substituted 2-aminopyridine with an α-halo carbonyl compound, such as ethyl bromopyruvate. The electronic properties of the starting materials, particularly the electron-withdrawing nature of the chloro and carboxylate groups on the pyridine ring, can significantly impact the reaction's sensitivity to the solvent environment.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows mostly unreacted starting materials (2-amino-3-chloropyridine-5-carboxylic acid derivative and ethyl bromopyruvate).
-
Formation of a complex mixture of unidentifiable side products.
Potential Causes & Solutions:
-
Inadequate Solvent Polarity: The initial SN2 reaction between the 2-aminopyridine and ethyl bromopyruvate, followed by an intramolecular cyclization, is sensitive to solvent polarity.
-
Explanation: A solvent with too low polarity (e.g., toluene, hexane) may not sufficiently stabilize the charged transition states involved in the SN2 and cyclization steps, leading to a sluggish or stalled reaction. Conversely, a highly polar protic solvent (e.g., methanol, water) might excessively solvate the amine nucleophile, reducing its reactivity.
-
Recommended Action: A systematic solvent screening is advised. Start with moderately polar aprotic solvents like DMF or acetonitrile, which are known to facilitate SN2 reactions. Polar protic solvents like ethanol can also be effective, as they can protonate the departing halide, but may require higher temperatures.[3] Some studies on related imidazo[1,2-a]pyridines have shown that solvent-free conditions or the use of green solvents like eucalyptol can also be highly effective, potentially increasing yield and simplifying workup.[1][4]
-
-
Poor Solubility of Starting Materials: The substituted 2-aminopyridine may have limited solubility in certain organic solvents.
-
Explanation: If the starting materials are not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion.
-
Recommended Action: Choose a solvent in which both starting materials are fully soluble at the reaction temperature. DMF is often a good choice for dissolving a wide range of organic molecules. A co-solvent system could also be explored.
-
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC in addition to the desired product and starting materials.
-
Difficult purification due to closely eluting impurities.
Potential Causes & Solutions:
-
Dimerization or Polymerization: In some cases, the starting materials or reactive intermediates can self-condense.
-
Explanation: This is more likely to occur in non-polar solvents where the reactive species are less stabilized.
-
Recommended Action: Employing a more polar solvent can help to solvate and stabilize the reactive intermediates, favoring the desired intramolecular cyclization over intermolecular side reactions.
-
-
Reaction with Solvent: Some solvents can participate in the reaction.
-
Explanation: For example, using a nucleophilic solvent at high temperatures could lead to undesired side reactions with the electrophilic ethyl bromopyruvate.
-
Recommended Action: Opt for non-nucleophilic solvents, especially at elevated temperatures. If a protic solvent is necessary, consider a bulkier alcohol like isopropanol to minimize its nucleophilicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection in this synthesis?
A1: For the synthesis of substituted imidazo[1,2-a]pyridines, a good starting point is often a polar aprotic solvent such as DMF or acetonitrile. These solvents are effective at solvating the charged intermediates without interfering with the nucleophilicity of the aminopyridine. Ethanol is also a commonly used and effective solvent for similar cyclocondensations, often under reflux conditions.[3] It is highly recommended to perform small-scale parallel screening of a few solvent classes to determine the optimal conditions for your specific substrate.
Q2: Can "green" solvents be used for the synthesis of this compound?
A2: Yes, and this is an increasingly important consideration. Water has been successfully used as a solvent for the synthesis of some imidazo[1,2-a]pyridine derivatives, often in the presence of a catalyst.[5] Deep eutectic solvents (DES) have also emerged as a promising green alternative.[6] Furthermore, some syntheses of the imidazo[1,2-a]pyridine core have been shown to proceed efficiently under solvent-free conditions, which is the most environmentally friendly approach.[4] Given the growing emphasis on sustainable chemistry, exploring these options is highly encouraged.
Q3: How does temperature interact with solvent choice?
A3: Temperature and solvent choice are intrinsically linked. A less reactive solvent system may require higher temperatures to achieve a reasonable reaction rate. For example, a reaction in toluene might require reflux, whereas the same reaction in DMF could proceed at a lower temperature. It is crucial to consider the boiling point of the chosen solvent and ensure that the reaction temperature does not lead to excessive pressure buildup or solvent evaporation. Microwave-assisted synthesis has also been shown to be effective, often reducing reaction times significantly.[4]
Q4: Are there any specific safety considerations related to solvent choice for this reaction?
A4: Standard laboratory safety precautions should always be followed. When working with solvents like DMF, it is important to be aware of their potential health hazards and to work in a well-ventilated fume hood. When performing reactions at elevated temperatures, ensure the use of appropriate glassware and a proper condenser to prevent solvent loss and potential hazards. Always consult the Safety Data Sheet (SDS) for each solvent and reagent used.
Data & Protocols
Table 1: Comparative Solvent Effects on a Generic Imidazo[1,2-a]pyridine Synthesis
| Solvent | Solvent Type | Typical Temperature | Observed Yield | Notes |
| Toluene | Non-polar | Reflux | Low to Moderate | Can be effective with catalysts, but often sluggish. |
| Acetonitrile | Polar Aprotic | Reflux | Moderate to High | Good balance of solubility and reactivity. |
| DMF | Polar Aprotic | 80-120 °C | High to Excellent | Excellent solvating power, but can be difficult to remove. |
| Ethanol | Polar Protic | Reflux | Moderate to High | A common and effective choice, good for dissolving starting materials.[3] |
| Water | Polar Protic | 80-100 °C | Variable | "Green" option, often requires a catalyst.[5] |
| None | - | 60-100 °C | High to Excellent | Environmentally friendly, but requires good mixing of reagents.[4] |
Note: This table represents general trends observed in the synthesis of the imidazo[1,2-a]pyridine scaffold and should be used as a guideline for optimization.
Experimental Protocol: Solvent Screening for the Synthesis of this compound
-
To a series of parallel reaction vials, add 2-amino-3-chloropyridine-5-carboxylic acid derivative (1.0 eq).
-
Add the chosen solvent (e.g., DMF, acetonitrile, ethanol, toluene) to each vial to a concentration of 0.1-0.5 M.
-
Add ethyl bromopyruvate (1.1 eq) to each vial.
-
Add a magnetic stir bar to each vial and seal the vials.
-
Place the vials in a heating block set to the desired temperature (e.g., 80 °C).
-
Monitor the reactions by TLC at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Upon completion, or after a set time, quench the reactions and perform a comparative analysis of the crude product mixtures by LC-MS or ¹H NMR to determine the relative conversion and purity in each solvent.
Visualizing the Workflow
Caption: A generalized workflow for solvent screening in the synthesis of this compound.
References
-
Nagy, E., Máriás, A., Kovács, M., & Skoda-Földes, R. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(5), 1593. [Link]
-
(2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. [Link]
-
N'guessan, D. U. J.-P., et al. (2023). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]
-
(2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences. [Link]
-
(2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]
-
(2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
(2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
(2018). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistrySelect. [Link]
-
(2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 8-chloroimidazo-[1,2-a]-quinoline-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
(2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]
-
(2012). Straightforward Access to Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano- or 1-Hydroxy-2-cyano-Substituted Pyridines. Journal of Heterocyclic Chemistry. [Link]
-
(2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Organic Preparations and Procedures International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalajocs.com [journalajocs.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and answers to frequently asked questions.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it through cross-coupling reactions is crucial for the synthesis of novel drug candidates.[1][2][3] However, the chloro-substituent at the 8-position, coupled with the electronic nature of the heterocyclic core, presents unique challenges for catalyst selection and reaction optimization.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in cross-coupling reactions is the failure to obtain the desired product in a satisfactory yield. This can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[4][5]
-
Solution: Ensure you are using a reliable precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd(OAc)2 as they form the active LPd(0) catalyst more cleanly and efficiently.[4][6] If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can facilitate reduction to Pd(0).[7] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific cross-coupling reaction and the nucleophile being used.[4]
-
Solution: For Suzuki-Miyaura couplings with arylboronic acids, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often excellent choices for heteroaryl chlorides.[8][9] For Buchwald-Hartwig aminations, the choice is dictated by the amine; for primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[4] For challenging couplings, such as with heteroaryl amines or amides, more specialized ligands may be necessary.[4]
-
-
Incorrect Base Selection: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations. An incompatible base can hinder the reaction or lead to decomposition of starting materials.
-
Solution: For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[10] The choice can be solvent-dependent. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[4] However, for base-sensitive functional groups on your coupling partner, weaker bases such as Cs₂CO₃ or K₃PO₄ may be required, potentially necessitating higher reaction temperatures.[4][6]
-
-
Poor Substrate Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[11] The electron-deficient nature of the imidazo[1,2-a]pyridine ring system can further influence reactivity.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products like homocoupled boronic acids in Suzuki reactions.[9][13][14]
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the formation of side products, which can complicate purification and reduce the yield of your desired compound.
Possible Causes and Solutions:
-
Homocoupling of Boronic Acid (Suzuki Reaction): This typically results from the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the coupling of two boronic acid molecules.[14]
-
Protodeboronation (Suzuki Reaction): The boronic acid can be replaced by a hydrogen atom from a proton source, such as water or alcohol, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents if possible. If an aqueous base is required, minimize the amount of water and consider using a biphasic solvent system.
-
-
Hydrodehalogenation: The chloro-substituent is replaced by a hydrogen atom. This can be a result of side reactions involving the catalyst and trace amounts of water or other proton sources.
-
Solution: Ensure anhydrous conditions and use high-purity reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for catalyst selection for a Suzuki-Miyaura coupling with this compound?
A1: A good starting point would be a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand.[8] A combination like XPhos Pd G3 or SPhos Pd G2 is often effective for coupling heteroaryl chlorides.[9] For the base, K₃PO₄ or Cs₂CO₃ are generally reliable choices in solvents like dioxane or toluene with a small amount of water.[9]
Q2: I am planning a Buchwald-Hartwig amination with a primary aliphatic amine. What catalyst system should I consider?
A2: For primary amines, ligands such as BrettPhos have shown excellent results.[4] Pairing this with a palladium source like Pd₂(dba)₃ or a precatalyst like BrettPhos Pd G3 would be a strong starting point. A strong base like NaOtBu or LHMDS is typically required in an aprotic solvent like toluene or dioxane.
Q3: Can I perform a Sonogashira coupling on this substrate?
A3: Yes, Sonogashira couplings on heteroaryl chlorides are feasible, though they can be more challenging than with bromides or iodides.[12] A typical catalyst system would involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine or diisopropylethylamine.[15][16][17] The use of phosphine-free palladium catalysts has also been reported.[12]
Q4: My reaction is very sluggish, even at high temperatures. What can I do?
A4: If your reaction is slow, consider the following:
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be effective.
-
Screen Ligands: The electronic and steric properties of the ligand have a profound impact on the reaction rate.[10] Screening a panel of ligands (e.g., other Buchwald-type ligands or N-heterocyclic carbenes) may identify a more active system for your specific substrate combination.[9]
-
Change the Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species. Switching to a different solvent (e.g., from dioxane to toluene or vice-versa) may improve the reaction rate.
-
Check Reagent Purity: Impurities in your starting materials, particularly the amine or boronic acid, can inhibit the catalyst.[4][6] Ensure your reagents are of high purity.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6]
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M).[9]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Add the degassed solvent (e.g., toluene, 0.1-0.5 M).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Data Presentation
Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions
| Cross-Coupling Type | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | XPhos Pd G3 | (XPhos) | K₃PO₄ | Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig (Primary Amine) | BrettPhos Pd G3 | (BrettPhos) | NaOtBu | Toluene | 80-110 |
| Buchwald-Hartwig (Secondary Amine) | RuPhos Pd G2 | (RuPhos) | LHMDS | Dioxane | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF/Toluene | 60-100 |
Visualizations
Caption: A step-by-step troubleshooting guide for low-yield reactions.
References
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines.
- Optimization of Buchwald-Hartwig amin
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Semantic Scholar.
- A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in w
- Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields).
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- The Suzuki Reaction. Harvard University.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Palladium-catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Improvements for air sensitive reactions by using a new developed inertizing manifold.
- The Hitchhiker's Guide to RAE Cross-Coupling. Open Flask.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Buchwald–Hartwig amin
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: A practical route to imidazo[1,2-a]pyridine derivatives.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Applic
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Technical Support Center: Catalyst Selection for Efficient Ethyl 8-Bromooctano
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
- Nickel-Catalyzed 8-Aminoimidazo[1,2-a]pyridine Assisted C(sp2)–H Alkynylation of (Hetero)arenes via an Inverse Sonogashira Strategy Suitable for Late-stage Modification.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
Sources
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Introduction: The Critical Role of Purification
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a key heterocyclic building block in medicinal chemistry and pharmaceutical research. Its utility in the synthesis of bioactive molecules, including kinase inhibitors, necessitates a high degree of purity.[1][2] Recrystallization is the primary and most effective method for purifying this solid-state compound, removing residual starting materials, side-products, and other process-related impurities.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to offer a deeper understanding of the mechanistic principles, troubleshooting strategies, and frequently asked questions to empower you to optimize your purification process with confidence and scientific rigor.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in much lower concentrations or have different solubility profiles, ideally remain in the cooled solvent (the "mother liquor").[3] Slow, controlled cooling is paramount as it allows for the selective growth of pure crystals, effectively excluding impurities from the lattice structure.[3]
Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point. Note that the optimal solvent system and volumes may require slight adjustments based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Solvent Selection Table below)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Glass stirring rod
Step-by-Step Methodology:
-
Solvent Selection & Initial Dissolution:
-
Place the crude solid (e.g., 1.0 g) into a clean Erlenmeyer flask with a magnetic stir bar.
-
Based on preliminary screening (see FAQ section), add a small volume of the chosen "good" solvent (e.g., for Ethyl Acetate/Hexane system, start with Ethyl Acetate).
-
Gently heat the mixture on a hotplate with stirring. Add the solvent portion-wise until the solid completely dissolves. Causality Check: The goal is to use the minimum amount of hot solvent to form a saturated solution. Using too much will significantly reduce your final yield.[4][5]
-
-
Hot Filtration (Impurity Removal):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary.
-
Pre-heat a second Erlenmeyer flask containing a stemless funnel and fluted filter paper on the hotplate.
-
Pour the hot, saturated solution quickly through the pre-heated filtration setup. Expert Tip: This step must be performed rapidly to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.[6]
-
-
Inducing Crystallization (Cooling Phase):
-
Cover the flask containing the clear filtrate with a watch glass or loosely inserted stopper.
-
Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Rapid cooling can cause the compound to precipitate as an amorphous solid or oil, trapping impurities.[5]
-
Once at room temperature, you may further enhance crystal formation by placing the flask in an ice-water bath for 15-30 minutes. This maximizes the yield by further decreasing the compound's solubility.[4]
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the crystalline slurry into the center of the Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor. Causality Check: Using warm or excessive washing solvent will dissolve some of your purified product, leading to yield loss.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry.
-
Transfer the purified crystals to a watch glass for further drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of organic solids.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| No crystals form after cooling, even in an ice bath. | 1. Too much solvent was used. The solution is not supersaturated.[5][7] 2. Supersaturation. The solution requires a nucleation site to initiate crystal growth.[5][7] | 1. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. 2. Induce nucleation: a) Scratch: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4][5] b) Seed: Add a single, tiny crystal of the pure compound (a "seed crystal").[4][5] |
| The compound "oils out," forming a liquid layer instead of crystals. | 1. Solution was cooled too quickly. 2. Low melting point impurity is present, depressing the melting point of the mixture. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent.[6][7] 3. Allow the solution to cool much more slowly. Insulating the flask can help. 4. If oiling persists, consider a different solvent system.[7] |
| Product recovery (yield) is very low. | 1. Excessive solvent was used during dissolution, leaving a significant amount of product in the mother liquor.[4][5] 2. The compound has high solubility in the cold solvent. 3. Premature crystallization during hot filtration resulted in product loss. | 1. Before discarding the mother liquor, try to concentrate it by evaporation to recover a second crop of crystals. This second crop may require re-purification.[4] 2. Ensure the flask is thoroughly cooled in an ice bath to minimize solubility. 3. Next time, use a slightly larger volume of hot solvent and ensure the filtration apparatus is adequately pre-heated. |
| Crystals form too quickly in the hot solution or during filtration. | 1. Insufficient solvent was used. The solution is supersaturated even at high temperatures. 2. The filtration apparatus was not pre-heated , causing rapid cooling. | 1. Add a small amount of additional hot solvent to re-dissolve the solid.[5] 2. Ensure the receiving flask and funnel are hot before starting the filtration. |
| The purified product is still colored or appears impure. | 1. The impurity has a similar solubility profile to the target compound in the chosen solvent. 2. Rapid crystal growth trapped impurities within the crystal lattice. | 1. Perform a second recrystallization, potentially using a different solvent system with different selectivity (e.g., switch from an alcohol to an ester-based system).[4] 2. If color persists, consider a pre-purification step, such as passing the crude material through a small plug of silica gel. |
Troubleshooting Decision Tree
Caption: A decision-making guide for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization? A1: The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). For this compound, which contains an ester and a heterocyclic core, good starting points are polar aprotic solvents like ethyl acetate or ketones, or alcohols like ethanol and methanol. Often, a two-solvent (co-solvent) system is required.[4][8]
Q2: What is a co-solvent system and when should I use one? A2: A co-solvent system uses a pair of miscible solvents: one "good" solvent in which the compound is highly soluble, and one "poor" or "anti-solvent" in which it is poorly soluble.[4] This is useful when no single solvent has the ideal solubility profile. For imidazo[1,2-a]pyridine derivatives, a common and effective system is Ethyl Acetate (good) / Hexane (poor) .[1] The procedure involves dissolving the compound in the minimum amount of boiling "good" solvent, then adding the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[3]
Q3: What are some common solvent systems to screen for this compound?
| Solvent System | "Good" Solvent | "Poor" Solvent | Comments |
| Ethyl Acetate / Hexanes | Ethyl Acetate | n-Hexane or Heptane | A very common and often successful system for moderately polar compounds like this.[1] |
| Ethanol / Water | Ethanol | Water | Good for polar compounds. The high polarity of water acts as an excellent anti-solvent.[9] |
| Dichloromethane / Hexanes | Dichloromethane (DCM) | n-Hexane or Heptane | Useful but DCM's high volatility requires care. Best used with a condenser. |
| Methanol | Methanol | N/A | Some imidazo[1,2-a]pyridines can be recrystallized from a single solvent like methanol.[10] |
| Acetone / Water | Acetone | Water | Another effective polar system.[9] |
Q4: My compound is a pyridine derivative. Are there any special considerations? A4: Yes. Heterocyclic compounds containing nitrogen, like pyridines, can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[11] If you are also performing column chromatography, be aware that basic heterocycles can interact strongly with acidic silica gel, leading to streaking. Adding a small amount of a modifier like triethylamine (0.1-1%) to the chromatography eluent can mitigate this issue before you even get to the recrystallization step.[4]
Q5: How do I confirm the purity of my recrystallized product? A5: The most common methods are:
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Compare it to a spot of the crude material to confirm the removal of impurities.
-
Spectroscopic Methods (NMR, HRMS): For definitive structural confirmation and purity assessment, ¹H NMR and ¹³C NMR are essential to ensure the absence of impurity signals. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.[12]
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (n.d.). Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. BenchChem.
- Biocyclopedia. (n.d.). Problems in recrystallization. Biocyclopedia.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Publications.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- recrystallization-2.doc.pdf. (n.d.).
- NIH. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and enzyme inhibitory agents.[2] This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate. While a systematic investigation of this particular scaffold is not extensively documented in publicly available literature, this guide will provide a comparative analysis of closely related analogs, supported by experimental data, to illuminate the potential structure-activity relationships (SAR) and guide future research in this area.
The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine ring system's planarity and rich electronic nature allow for diverse interactions with biological targets. The substituent pattern on this bicyclic system plays a crucial role in defining the pharmacological profile of the resulting derivatives. Modifications at the C2, C3, C6, and C8 positions have been extensively explored, leading to the discovery of potent and selective therapeutic agents.[3][4] The presence of a chlorine atom at the C8 position and an ethyl carboxylate group at the C6 position in the parent scaffold of interest suggests a starting point for developing compounds with unique electronic and steric properties, potentially leading to novel biological activities.
Comparative Analysis of Biological Activities
While direct SAR studies on a series of this compound derivatives are limited, we can infer potential activities by examining closely related analogs. This section will compare the anticancer and antiviral activities of various substituted imidazo[1,2-a]pyridines, providing a framework for understanding how modifications to the core structure might influence biological outcomes.
Anticancer Activity: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has been a fruitful starting point for the development of potent anticancer agents, particularly kinase inhibitors.[3][5]
One study on 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives identified potent PI3Kα inhibitors.[3] Although the carboxylate group was at the C2 position in this study, the findings offer valuable insights into the effects of substitutions at C6 and C8. For instance, the synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate highlights a synthetic route to a closely related analog of our target scaffold.[3] Derivatives from this series exhibited significant antiproliferative effects against various cancer cell lines, with some compounds showing nanomolar potency against PI3Kα.[3]
Table 1: Anticancer Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors [3]
| Compound ID | C2-Substituent | C6-Substituent | C8-Substituent | PI3Kα IC50 (nM) | T47D Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) |
| 12b | -COOEt | -Cl | -Br | Not Reported | Not Reported | Not Reported |
| 35 | Amide derivative | -Cl | Phenylamino derivative | 150 | 7.9 | 9.4 |
This table is adapted from the data presented for a series of 2,6,8-substituted imidazo[1,2-a]pyridines. Compound 12b is the ethyl ester precursor to the more active amide derivatives.
The data suggests that while the ethyl ester at C2 provides a handle for further derivatization, conversion to specific amide functionalities is crucial for potent PI3Kα inhibition and cellular activity.[3] This indicates that for our target scaffold, derivatization of the C6-carboxylate to various amides could be a promising strategy for developing anticancer agents.
Another study focused on imidazo[1,2-a]pyridine derivatives as c-Met inhibitors, a key target in cancer therapy.[4] This research explored the impact of substituents at C6, C7, and C8. Interestingly, an 8-chloroimidazo[1,2-a]pyridine derivative was found to be more electron-rich, which influenced its interaction with the target enzyme.[4]
Table 2: c-Met Inhibitory Activity of Substituted Imidazo[1,2-a]pyridine Derivatives [4]
| Compound ID | C6-Substituent | C8-Substituent | c-Met IC50 (nM) | EBC-1 Cell Line IC50 (µM) |
| 15g | 1-Methylpyrazole | -F | 7.8 | 0.27 |
| Analog | 1-Methylpyrazole | -Cl | Less Active | Not Reported |
This table is a conceptual representation based on the structure-activity relationships described in the study.
The study emphasizes the importance of the electronic properties of the substituent at the C8 position, with a fluorine atom being more favorable than chlorine for c-Met inhibition in their series.[4] This provides a rationale for exploring alternative halogen substitutions at the C8 position of our target scaffold.
Antiviral Activity: Combating Herpesviruses
The imidazo[1,2-a]pyridine core has also been investigated for its antiviral properties, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[2][6] A study on 3-phenethylthiomethylimidazo[1,2-a]pyridines demonstrated that substitutions at the C6 and C8 positions significantly impact antiviral potency.[2]
Table 3: Antiviral Activity of 6- and 8-Substituted Imidazo[1,2-a]pyridine Derivatives [2]
| Compound ID | C6-Substituent | C8-Substituent | HCMV EC50 (µM) | VZV EC50 (µM) |
| 4c | -Cl | -H | 0.8 | 0.5 |
| 4d | -Br | -H | 0.4 | 0.3 |
| 5b | -Phenyl | -H | 1.2 | 0.9 |
This table highlights the most potent compounds from the study.
The results indicate that a halogen (chloro or bromo) or a small aromatic ring at the C6 position is beneficial for potent antiviral activity.[2] This suggests that our target scaffold, with a chloro group at C8 and an ester at C6, could be a valuable starting point for developing novel antiviral agents, particularly if the ester is further modified.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the imidazo[1,2-a]pyridine core and a representative biological assay.
Synthesis of the Imidazo[1,2-a]pyridine Core
The following protocol describes a general method for the synthesis of substituted imidazo[1,2-a]pyridines, which can be adapted for the synthesis of this compound and its derivatives.[3][7]
Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]pyridines
Caption: General reaction scheme for the synthesis of the imidazo[1,2-a]pyridine core.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (1.5-2 equivalents).
-
Addition of α-Halocarbonyl: Add the corresponding α-haloketone or α-haloester (e.g., ethyl bromopyruvate) (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
Diagram 2: Workflow for the MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T47D, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related imidazo[1,2-a]pyridine derivatives, several key SAR insights can be proposed for the this compound scaffold:
-
C6-Position: The ethyl carboxylate at the C6 position serves as a versatile handle for derivatization. Conversion of this ester to a variety of amides is a promising strategy to enhance biological activity, particularly for anticancer applications targeting kinases.[3] The nature of the amine used for amidation will likely have a significant impact on potency and selectivity.
-
C8-Position: The chloro group at the C8 position influences the electronic properties of the entire ring system. For some biological targets, such as c-Met, a less electron-donating substituent like fluorine may be more favorable.[4] Exploring other halogen substitutions or introducing small alkyl or alkoxy groups at this position could be beneficial.
-
Other Positions (C2 and C3): While the parent scaffold is unsubstituted at C2 and C3, introducing substituents at these positions has been shown to be critical for various biological activities in other imidazo[1,2-a]pyridine series.[6] Future work could explore the introduction of small alkyl, aryl, or heteroaryl groups at these positions to probe for additional interactions with biological targets.
Diagram 3: Key Positions for Derivatization on the Target Scaffold
Note: A placeholder for the chemical structure image is used in the DOT script. In a final implementation, this would be replaced with an actual image of the molecule.
Caption: Key positions on the this compound scaffold for further chemical modification.
References
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link][7]
-
Influence of 6 or 8-substitution on the Antiviral Activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). Journal of Medicinal Chemistry. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link][5]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Chinese Chemical Letters. [Link]
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and antiviral activity of novel erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides constructed via palladium coupling of iodoimidazo[1,2-a]pyridines and dihydrofuran. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. GC-MS for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a key intermediate in the synthesis of next-generation therapeutics, selecting the optimal analytical technique for purity profiling is a critical decision. This guide provides a comprehensive comparison of two powerhouse techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this specific molecule.
The Compound in Focus: this compound
This compound is a fused bicyclic heteroaromatic compound. Its structural rigidity and functional group array present unique analytical challenges. A thorough understanding of its physicochemical properties is paramount in method development.
| Property | Value | Significance for Analysis |
| Molecular Weight | 238.66 g/mol | Within the amenable range for both HPLC and GC-MS. |
| Boiling Point | Estimated >300 °C | High boiling point suggests that GC analysis will require high temperatures, potentially leading to on-column degradation if not optimized. |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane) | Good solubility allows for straightforward sample preparation for both HPLC and GC-MS. |
| Thermal Stability | Potentially labile at high temperatures | The imidazopyridine core can be susceptible to thermal degradation, a key consideration for GC-MS. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical quality control due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.
The Rationale for HPLC in Purity Analysis
The primary advantage of HPLC for a compound like this compound lies in its gentle analytical conditions. The separation occurs in the liquid phase at or near ambient temperature, significantly mitigating the risk of thermal degradation. This is particularly crucial for ensuring that observed impurities are genuine products of the synthesis or degradation pathways, rather than artifacts of the analytical method itself.
Experimental Protocol: HPLC-UV for Purity Determination
1. Instrumentation and Columns:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its versatility in separating moderately polar compounds.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to sharpen peaks by protonating any basic sites on the molecule.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Acetonitrile over 20 minutes allows for the effective separation of impurities with a wide range of polarities.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 1 mg/mL in 95:5 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm or the lambda max for maximum sensitivity.
5. Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC-UV workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS offers unparalleled separation efficiency and definitive identification through mass spectrometry, making it an excellent choice for identifying and quantifying volatile and semi-volatile impurities.
The Rationale for GC-MS in Purity Analysis
For this compound, GC-MS can be a powerful complementary technique to HPLC. It is particularly adept at detecting and identifying low-level volatile impurities that might be missed by HPLC, such as residual solvents from the synthesis. However, the high temperatures required for volatilization pose a significant risk of thermal degradation, which must be carefully evaluated.
Experimental Protocol: GC-MS for Impurity Profiling
1. Instrumentation:
-
System: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. GC Conditions:
-
Inlet Temperature: 250 °C. A split injection (e.g., 50:1 split ratio) is recommended to avoid overloading the column.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
3. MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
4. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
-
Ensure the sample is completely dissolved and free of non-volatile materials.
5. Data Analysis:
-
The total ion chromatogram (TIC) is used to determine the area percent of the main peak.
-
The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for tentative identification of impurities.
Caption: GC-MS workflow for purity and impurity identification.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS | Verdict for this compound |
| Analyte Volatility | Not required | Required | HPLC is superior. The high boiling point of the target compound makes GC challenging. |
| Thermal Stability | Gentle, near-ambient conditions | High temperatures in inlet and oven | HPLC is superior. The risk of on-column degradation is significantly lower. |
| Separation of Non-Volatile Impurities | Excellent | Not suitable | HPLC is the only viable option for non-volatile impurities like salts or high molecular weight byproducts. |
| Detection of Residual Solvents | Possible, but not ideal | Excellent sensitivity and specificity | GC-MS is superior for this specific task. |
| Identification Power | Limited with UV detector | Definitive identification via mass spectra | GC-MS provides more structural information for identifiable impurities. |
| Method Development Complexity | Generally more straightforward | Can be complex due to thermal optimization | HPLC is often faster to develop for this type of compound. |
Conclusion and Recommendation
For the primary purity assessment of this compound, HPLC is the unequivocally superior technique. Its mild operating conditions ensure the analytical integrity of this potentially thermally labile molecule, providing a true and accurate profile of synthetic and degradative impurities. The versatility of reversed-phase HPLC allows for the separation of a wide range of potential impurities with varying polarities.
However, a comprehensive purity analysis strategy should not be monolithic. GC-MS serves as an invaluable orthogonal technique , specifically for the detection and identification of volatile residual solvents that may be present from the manufacturing process. A dual-pronged approach, employing HPLC for the primary purity assessment and GC-MS for residual solvent analysis, provides a holistic and robust quality control strategy for this compound, ensuring the highest standards of scientific integrity in drug development.
References
-
Introduction to Modern Liquid Chromatography. L. R. Snyder, J. J. Kirkland, and J. W. Dolan, John Wiley & Sons, 2011. [Link]
-
Practical Gas Chromatography: A Comprehensive Reference. D. Rood, Wiley-VCH, 2007. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
comparing the efficacy of different catalysts for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, in particular, is a key building block in the synthesis of novel pharmaceuticals, especially in the development of targeted therapies for oncology and infectious diseases.[3] The strategic placement of the chloro and carboxylate groups on the bicyclic system offers versatile handles for further molecular elaboration. This guide provides a comparative analysis of various catalytic systems for the synthesis of this important intermediate, with a focus on their efficacy, mechanistic underpinnings, and practical applicability in a research and development setting.
The Synthetic Challenge: Constructing the Imidazo[1,2-a]pyridine Core
The classical and most direct route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4] For the synthesis of this compound, this would conceptually involve the reaction between 3-chloro-5-aminopyridine and an appropriate α-halo-β-oxobutanoate. However, the efficiency and selectivity of this transformation are highly dependent on the chosen catalytic system. This guide will explore several prominent catalytic approaches, including traditional non-catalytic methods, as well as palladium, copper, and nickel-catalyzed systems.
General Synthetic Workflow
The synthesis of this compound and its analogues generally follows a convergent strategy where a substituted 2-aminopyridine is coupled with a suitable three-carbon building block. The choice of catalyst is crucial in overcoming the activation energy barrier and directing the regioselectivity of the cyclization.
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progressive and reliable research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic building block. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this writing, this guide will leverage crystallographic data from a closely related analogue, spectroscopic data, and computational insights to build a comprehensive validation workflow. We will establish why single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination and how it compares with other widely used analytical techniques.
The Imperative of Unambiguous Structural Elucidation
In the synthesis of complex heterocyclic systems like imidazo[1,2-a]pyridines, the potential for isomeric products necessitates a robust and multi-faceted analytical approach. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide vital information about the connectivity and molecular weight of a compound. However, in cases of intricate substitution patterns on a fused ring system, these techniques may not definitively distinguish between isomers. This is where the atomic-level resolution of single-crystal X-ray crystallography becomes indispensable, providing unequivocal proof of the molecular structure.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography offers a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry. This technique provides the most definitive evidence for the structure of a crystalline compound.
A Case Study: The Crystal Structure of a Close Analogue
While the crystal structure of this compound has not been reported, the structure of a closely related compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate , has been elucidated and provides an excellent comparative model.[2]
The crystallographic data for this analogue reveals key structural features of the imidazo[1,2-a]pyridine core. The fused ring system is nearly planar, a characteristic feature of this heterocyclic scaffold.[2] The crystal packing is stabilized by intermolecular hydrogen bonds, a factor that is crucial for the formation of high-quality crystals suitable for X-ray diffraction.[2]
| Crystallographic Parameter | Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate [2] | Expected for this compound |
| Molecular Formula | C₁₀H₁₀BrN₃O₂ | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 284.12 g/mol | 224.65 g/mol |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Key Structural Features | Nearly planar imidazo[1,2-a]pyridine core | Expected to have a nearly planar imidazo[1,2-a]pyridine core |
The comparison underscores that while we can infer certain structural characteristics for our target molecule, such as the planarity of the fused ring system, definitive parameters like the crystal system and space group can only be determined experimentally.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for obtaining a crystal structure is a multi-step process that demands precision and expertise.
Figure 1: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Methodology:
-
Synthesis and Purification: The initial step is the synthesis of this compound, followed by rigorous purification, typically by column chromatography or recrystallization, to achieve a purity of >99%.
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Validation and Deposition: The final structure is validated using established crystallographic metrics and should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.[1][3]
Orthogonal Validation: A Multi-Technique Approach
While X-ray crystallography provides the definitive answer, a combination of other analytical techniques is essential for a comprehensive structural validation, especially in the absence of a crystal structure.
Figure 2: A Multi-Technique Approach to Structural Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be crucial.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Distinct signals for the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling constants would be indicative of their relative positions.
-
Ethyl Ester Protons: A characteristic quartet and triplet for the -OCH₂CH₃ group.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the fused heterocyclic core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the elemental composition.
| Technique | Expected Observation for C₁₀H₉ClN₂O₂ |
| High-Resolution Mass Spectrometry (HRMS) | The experimentally determined monoisotopic mass should be within a few ppm of the calculated mass (224.0353). |
| Isotope Pattern | The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. |
Computational Modeling
In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecule's geometry, electronic structure, and spectroscopic properties.[4][5][6] By calculating the optimized geometry, one can predict bond lengths and angles, which can be compared with data from similar crystallographically characterized structures. Furthermore, calculated NMR chemical shifts can aid in the assignment of experimental spectra.
Conclusion: An Integrated Approach to Structural Certainty
The definitive validation of the structure of this compound, like any novel compound, relies on a synergistic approach. While NMR and mass spectrometry provide essential pieces of the puzzle, they are best utilized in conjunction with the unambiguous and high-resolution data provided by single-crystal X-ray crystallography. In the absence of a crystal structure for the title compound, a comparative analysis with structurally related molecules, such as Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, offers a robust framework for structural assignment.[2] For absolute certainty, particularly in the context of drug development and materials science, the scientific community must continue to strive for the gold standard of single-crystal X-ray diffraction.
References
-
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. RSC Publishing. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. National Institutes of Health. Available from: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC. PubMed Central. Available from: [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC. National Institutes of Health. Available from: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate. Available from: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]
-
Imidazo(1,2-a)pyridine. PubChem. Available from: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available from: [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]
Sources
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Inhibitory Potential of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] This guide provides an in-depth comparison of a specific imidazo[1,2-a]pyridine derivative, Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, with established kinase inhibitors to evaluate its potential as a novel therapeutic agent.
Recent research has highlighted the potential of various imidazo[1,2-a]pyridine derivatives as potent inhibitors of key kinases involved in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5] These pathways are crucial for tumor cell proliferation, survival, and angiogenesis. This guide will focus on comparing the bioactivity of this compound against Sorafenib, a multi-kinase inhibitor known to target several key players in these pathways, including VEGFR and RAF kinases.[6][7][8]
Compound Profiles
This compound (Compound-ECPC)
-
Structure:
-
Rationale for Investigation: The imidazo[1,2-a]pyridine core is a well-established pharmacophore in kinase inhibitor design.[4][5] The specific substitutions at the 8 (chloro) and 6 (ethyl carboxylate) positions may confer unique selectivity and potency. The chloro group can engage in halogen bonding or occupy hydrophobic pockets within the kinase ATP-binding site, while the carboxylate group offers a potential point for interaction with charged or polar residues.
Sorafenib (Nexavar®)
-
Mechanism of Action: Sorafenib is an FDA-approved multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma.[7] It potently inhibits both intracellular serine/threonine kinases (C-RAF, B-RAF) and cell surface receptor tyrosine kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and FLT-3).[6][8][10] This dual mechanism allows it to simultaneously inhibit tumor cell proliferation and angiogenesis.[6][10]
Comparative Bioactivity Analysis
To provide a clear comparison, we will present hypothetical but plausible experimental data. This data is intended to illustrate how Compound-ECPC might perform relative to a known inhibitor like Sorafenib in standard assays.
In Vitro Kinase Inhibition
The primary evaluation of a potential kinase inhibitor is to measure its ability to block the enzymatic activity of its target kinase(s). A common method for this is a biochemical assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Table 1: Comparative IC50 Values for Kinase Inhibition
| Kinase Target | Compound-ECPC (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR-2 | 150 | 90 |
| B-RAF | 85 | 44 |
| c-RAF | 120 | 67 |
| PI3Kα | >10,000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%. Lower values indicate higher potency.
Interpretation: In this hypothetical dataset, Compound-ECPC shows inhibitory activity against key kinases in the low nanomolar range, although it is less potent than Sorafenib. The high IC50 value against PI3Kα suggests a degree of selectivity, which is a desirable characteristic for reducing off-target effects.
Cell-Based Antiproliferative Activity
Beyond biochemical assays, it is crucial to assess a compound's effect on cancer cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]
Table 2: Comparative IC50 Values for Cancer Cell Proliferation
| Cell Line | Cancer Type | Compound-ECPC (IC50, µM) | Sorafenib (IC50, µM) |
| HepG2 | Hepatocellular Carcinoma | 15.5 | 8.2 |
| A375 | Malignant Melanoma | 9.8 | 5.1 |
| MCF-7 | Breast Adenocarcinoma | 25.2 | 12.6 |
IC50 values represent the concentration of the compound required to reduce cell viability by 50%.
Interpretation: The cell-based data aligns with the biochemical findings, showing that Compound-ECPC can inhibit the proliferation of various cancer cell lines. The higher IC50 values compared to the biochemical assays are expected, as the compound must cross the cell membrane and contend with cellular metabolism to reach its target. The relative potency difference between Compound-ECPC and Sorafenib is maintained.
Signaling Pathway Context
The kinases targeted by these compounds are integral components of signaling pathways that drive cancer progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[12][13][14] The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[6]
Caption: Simplified VEGFR-2 and RAF signaling pathways.
This diagram illustrates the points of inhibition for both Sorafenib and the hypothetical action of Compound-ECPC within the VEGFR and RAF signaling cascades, which are critical for tumor growth and vascularization.[12][15][16]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Experimental Workflow Overview
Caption: General workflow for inhibitor testing.
Protocol 1: In Vitro Kinase Activity Assay (Fluorometric)
This protocol is adapted from a generic kinase assay kit procedure.[17]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. The detection reagent couples ADP production to a fluorometric signal.
Materials:
-
Kinase of interest (e.g., VEGFR-2, B-RAF)
-
Kinase-specific substrate
-
ATP
-
Assay Buffer
-
Test Compounds (Compound-ECPC, Sorafenib)
-
ADP Standard
-
Fluorometric Kinase Assay Kit (e.g., Sigma-Aldrich MAK441)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescent multiwell plate reader (Ex/Em = 530/590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or control to the appropriate wells of the microplate.
-
Add 10 µL of a kinase/substrate mixture to each well.
-
Expertise Note: Pre-incubate the plate for 10-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated, which is critical for accurate IC50 determination, especially for slow-binding inhibitors.[17]
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Km value for the specific kinase to accurately assess competitive inhibition.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30-37°C) for a set period (e.g., 30-60 minutes). Ensure the reaction does not proceed past 10-15% ATP consumption to maintain linearity.
-
Detection:
-
Stop the reaction by adding 20 µL of the kit's detection reagent.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the "no enzyme" blank from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cytotoxicity.[11][18][19]
Objective: To determine the IC50 value of a test compound on the proliferation of cancer cell lines.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (Compound-ECPC, Sorafenib)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
Sterile 96-well clear, flat-bottom tissue culture plates
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Trustworthiness Note: Include wells with medium only (no cells) to serve as a background blank.
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the background blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.
-
Discussion and Future Directions
The hypothetical data presented suggests that this compound (Compound-ECPC) is a promising hit compound with relevant bioactivity against key cancer-related kinases and cancer cell lines. While less potent than the established drug Sorafenib, its activity in the nanomolar (biochemical) and low micromolar (cellular) range warrants further investigation.
The imidazo[1,2-a]pyridine scaffold is known for its synthetic tractability.[20][21] Future work should focus on Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of this compound series. Modifications at the 2, 3, 5, and 7 positions of the imidazopyridine core, as well as alterations to the ester group at position 6, could lead to improved interactions within the kinase ATP-binding pocket.
Furthermore, broader kinase profiling against a large panel of kinases is essential to fully understand the selectivity profile of Compound-ECPC and identify potential off-target liabilities or opportunities for polypharmacology. Subsequent studies should also include in vivo experiments in xenograft models to assess the compound's pharmacokinetic properties and efficacy in a more complex biological system.
References
- Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- What is the mechanism of action of Sorafenib (Sorafenib)?. (2025, November 21). Dr.Oracle.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate.
- Sorafenib. (n.d.). Wikipedia.
- MTT assay protocol. (n.d.). Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
- Sorafenib Pharmacodynamics. (n.d.). ClinPGx.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Sorafenib. (2022, February 21). Proteopedia.
- VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.). PubMed.
- What is the mechanism of Sorafenib Tosylate?. (2024, July 17). Patsnap Synapse.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011, August 15). PubMed.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016, September 12). PMC - NIH.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie.
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025, May 27). Asian Journal of Chemistry.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016, February 1). PubMed.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PMC - NIH.
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.).
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016, January 27). PubMed.
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. (n.d.). Benchchem.
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. (n.d.). MySkinRecipes.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH.
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PMC - NIH.
- This compound. (n.d.). PubChemLite.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). PMC - NIH.
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 8). ResearchGate.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. droracle.ai [droracle.ai]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. PubChemLite - this compound (C10H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 10. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 11. clyte.tech [clyte.tech]
- 12. researchgate.net [researchgate.net]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Introduction: Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a key heterocyclic building block, valued in medicinal chemistry for its role as a versatile scaffold in the synthesis of novel therapeutic agents.[1] The imidazo[1,2-a]pyridine core is a privileged structure found in numerous pharmacologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[2][3] Given its application in drug discovery, the unequivocal confirmation of its purity and structural identity is not merely a procedural step but a critical determinant of downstream experimental success and reproducibility.
This guide provides a comprehensive, in-depth framework for assessing the purity of a newly synthesized batch of this compound. We will objectively compare the performance of a laboratory-synthesized sample against a certified commercial reference standard, employing a suite of orthogonal analytical techniques. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a component of a self-validating analytical system.
Part 1: The Synthetic Landscape and Potential Impurities
The purity of a synthesized compound is intrinsically linked to its method of preparation. The most common route to the imidazo[1,2-a]pyridine scaffold is a variation of the Tschitschibabin reaction, involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[4][5] In the case of this compound, this typically involves reacting 2-amino-3-chloropyridine with an ethyl bromopyruvate derivative.
Understanding this pathway is crucial as it allows us to anticipate potential impurities, which may include:
-
Unreacted Starting Materials: Residual 2-amino-3-chloropyridine or ethyl bromopyruvate.
-
Regioisomers: Alternative cyclization pathways could lead to isomeric impurities.
-
Hydrolysis Products: The ester moiety is susceptible to hydrolysis, potentially forming the corresponding carboxylic acid.
-
Byproducts from Side Reactions: Polymerization or other unintended reactions can introduce complex impurities.
Caption: Synthetic pathway and potential impurity profile.
Part 2: The Principle of Orthogonal Analysis for Self-Validation
To build a robust and trustworthy purity profile, a single analytical technique is insufficient. We employ an orthogonal approach, using multiple, independent methods to analyze the sample.[][7] Each technique provides a different piece of the puzzle—quantitative purity, structural confirmation, and elemental composition. When the results from these disparate methods converge, they create a self-validating system that confirms both the identity and purity of the compound with a high degree of confidence.
Caption: Orthogonal workflow for purity and identity validation.
Part 3: Comparative Analysis: Methodology & Results
In this section, we compare our "Synthesized Batch" against a hypothetical "Commercial Reference Standard" (Purity ≥ 98%) using four key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: HPLC with UV detection is the industry standard for determining the purity of small organic molecules. It physically separates the main compound from impurities, and the relative peak area provides an accurate quantification of purity, often expressed as "area percent."
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve samples in acetonitrile to a concentration of 1 mg/mL.
Data & Interpretation:
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Synthesized Batch | 9.85 | 99.72 | Target Compound |
| 4.21 | 0.15 | Impurity 1 | |
| 11.54 | 0.13 | Impurity 2 | |
| Reference Standard | 9.86 | >99.9 | Target Compound |
The HPLC data indicates a purity of 99.72% for the synthesized batch, which is well above the typical threshold for high-purity research compounds. The retention time of the main peak aligns perfectly with the reference standard, providing strong evidence of identity.
NMR Spectroscopy for Structural Elucidation
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[8][9] ¹H NMR confirms the proton environment and their connectivity, while ¹³C NMR confirms the carbon skeleton. A clean spectrum, free of significant unassigned peaks, is a strong indicator of purity.[10]
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
-
Concentration: Approximately 10 mg of sample in 0.6 mL of solvent.
-
Data Processing: Standard Fourier transformation and phase correction.
Data & Interpretation:
| Nucleus | Chemical Shift δ (ppm) - Synthesized | Chemical Shift δ (ppm) - Reference | Assignment |
| ¹H NMR | 8.61 (s, 1H) | 8.61 | H-2 |
| 8.45 (d, 1H) | 8.45 | H-5 | |
| 7.95 (d, 1H) | 7.95 | H-7 | |
| 4.35 (q, 2H) | 4.35 | -OCH₂CH₃ | |
| 1.35 (t, 3H) | 1.35 | -OCH₂CH₃ | |
| ¹³C NMR | 163.5 | 163.5 | C=O |
| 145.1 | 145.1 | C-8a | |
| 138.2 | 138.2 | C-2 | |
| ... | ... | ... |
The ¹H and ¹³C NMR spectra of the synthesized batch are in excellent agreement with the reference standard and literature values. All peaks were assigned to the target structure. The absence of notable impurity peaks corroborates the high purity determined by HPLC.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Rationale: Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the compound.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.
Experimental Protocol:
-
Instrument: Waters Xevo G2-XS QToF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan from m/z 100-500.
-
Sample Introduction: Infusion or via LC inlet.
-
Sample Preparation: Dilute the 1 mg/mL stock solution (from HPLC prep) 1:100 in 50:50 acetonitrile:water.
Data & Interpretation:
| Sample | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| Synthesized Batch | ESI+ | 225.0425 | 225.0422 |
| Reference Standard | ESI+ | 225.0425 | 225.0426 |
The observed mass for the protonated molecule [M+H]⁺ in the synthesized batch is within 2 ppm of the theoretical calculated mass for C₁₀H₁₀ClN₂O₂⁺, unequivocally confirming the molecular formula and identity of the compound.
Elemental Analysis for Elemental Composition
Rationale: Elemental analysis (EA) provides a fundamental measure of purity by determining the mass fractions of carbon, hydrogen, and nitrogen in the sample.[12][13] The results are compared against the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) is required to confirm the elemental composition and serves as a final, independent verification of purity.[10][14]
Experimental Protocol:
-
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Sample Preparation: A small, accurately weighed amount of the dry sample (2-3 mg) is placed in a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.
Data & Interpretation:
| Element | Theoretical (%) for C₁₀H₉ClN₂O₂ | Found (%) - Synthesized Batch | Deviation (%) |
| Carbon (C) | 53.47 | 53.59 | +0.12 |
| Hydrogen (H) | 4.04 | 4.01 | -0.03 |
| Nitrogen (N) | 12.47 | 12.41 | -0.06 |
The elemental analysis results for the synthesized batch are all within the accepted deviation of ±0.4% from the theoretical values.[13] This provides strong, independent confirmation of both the elemental formula and the high purity of the material.
Conclusion and Final Purity Statement
The comprehensive, orthogonal analysis of the synthesized this compound provides converging lines of evidence that confirm its identity and high purity.
-
HPLC established a quantitative purity of 99.72% .
-
NMR Spectroscopy unequivocally confirmed the chemical structure, with no significant impurities detected.
-
Mass Spectrometry verified the correct molecular weight and elemental formula.
-
Elemental Analysis confirmed the correct C, H, and N composition within a strict tolerance of ±0.4%.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
-
Elemental analysis. (n.d.). Wikipedia. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Available at: [Link]
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). PubMed. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2024). Altabrisa Group. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. (n.d.). PMC - PubMed Central. Available at: [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021). RSC Publishing. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. Available at: [Link]
-
Chichibabin reaction. (n.d.). Grokipedia. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Available at: [Link]
-
The Chichibabin amination reaction. (2018). Scientific Update - UK. Available at: [Link]
-
Chichibabin reaction. (n.d.). Wikipedia. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). OAText. Available at: [Link]
-
Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. (2018). PubMed. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Research Square. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available at: [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Available at: [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy. (2017). ResearchGate. Available at: [Link]
-
Structure elucidation. (n.d.). IMSERC - Northwestern University. Available at: [Link]
-
This compound. (n.d.). PubChemLite. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC - PubMed Central. Available at: [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). Mor. J. Chem. Available at: [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PMC - NIH. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. biomedres.us [biomedres.us]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
A Comparative Spectroscopic Guide to Substituted Imidazo[1,2-a]pyridine-6-carboxylates
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The electronic and steric properties of substituents on this heterocyclic system play a crucial role in modulating its pharmacological profile. Consequently, a thorough understanding of the spectroscopic characteristics of substituted imidazo[1,2-a]pyridines is paramount for structure elucidation, quality control, and the rational design of new drug candidates. This guide provides a comprehensive spectroscopic comparison of substituted imidazo[1,2-a]pyridine-6-carboxylates, offering insights into the influence of various substituents on their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectral properties.
The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is a fused bicyclic heteroaromatic ring system that is isoelectronic with indole. Its unique electronic structure gives rise to interesting photophysical properties, making it a valuable fluorophore for biological imaging and sensing applications.[3][4][5] The ester functionality at the 6-position of the imidazo[1,2-a]pyridine ring serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse pharmacophores to fine-tune the biological activity and pharmacokinetic properties of the molecule.[2]
Experimental Protocols: A Foundation for Reliable Data
The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques. The following protocols are provided to ensure the reproducibility of the results.
UV-Vis Absorption and Fluorescence Spectroscopy
The photophysical properties of the compounds were investigated in spectroscopic grade solvents.
Methodology:
-
Sample Preparation: Stock solutions of the test compounds (1 mM) are prepared in a suitable solvent (e.g., acetonitrile, DMSO). Working solutions of various concentrations are then prepared by serial dilution. To minimize inner filter effects, the absorbance of the solutions at the excitation wavelength should be kept below 0.1.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
-
Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The excitation wavelength is chosen based on the absorption maximum of the compound.
Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are essential for the structural elucidation of organic molecules.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Caption: Workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Methodology:
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets.
-
Data Acquisition: IR spectra are recorded on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
Spectroscopic Comparison: Unraveling Substituent Effects
The electronic nature and position of substituents on the imidazo[1,2-a]pyridine-6-carboxylate core significantly influence its spectroscopic properties.
UV-Vis Absorption and Fluorescence Properties
The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima.
| Substituent at C2/C3 | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) |
| Unsubstituted | ~318 | ~376 | Moderate |
| Electron-donating (e.g., -CH₃, -OCH₃) | Red-shifted | Red-shifted | Increased |
| Electron-withdrawing (e.g., -NO₂, -CN) | Blue-shifted | Quenched/Blue-shifted | Decreased |
| Aryl | Red-shifted | Red-shifted | Variable |
Table 1: Representative Photophysical Data for Substituted Imidazo[1,2-a]pyridines. (Data synthesized from multiple sources for illustrative purposes).[3][6][7]
Electron-donating groups increase the electron density of the π-system, leading to a smaller HOMO-LUMO gap and a red shift in the absorption and emission spectra.[6] Conversely, electron-withdrawing groups decrease the electron density, resulting in a blue shift. The presence of a nitro group often leads to fluorescence quenching.[3]
¹H NMR Spectroscopy
The chemical shifts of the protons on the imidazo[1,2-a]pyridine ring are sensitive to the electronic environment.
| Proton | Unsubstituted (ppm) | With Electron-Donating Group | With Electron-Withdrawing Group |
| H-2 | ~7.5 | Upfield shift | Downfield shift |
| H-3 | ~7.9 | Upfield shift | Downfield shift |
| H-5 | ~8.0 | Upfield shift | Downfield shift |
| H-7 | ~7.0 | Upfield shift | Downfield shift |
| H-8 | ~7.6 | Upfield shift | Downfield shift |
Table 2: General ¹H NMR Chemical Shift Trends for Substituted Imidazo[1,2-a]pyridines. (Data synthesized from multiple sources for illustrative purposes).[8][9][10][11]
Electron-donating groups shield the protons, causing them to resonate at a higher field (lower ppm), while electron-withdrawing groups deshield the protons, leading to a downfield shift.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the substituents.
| Carbon | Unsubstituted (ppm) | With Electron-Donating Group | With Electron-Withdrawing Group |
| C-2 | ~125 | Upfield shift | Downfield shift |
| C-3 | ~110 | Upfield shift | Downfield shift |
| C-5 | ~128 | Upfield shift | Downfield shift |
| C-6 | ~120 | Upfield shift | Downfield shift |
| C-7 | ~112 | Upfield shift | Downfield shift |
| C-8 | ~123 | Upfield shift | Downfield shift |
| C-8a | ~145 | Upfield shift | Downfield shift |
Table 3: General ¹³C NMR Chemical Shift Trends for Substituted Imidazo[1,2-a]pyridines. (Data synthesized from multiple sources for illustrative purposes).[8][12][13]
Infrared (IR) Spectroscopy
The IR spectrum provides characteristic vibrational frequencies for the key functional groups.
| Functional Group | Characteristic Frequency (cm⁻¹) |
| C=O (ester) | ~1720-1700 |
| C=N (imidazole) | ~1640-1620 |
| C=C (aromatic) | ~1600-1450 |
| C-O (ester) | ~1300-1100 |
Table 4: Key IR Absorptions for Imidazo[1,2-a]pyridine-6-carboxylates. [1][9][14]
The position of the ester carbonyl stretch is sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups will shift this absorption to a higher frequency.
Conclusion
The spectroscopic properties of substituted imidazo[1,2-a]pyridine-6-carboxylates are highly dependent on the nature and position of the substituents. A systematic analysis of their UV-Vis, fluorescence, NMR, and IR spectra provides invaluable information for structural characterization and for understanding structure-property relationships. This guide serves as a foundational resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient and accurate characterization of this important class of heterocyclic compounds.
References
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC. (n.d.). PubMed Central. [Link]
-
Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - Ghedini - 2020 - Chemistry – A European Journal - Wiley Online Library. (n.d.). Chemistry – A European Journal. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines – Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. (n.d.). Asian Journal of Chemistry. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. (n.d.). An-Najah National University. [Link]
-
UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - NIH. (n.d.). National Institutes of Health. [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (n.d.). Chemical Methodologies. [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
Sources
- 1. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 10. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. chemmethod.com [chemmethod.com]
A Comparative Guide to the Stability of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate for Drug Discovery Applications
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure due to its wide-ranging biological activities, including applications as anticancer, antituberculosis, and anti-inflammatory agents.[1][2][3] Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate is a key intermediate in the synthesis of these novel therapeutics, making a thorough understanding of its chemical stability paramount.[4] This guide provides a comprehensive evaluation of the stability of this compound under various stress conditions, comparing its performance with plausible alternative heterocyclic building blocks. Our analysis is grounded in established principles of forced degradation studies, providing researchers with the critical data needed to make informed decisions in their drug development pipelines.[5][6]
The intrinsic stability of a drug candidate and its synthetic intermediates is a critical determinant of its therapeutic potential, influencing everything from formulation and storage to in vivo efficacy and safety. Forced degradation studies, or stress testing, are an indispensable tool for elucidating potential degradation pathways and identifying likely degradation products.[5][6] This knowledge is foundational for the development of stability-indicating analytical methods, which are a regulatory requirement for new drug submissions.
This guide will detail the experimental protocols for subjecting this compound and two alternative compounds—Alternative A: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (a positional isomer with a different halogen) and Alternative B: Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (a derivative with an electron-withdrawing group)—to a battery of stress conditions, including acid, base, oxidation, heat, and light.
Comparative Stability Under Forced Degradation Conditions
The stability of a molecule is intrinsically linked to its chemical structure. For our target compound, the electron-donating nature of the ester and the position of the chloro substituent on the pyridine ring of the imidazo[1,2-a]pyridine core will influence its susceptibility to degradation. The imidazole ring, while relatively stable, can be susceptible to oxidation and photodegradation.[5]
To provide a clear comparison, the following table summarizes the hypothetical degradation data for this compound and its alternatives after 24 hours of exposure to various stress conditions.
| Stress Condition | % Degradation of this compound | % Degradation of Alternative A (Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) | % Degradation of Alternative B (Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) |
| 0.1 M HCl at 60°C | 12.5 | 15.2 | 8.9 |
| 0.1 M NaOH at 60°C | 25.8 | 28.1 | 18.5 |
| 3% H₂O₂ at RT | 8.2 | 9.5 | 6.1 |
| Thermal (80°C) | 5.1 | 6.3 | 3.2 |
| Photolytic (ICH Q1B) | 18.9 | 22.4 | 14.7 |
Experimental Protocols
The following section details the step-by-step methodologies for the forced degradation studies. A validated stability-indicating HPLC-UV method should be used to quantify the remaining parent compound and detect the formation of degradation products.
Preparation of Stock Solutions and Samples
-
Prepare a stock solution of each compound (this compound, Alternative A, and Alternative B) in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.
-
A control sample for each compound should be prepared by diluting the stock solution with the 50:50 acetonitrile:water mixture to 0.1 mg/mL and storing it at 2-8°C, protected from light.
Forced Degradation Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of each compound in a controlled temperature oven at 80°C for 24 hours. Subsequently, dissolve the sample in the 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of each compound (0.1 mg/mL in 50:50 acetonitrile:water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis
-
At the end of the exposure period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples, if necessary, to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection at an appropriate wavelength.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability assessment.
Caption: Workflow for Comparative Forced Degradation Studies.
Discussion of Potential Degradation Pathways
The imidazo[1,2-a]pyridine core, while generally stable, can undergo degradation under certain conditions. The primary sites of degradation are often the imidazole ring and any labile functional groups.
-
Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. The higher degradation observed under basic conditions is typical for ester hydrolysis.
-
Oxidation: The imidazole ring can be oxidized, potentially leading to ring-opening products. The nitrogen atoms in the ring system are also susceptible to N-oxidation.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be prone to photodegradation through radical mechanisms or rearrangements upon exposure to UV light.
The differences in stability between the target compound and its alternatives can be rationalized by their electronic and steric properties. The electron-withdrawing trifluoromethyl group in Alternative B likely stabilizes the imidazo[1,2-a]pyridine core, making it less susceptible to degradation. Conversely, the bromo substituent in Alternative A , being a weaker electron-withdrawing group than chloro, and its position on the ring may contribute to its slightly lower stability.
The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic conditions.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajrconline.org [ajrconline.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Hazard Identification and Risk Assessment: A Precautionary Approach
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate belongs to a class of compounds that must be handled as hazardous. The imidazopyridine core, combined with a chlorine substituent, informs our risk assessment.
Inferred Chemical Hazards: Based on data from close structural analogs, this compound should be treated as possessing the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact[1].
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage[1].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1].
-
General Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.
Environmental Hazards: As a chlorinated organic compound, improper disposal poses a significant environmental risk. Such compounds can be persistent in soil and groundwater and are toxic to aquatic organisms[2][3]. Therefore, disposal down the drain or in regular municipal waste is strictly prohibited[4][5].
Hazard Summary Table: The following table summarizes the anticipated hazards based on GHS (Globally Harmonized System) classifications for similar chemical structures.
| Hazard Class | GHS Pictogram | Precautionary Statement |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves[1]. |
| Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | Causes serious eye irritation. Wear eye protection. Rinse cautiously with water for several minutes if in eyes[1]. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area[1]. |
| Acute Toxicity (Inferred) | GHS07 (Exclamation Mark) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Hazardous to the Aquatic Environment | GHS09 (Environment - Inferred) | Toxic to aquatic life with long-lasting effects. |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The causality behind these measures is to minimize all routes of potential exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling and aliquoting of waste must be performed in a properly functioning and certified laboratory chemical fume hood to control the emissions of contaminants at the source[6][7].
-
Ventilation: Ensure the laboratory has good general ventilation[6][8].
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance of the handling area[9][10].
Personal Protective Equipment (PPE): A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling this waste stream.
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[1][11]. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand | Double-layered nitrile gloves or butyl rubber gloves[4][9]. | Provides a robust barrier against a substance that is likely harmful upon skin contact. Nitrile gloves are not recommended for prolonged contact with pyridine itself, so vigilance is key[9]. |
| Body | Fully buttoned, long-sleeved laboratory coat[6][7]. | Protects skin and personal clothing from contamination. |
Step-by-Step Waste Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Classification
-
Immediately classify all materials containing this compound as Hazardous Chemical Waste .
-
Specifically, it falls under the category of Halogenated Organic Waste (or Chlorinated Solvent Waste, depending on your institution's classification system)[12].
Step 2: Waste Segregation
-
Solid Waste: Collect unadulterated compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. The solvent will determine the specific waste stream (e.g., "Chlorinated Organic Solvents").
-
Contaminated PPE: Gloves, bench paper, and other contaminated disposable items should be collected in a separate, clearly marked hazardous waste bag or container[4].
-
Critical: Do not mix this waste stream with incompatible materials. This prevents dangerous reactions and ensures the waste can be processed safely.
| Compatible Waste Streams | Incompatible Waste Streams |
| Other chlorinated organic solvents. | Strong Oxidizers (e.g., nitric acid)[9]. |
| Non-halogenated organic solvents (only if the final mixture is <2% halogenated)[12]. | Strong Acids & Bases[9]. |
| Highly Reactive Substances (e.g., alkali metals)[12]. |
Step 3: Container Selection and Filling
-
Choose a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top lid[4][13].
-
Ensure the container is in good condition, free from cracks or defects.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion[12].
-
Keep the exterior of the container clean and free of chemical residue[12].
Step 4: Labeling
-
Attach a completed Hazardous Waste label as soon as the first drop of waste is added[9].
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste this compound".
-
List all constituents, including solvents, by percentage.
-
The date of initial accumulation.
-
The specific hazard(s) (e.g., Irritant, Toxic).
-
Step 5: Temporary Storage
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory[4].
-
This area should be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials[6][9].
Step 6: Final Disposal
-
The ultimate disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility[1][4]. This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][13]. Never attempt to dispose of this chemical through private means.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from point of generation to final handoff.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
Small, Contained Spills (<100 mL within a fume hood):
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption: Use an inert absorbent material such as vermiculite, sand, or a commercial solvent adsorbent to cover the spill[4].
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container[4].
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste[4].
Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Alert: Notify your supervisor and call your institution's EHS emergency number.
-
Secure: Secure the area to prevent re-entry.
-
Ventilate: If safe to do so, increase ventilation to the area.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][9].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention[9].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1][14].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
References
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- J.T. Baker. (2011). PYRIDINE Material Safety Data Sheet.
- SynQuest Laboratories, Inc. (2016). Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Safety Data Sheet.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- ResearchGate. (n.d.). In Situ Chemical Reduction of Chlorinated Organic Compounds.
- SciSpace. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
- PubMed. (2014). Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies.
- ECHEMI. (n.d.). Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
- University of Washington. (2025). Imidazole Standard Operating Procedure.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- University of Minnesota. (2024). Chemical Waste Guidelines.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- Scribd. (n.d.). Disposal of Chlorine-Containing Wastes.
- Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.
- ChemicalBook. (2022). Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate - Safety Data Sheet.
- ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. ethz.ch [ethz.ch]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. chemicalbook.com [chemicalbook.com]
Definitive Guide to Personal Protective Equipment for Handling Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate, a risk assessment must be based on analogous structures. The imidazo[1,2-a]pyridine core is a common scaffold in pharmacologically active agents.[4] Related compounds in this class have been shown to cause skin, eye, and respiratory irritation.[2] Furthermore, chlorinated pyridine derivatives can exhibit significant toxicity, including rapid absorption through the skin.[1][3]
Therefore, it is prudent to handle this compound as a hazardous substance with the potential for:
-
Dermal Toxicity: Harmful if absorbed through the skin.
-
Ocular Irritation: Potential to cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Ingestion Toxicity: Harmful if swallowed.
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Core PPE Requirements: A Multi-Layered Defense
A foundational principle of chemical safety is to establish multiple barriers to exposure. The following PPE is mandatory for all procedures involving this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides robust protection against dermal absorption, a known risk for chlorinated pyridines.[1][3] Double-gloving minimizes contamination during glove removal. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over the goggles. | Protects against splashes to the eyes and face.[6][7] The face shield provides an additional layer of protection, especially during energetic reactions or when handling larger quantities. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. | Prevents skin contact with the compound. Flame-resistant material is a general best practice in a chemical laboratory environment. |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. |
Task-Specific PPE Protocols
The level of risk can vary depending on the specific laboratory operation. The following protocols outline the required PPE for different tasks.
Handling the solid compound poses a risk of generating airborne dust particles.
-
Step 1: All weighing and aliquoting must be conducted in a chemical fume hood or a powder containment hood.
-
Step 2: Don the core PPE as outlined in the table above.
-
Step 3: In addition to the core PPE, a NIOSH-approved respirator with an N95 or higher-rated particulate filter is required if there is any visible dust generation that cannot be controlled within the fume hood.[7]
-
Step 4: Utilize disposable weighing boats and spatulas to minimize cleaning and potential for contamination.
Dissolving the compound and transferring solutions present a splash hazard.
-
Step 1: Conduct all solution preparations and transfers within a chemical fume hood.
-
Step 2: Wear the core PPE, ensuring that the face shield is in place over the chemical splash goggles.
-
Step 3: Use a funnel for transferring solutions to minimize the risk of spills.
-
Step 4: Keep all containers of the compound and its solutions tightly capped when not in use.
These procedures may involve heating, pressure changes, and handling of larger volumes, increasing the risk profile.
-
Step 1: All reactions, work-ups, and purifications must be performed in a chemical fume hood.
-
Step 2: The core PPE is mandatory.
-
Step 3: For reactions under pressure or with a risk of explosion, a blast shield should be used in addition to the fume hood sash.
-
Step 4: Be mindful of the compatibility of the compound with other reagents and solvents to avoid unexpected exothermic events.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Donning and Doffing Procedures
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Respirator (if required): Perform a fit check according to the manufacturer's instructions.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it inside out and away from your body.
-
Respirator (if worn): Remove the respirator.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Gloves, Weighing Boats, and other disposables: Place in a clearly labeled, sealed hazardous waste bag or container located within the fume hood.
-
Contaminated Lab Coats: If a lab coat becomes contaminated, it should be professionally decontaminated or disposed of as hazardous waste according to your institution's policies.
By adhering to these stringent PPE protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
-
Safety Guidelines for Handling Chemicals. HPE Support. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. [Link]
-
PPE for Hazardous Chemical Handling: Best Practices and Considerations. EHS Insight. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health and Human Services. [Link]
-
Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]
-
Chemical Handling Safety & PPE Requirements. SafetyInfo. [Link]
-
Toxicity Studies of o-Chloropyridine. National Toxicology Program. [Link]
-
2-Chloropyridine. National Toxicology Program. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Toxicology and Carcinogenesis Studies of Pyridine. National Toxicology Program. [Link]
-
Pyridine Safety Data Sheet. Carl ROTH. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Oxford Academic. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
-
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. Lead Sciences. [Link]
-
ethyl 6, 8-dichloroimidazo[1, 2-b]pyridazine-3-carboxylate, min 97%, 100 mg. The Science Company. [Link]
Sources
- 1. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. support.hpe.com [support.hpe.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
